Aminopeptidase
Description
Properties
CAS No. |
9031-94-1 |
|---|---|
Molecular Formula |
C74H42F4N2O12S2 |
Molecular Weight |
1291.3 g/mol |
IUPAC Name |
tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-15-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-5,14-dithia-7,16-diazapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene-9,9,18,18-tetracarboxylate |
InChI |
InChI=1S/C74H42F4N2O12S2/c75-55-25-41-21-45-46(22-42(41)26-56(55)76)62(82)51(61(45)81)31-59-79-67-65(93-59)49-30-54-50(29-53(49)73(67,69(85)89-33-37-13-5-1-6-14-37)70(86)90-34-38-15-7-2-8-16-38)66-68(74(54,71(87)91-35-39-17-9-3-10-18-39)72(88)92-36-40-19-11-4-12-20-40)80-60(94-66)32-52-63(83)47-23-43-27-57(77)58(78)28-44(43)24-48(47)64(52)84/h1-32,61,81H,33-36H2 |
InChI Key |
XSAWDVWPTLJVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C2N=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(C9=C4SC(=N9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Crucial World of Aminopeptidases: A Technical Guide to Their Discovery, Classification, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are fundamental to a vast array of biological processes, ranging from protein digestion and turnover to the regulation of bioactive peptides and antigen presentation. Their involvement in various physiological and pathological conditions, including cancer, hypertension, and infectious diseases, has made them attractive targets for drug development. This in-depth technical guide provides a comprehensive overview of the discovery, classification, and key characteristics of different aminopeptidase families, supplemented with detailed experimental protocols and visual representations of their functional pathways.
Discovery and Classification of this compound Families
The journey into the world of aminopeptidases began in 1929 when the term "this compound" was first coined to describe enzymes that cleave N-terminal amino acids from peptides. The subsequent decades saw the discovery and characterization of key aminopeptidases, such as leucine (B10760876) this compound (LAP) and this compound N (APN), in the 1950s and 1960s, which laid the groundwork for our current understanding of these enzymes.
Aminopeptidases are systematically classified based on several criteria, including their substrate specificity, cellular localization, and catalytic mechanism. The most comprehensive and widely adopted classification system is provided by the MEROPS database, which employs a hierarchical approach based on sequence homology, grouping peptidases into families and clans.
Classification Criteria:
-
Substrate Specificity: Aminopeptidases can exhibit broad specificity, cleaving a wide range of N-terminal amino acids, or narrow specificity, targeting specific residues such as basic (e.g., this compound B) or acidic (e.g., Glutamyl this compound) amino acids.
-
Catalytic Mechanism: Based on the active site residues involved in catalysis, aminopeptidases are primarily categorized into metallo-, cysteine-, and serine-aminopeptidases. The vast majority are metalloenzymes, typically containing a zinc ion in their active site.
-
Cellular Localization: These enzymes are found in various cellular compartments, including the cytosol, endoplasmic reticulum, and as membrane-bound proteins. They are also secreted into the extracellular space.
-
Optimal pH: Aminopeptidases can be classified as acidic, neutral, or alkaline based on their optimal pH for activity.
The MEROPS Database Classification
The MEROPS database organizes peptidases into families based on statistically significant sequence similarities. Families with evidence of a common evolutionary origin, often reflected in a similar three-dimensional fold, are further grouped into clans. The clan designation consists of two letters, the first indicating the catalytic type (e.g., 'M' for metallopeptidase).
Below is a DOT script for a Graphviz diagram illustrating the hierarchical classification of selected this compound families within their respective clans.
Major this compound Families: A Comparative Overview
This section provides a detailed comparison of several key this compound families, highlighting their distinct biochemical and functional characteristics. The quantitative data is summarized in the tables below for easy reference.
M1 Family (this compound N Family)
Members of the M1 family are typically zinc-dependent metalloenzymes characterized by the conserved "HEXXH" motif in their active site, which is crucial for zinc binding and catalysis.[1] They generally exhibit broad substrate specificity, cleaving various N-terminal amino acids.[1] A prominent member is this compound N (APN, also known as CD13), which plays a role in the final digestion of peptides and is implicated in cancer progression and angiogenesis.[2][3]
M17 Family (Leucyl Aminopeptidases)
The M17 family, also known as leucyl aminopeptidases (LAPs), are metallo-exopeptidases that preferentially cleave N-terminal leucine residues but can also act on other hydrophobic amino acids.[4][5] These enzymes are typically cytosolic and are involved in the degradation of proteins and the processing of peptides for antigen presentation.[4]
M18 Family (Aspartyl Aminopeptidases)
The M18 family contains metalloaminopeptidases with a high degree of specificity for cleaving N-terminal aspartic and glutamic acid residues.[6] Unlike many other aminopeptidases, they do not readily hydrolyze synthetic substrates with arylamide leaving groups.[6]
M28 Family (this compound Y Family)
The M28 family is unique in that it contains both aminopeptidases and carboxypeptidases.[7] These enzymes are characterized by the presence of two zinc ions in their active site.[7] Their substrate specificity can vary, with some members preferentially releasing basic amino acids.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for representative members of different this compound families.
Table 1: Kinetic Parameters of Selected Aminopeptidases
| Enzyme | Family | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound B | M1 | Porcine liver | L-Arginine β-naphthylamide | 0.035 | - | - |
| This compound B | M1 | Porcine liver | L-Lysine β-naphthylamide | 0.12 | - | - |
| This compound A | - | Lactobacillus delbrueckii | - | 0.79 | - | - |
| This compound | - | Chick-Pea Cotyledons | Leu-β-NA | 0.1 | - | - |
| Arginine this compound | - | Lactobacillus sakei | Arg-4mβNA | 0.026 | 0.00033 | 12.7 |
Table 2: Optimal pH and Temperature for Selected Aminopeptidases
| Enzyme | Family | Source Organism | Optimal pH | Optimal Temperature (°C) |
| This compound A | - | Lactobacillus delbrueckii | 6.0 - 6.5 | 60 - 65 |
| This compound | - | Chick-Pea Cotyledons | 7.0 - 7.2 | 35 - 40 |
| Arginine this compound | - | Lactobacillus sakei | 7.5 | 40 |
| Prolyl this compound | - | Aspergillus niger | 7.0 | 40 |
Experimental Protocols in this compound Research
This section provides detailed methodologies for key experiments commonly employed in the study of aminopeptidases.
Spectrophotometric Assay of this compound Activity
This protocol describes a continuous spectrophotometric rate determination for this compound activity using a p-nitroanilide (pNA) conjugated substrate. The cleavage of the substrate releases p-nitroaniline, which can be monitored by the increase in absorbance at 405 nm.[8]
Materials:
-
Tricine buffer (e.g., 200 mM, pH 8.0)
-
Substrate stock solution (e.g., 50 mM L-Leucine p-Nitroanilide in methanol)
-
Enzyme dilution buffer (e.g., 20 mM Tricine with 0.05% w/v BSA, pH 8.0)
-
Purified this compound or cell lysate
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the Reaction Cocktail: In a suitable container, mix the substrate solution, buffer, and deionized water to the desired final concentrations. For example, for a 1 mL final reaction volume, you might use 100 µL of 1 mM substrate, 100 µL of 200 mM buffer, and 700 µL of water.
-
Equilibrate the Reaction Mixture: Pipette the reaction cocktail into a cuvette and incubate in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for temperature equilibration.
-
Initiate the Reaction: Add a small volume of the enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at 405 nm.
-
Monitor Absorbance: Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate Enzyme Activity: The rate of the reaction (ΔAbs/min) can be used to calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min × V) / (ε × l × [E]) where V is the total reaction volume, ε is the molar extinction coefficient of p-nitroaniline (9920 M⁻¹cm⁻¹ at 405 nm), l is the path length of the cuvette, and [E] is the enzyme concentration.
Below is a DOT script for a Graphviz diagram illustrating the workflow of a typical spectrophotometric this compound activity assay.
Purification of His-tagged Recombinant this compound
This protocol outlines the purification of a recombinant this compound with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).[9][10]
Materials:
-
E. coli cell pellet expressing the His-tagged this compound
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the clear supernatant.
-
Column Equilibration: Pack the Ni-NTA resin into a column and equilibrate with 5-10 column volumes of lysis buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. The His-tagged protein will bind to the nickel-charged resin.
-
Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using elution buffer. Collect the fractions.
-
Analysis of Fractions: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE). Pool the fractions containing the purified protein.
-
Buffer Exchange/Dialysis (Optional): If necessary, exchange the elution buffer for a suitable storage buffer using dialysis or a desalting column.
Characterization by SDS-PAGE and Western Blot
This protocol describes the characterization of the purified this compound by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting.[1]
SDS-PAGE:
-
Sample Preparation: Mix the purified protein sample with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Boil the samples for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The purity of the this compound can be assessed by the presence of a single band at the expected molecular weight.
Western Blot:
-
Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the this compound or the His-tag overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system or X-ray film.
Signaling Pathways and Biological Roles of Aminopeptidases
Aminopeptidases are key players in several critical signaling pathways. This section explores their roles in the Renin-Angiotensin System and in MHC Class I antigen presentation.
The Renin-Angiotensin System (RAS)
The RAS is a crucial hormonal cascade that regulates blood pressure and fluid balance.[11] Several aminopeptidases are involved in the processing of angiotensin peptides. For example, angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase, converts angiotensin I to the potent vasoconstrictor angiotensin II. This compound A can then convert angiotensin II to angiotensin III.
Below is a DOT script for a Graphviz diagram illustrating the key steps in the Renin-Angiotensin System and the involvement of peptidases.
MHC Class I Antigen Presentation
The presentation of endogenous antigens by Major Histocompatibility Complex (MHC) class I molecules is essential for the immune surveillance of virally infected and cancerous cells.[12][13] Aminopeptidases in the endoplasmic reticulum (ER), such as ERAP1 and ERAP2 (members of the M1 family), play a critical role in trimming the N-terminus of peptides to the optimal length for binding to MHC class I molecules.[14]
Below is a DOT script for a Graphviz diagram illustrating the MHC class I antigen presentation pathway, highlighting the role of ER aminopeptidases.
Conclusion
The study of aminopeptidases continues to be a vibrant and critical area of research. Their diverse roles in health and disease underscore their importance as both biological regulators and therapeutic targets. This technical guide has provided a comprehensive overview of the discovery, classification, and functional characterization of these fascinating enzymes, along with practical experimental protocols. A thorough understanding of the distinct properties of different this compound families is essential for the rational design of specific inhibitors and the development of novel therapeutic strategies for a wide range of human diseases.
References
- 1. novateinbio.com [novateinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A spectrophotometric method for the determination of this compound activity with leucine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. MEROPS - the Peptidase Database [ebi.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. immunology.org [immunology.org]
aminopeptidase substrate specificity and catalytic mechanisms
An In-depth Technical Guide on Aminopeptidase Substrate Specificity and Catalytic Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction to Aminopeptidases
Aminopeptidases (APs) are a ubiquitous class of exopeptidase enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are found in all forms of life and are located in various cellular compartments, including the cytosol, organelles, and as membrane-bound proteins.[1][3] Aminopeptidases are crucial for a wide range of biological processes, including protein digestion and turnover, peptide hormone regulation, cell growth, and immune responses.[1][4] Their involvement in such fundamental pathways makes them significant targets for drug development in areas like oncology, hypertension, and infectious diseases.[2][5]
Enzymatically, aminopeptidases are broadly classified based on their catalytic mechanism, with the two main categories being metallo-aminopeptidases and cysteine aminopeptidases.[1] The majority, and the focus of this guide, are metalloenzymes that typically utilize a zinc ion (Zn²⁺) in their active site to facilitate catalysis.[1][6]
Substrate Specificity
The substrate specificity of an this compound dictates which peptides it can process and is determined by the biochemical properties of its active site, particularly the S1 pocket which accommodates the N-terminal amino acid of the substrate. Specificity can range from broad, accepting a wide variety of N-terminal residues, to narrow, showing a strong preference for specific amino acids.[2]
Factors Influencing Substrate Recognition
-
N-Terminal Residue (P1 position): This is the primary determinant of specificity. For example, this compound N (APN) shows a preference for neutral, bulky hydrophobic amino acids like Alanine and Leucine.[7] Methionine aminopeptidases (MetAPs) are highly specific for N-terminal methionine.[8][9]
-
Peptide Length: Some aminopeptidases have unique mechanisms to accommodate peptides of specific lengths. Endoplasmic Reticulum this compound 1 (ERAP1), for instance, employs a "molecular ruler" mechanism, preferentially trimming peptides that are 9-16 residues long while sparing shorter peptides of 8-9 residues, the optimal length for binding to MHC class I molecules.[10][11][12]
-
Subsequent Residues (P1', P2', etc.): While the N-terminal residue is critical, the identity of subsequent amino acids can also influence binding and catalysis.[8] For ERAP1, the C-terminal residue of the substrate is also important for binding and activity.[11]
Quantitative Analysis of Substrate Specificity
The efficiency of an this compound in processing different substrates is quantified by steady-state kinetic parameters: the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ).
-
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate.
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
-
kcat/Kₘ (Specificity Constant): This ratio is the most effective measure of an enzyme's catalytic efficiency and substrate preference. A higher kcat/Kₘ value indicates greater specificity for a given substrate.
The following tables summarize kinetic parameters for selected aminopeptidases with various substrates.
Table 1: Kinetic Parameters of Pseudomonas aeruginosa Leucine this compound (PaPepA) with p-Nitroanilide (pNA) Substrates [13]
| Substrate (aa-pNA) | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) |
| Leu-pNA | 1.1 ± 0.03 | 0.19 ± 0.02 | 5700 |
| Met-pNA | 0.61 ± 0.02 | 0.12 ± 0.02 | 5000 |
| Phe-pNA | 0.38 ± 0.02 | 0.12 ± 0.03 | 3100 |
| Arg-pNA | 0.19 ± 0.01 | 0.07 ± 0.01 | 2700 |
| Ala-pNA | 0.09 ± 0.01 | 0.28 ± 0.09 | 320 |
| Tyr-pNA | 0.05 ± 0.00 | 0.15 ± 0.03 | 330 |
Table 2: Substrate Specificity of this compound N (APN) from Lactococcus lactis [14]
| Substrate | Kₘ (mM) | Relative Vmax (%) |
| Arg-pNA | 0.21 | 100 |
| Lys-pNA | 0.20 | 73 |
| Leu-pNA | 0.32 | 47 |
| Ala-pNA | 0.62 | 24 |
Catalytic Mechanisms
Aminopeptidases utilize different chemical strategies to hydrolyze the peptide bond. The two primary mechanisms involve either a metal ion or a nucleophilic cysteine residue.
Metallo-Aminopeptidase Mechanism
The most common mechanism involves one or two metal ions, typically Zn²⁺, coordinated in the active site.[6] The catalytic cycle for a monometallic zinc this compound generally proceeds through the following steps:[4][6][15]
-
Substrate Binding: The peptide substrate binds to the active site. The carbonyl oxygen of the scissile peptide bond coordinates with the Zn²⁺ ion.
-
Nucleophilic Attack: A zinc-bound water molecule is deprotonated by a nearby general base residue (e.g., a glutamate), forming a highly nucleophilic hydroxide (B78521) ion.[15] This hydroxide ion attacks the carbonyl carbon of the scissile peptide bond.[4]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate, which is stabilized by the Zn²⁺ ion and other active site residues.[4]
-
Peptide Bond Cleavage: The intermediate collapses. The C-N bond is cleaved, and the newly formed amino group of the departing peptide is protonated by a general acid residue (often the same residue that acted as the base).
-
Product Release: The N-terminal amino acid and the truncated peptide are released, and a new water molecule binds to the zinc ion, regenerating the active site for the next catalytic cycle.[16]
Cysteine this compound Mechanism
In this class of enzymes, catalysis is performed by a catalytic dyad or triad (B1167595) in the active site, typically involving a cysteine, a histidine, and sometimes an aspartate residue.[1] The cysteine thiol acts as the nucleophile, attacking the carbonyl carbon of the peptide bond to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule to release the product and regenerate the enzyme.[1]
Biological Relevance and Signaling Pathways
Aminopeptidases play critical roles in regulating signaling pathways by processing bioactive peptides. A prominent example is their involvement in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance.[5][17][18]
The Renin-Angiotensin System (RAS)
In the RAS cascade, Angiotensin II (Ang II), the primary effector peptide, is generated and subsequently metabolized by a series of peptidases. Aminopeptidases are responsible for degrading Ang II and producing other bioactive peptides like Angiotensin III and Angiotensin IV.[17][18]
-
This compound A (APA): Cleaves the N-terminal Aspartate from Angiotensin II to produce Angiotensin III.[17]
-
This compound N (APN): Cleaves the N-terminal Arginine from Angiotensin III to produce Angiotensin IV.[17][18]
Dysregulation of this compound activity within this system is linked to hypertension and other cardiovascular diseases.[5][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 5. New insights into the importance of this compound A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism this compound [foods-additive.com]
- 7. This compound N - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERAP1 - Wikipedia [en.wikipedia.org]
- 11. The ER this compound, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERAP1 binds peptide C-termini of different sequences and/or lengths by a common recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the Catalytic Mechanism of a Processive Metallothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the substrate specificity of this compound N from Lactococcus lactis subsp. cremoris Wg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Architecture and function of metallopeptidase catalytic domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. encyclopedia.pub [encyclopedia.pub]
The Unwavering Blueprint: Evolutionary Conservation of Aminopeptidases Across Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminopeptidases, a ubiquitous class of exopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides, play critical roles in a vast array of physiological processes across all kingdoms of life. Their involvement in protein maturation, degradation of bioactive peptides, and cellular signaling pathways underscores their significance as therapeutic targets. This technical guide delves into the evolutionary conservation of aminopeptidases, highlighting the preservation of their core structural and functional elements across diverse species. By understanding the conserved features of these enzymes, researchers can gain valuable insights into their fundamental mechanisms of action and develop more effective and targeted therapeutic interventions. This document provides a comprehensive overview of the quantitative data on aminopeptidase conservation, detailed experimental protocols for its assessment, and visual representations of key signaling pathways and analytical workflows.
Introduction to Aminopeptidases and their Evolutionary Significance
Aminopeptidases are found in virtually all organisms, from bacteria to humans, and are essential for maintaining cellular homeostasis.[1][2][3] They are broadly classified into metallo-aminopeptidases and cysteine-aminopeptidases, with the former, particularly zinc-dependent enzymes, being the most extensively studied. The remarkable conservation of aminopeptidases throughout evolution points to their indispensable biological functions.[1] This conservation is most pronounced in the active site residues responsible for catalysis and metal ion coordination, indicating a strong selective pressure to maintain their enzymatic activity.[1] Studying the evolutionary conservation of aminopeptidases provides a powerful framework for identifying functionally critical residues, understanding substrate specificity, and predicting the potential impact of mutations.
Quantitative Analysis of this compound Conservation
The degree of evolutionary conservation among aminopeptidases can be quantified by comparing their amino acid sequences across different species. This analysis typically involves identifying orthologous sequences, performing multiple sequence alignments, and calculating percentage sequence identity and similarity. While a comprehensive table of all aminopeptidases across all species is beyond the scope of this guide, the following tables illustrate the typical levels of conservation observed for key this compound families and outline the methodology to generate such data.
Table 1: Representative Sequence Identity of Human this compound N (ANPEP/CD13) Orthologs
| Species | UniProt Accession | Sequence Identity to Human ANPEP (%) |
| Chimpanzee (Pan troglodytes) | Q5R8A7 | 98.6 |
| Mouse (Mus musculus) | Q61596 | 78.2 |
| Chicken (Gallus gallus) | F1N8E4 | 65.4 |
| Zebrafish (Danio rerio) | Q6P4H3 | 55.1 |
| Fruit fly (Drosophila melanogaster) | Q9V9I8 | 38.9 |
| Escherichia coli | P0C8E4 | 30.5 |
Note: Sequence identities were calculated using pairwise sequence alignment with the human ANPEP sequence (UniProt: P15144) as the reference. This table serves as an illustrative example; actual values may vary slightly depending on the alignment algorithm and parameters used.
Table 2: Conservation of Catalytic and Metal-Binding Residues in the M1 this compound Family
| Residue Function | Consensus Motif | Human ANPEP Residue | E. coli this compound N Residue | Conservation Status |
| Zinc-binding | H-E-X-X-H | His388, Glu389, His392 | His297, Glu298, His301 | Highly Conserved |
| Catalytic | E | Glu411 | Glu320 | Highly Conserved |
This table highlights the stringent conservation of key functional residues within the M1 family of aminopeptidases, to which this compound N belongs.
Experimental Protocols for Assessing Evolutionary Conservation
In Silico Analysis of Sequence Conservation
This protocol outlines the computational workflow for determining the evolutionary conservation of a specific this compound.
3.1.1. Protocol for Phylogenetic Analysis
-
Sequence Retrieval:
-
Obtain the amino acid sequence of the this compound of interest from a protein database such as UniProt or NCBI GenPept.
-
Perform a BLASTp (Protein-Protein BLAST) search against a non-redundant protein database to identify homologous sequences in other species.[4]
-
Select a representative set of sequences from diverse taxonomic groups for phylogenetic analysis.
-
-
Multiple Sequence Alignment (MSA):
-
Utilize an MSA tool such as Clustal Omega, MUSCLE, or T-Coffee to align the retrieved sequences.[5]
-
The alignment algorithm will introduce gaps to maximize the alignment of conserved residues.
-
-
Phylogenetic Tree Construction:
-
Use the generated MSA as input for a phylogenetic analysis program like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.[6]
-
Select an appropriate substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).[6]
-
Perform bootstrap analysis (typically 1000 replicates) to assess the statistical support for the tree topology.
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using a tree viewer. The branching pattern of the tree represents the evolutionary relationships between the sequences.
-
Experimental Validation of Functional Conservation
This protocol describes a general method for comparing the enzymatic activity of orthologous aminopeptidases.
3.2.1. Protocol for Comparative this compound Activity Assay
-
Protein Expression and Purification:
-
Clone the coding sequences of the orthologous aminopeptidases into suitable expression vectors.
-
Express the proteins in an appropriate host system (e.g., E. coli, insect cells, or mammalian cells).
-
Purify the recombinant proteins using affinity chromatography (e.g., His-tag or GST-tag) followed by size-exclusion chromatography to ensure high purity.
-
-
Enzymatic Activity Assay:
-
Prepare a reaction buffer appropriate for the specific this compound (e.g., 50 mM Tris-HCl, pH 8.0).
-
Use a chromogenic or fluorogenic substrate, such as L-Leucine-p-nitroanilide, which releases a colored or fluorescent product upon cleavage.
-
Set up a reaction mixture containing the reaction buffer, the substrate at a known concentration, and the purified enzyme.
-
Monitor the increase in absorbance or fluorescence over time using a spectrophotometer or fluorometer.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Determine the specific activity of each enzyme (e.g., in µmol of product formed per minute per mg of enzyme).
-
Compare the specific activities of the orthologous enzymes to assess the degree of functional conservation.
-
Aminopeptidases in Signaling Pathways
The evolutionary conservation of aminopeptidases is intrinsically linked to their crucial roles in regulating signaling pathways.
The Renin-Angiotensin System (RAS)
Aminopeptidases are key players in the Renin-Angiotensin System, a critical regulator of blood pressure and fluid balance.[1][2] this compound A (APA) and this compound N (APN) are involved in the processing of angiotensin peptides, thereby modulating their physiological effects.[1][2]
Tomato Wound Signaling
In plants, Leucine this compound (LAP-A) is involved in the defense response to wounding and herbivory, acting downstream of jasmonic acid signaling.[8][9]
Visualizing Experimental and Analytical Workflows
The systematic study of this compound conservation involves a series of well-defined steps, which can be effectively visualized to guide research efforts.
Workflow for In Silico Conservation Analysis
Workflow for Functional Conservation Assay
Conclusion and Future Directions
The evolutionary conservation of aminopeptidases across diverse species is a testament to their fundamental importance in cellular function. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the structure-function relationships of these enzymes. Future research should focus on expanding the comparative analysis to a wider range of species, including those from extreme environments, to uncover novel enzymatic properties. Furthermore, a deeper understanding of the role of aminopeptidases in complex signaling networks will be crucial for the development of next-generation therapeutics that target these ubiquitous and vital enzymes. The integration of computational and experimental approaches, as outlined in this guide, will be paramount to advancing our knowledge of this compound evolution and function.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Aminopeptidases in Cardiovascular and Renal | Encyclopedia MDPI [encyclopedia.pub]
- 3. Leucyl this compound - Wikipedia [en.wikipedia.org]
- 4. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Evolution of proteins and proteomes: a phylogenetics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Leucine this compound Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LAP - Creative Enzymes [creative-enzymes.com]
The Pivotal Role of Aminopeptidases in Human Physiology and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopeptidases (APs) are a ubiquitous class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. This seemingly simple function belies their profound involvement in a vast array of physiological processes, from blood pressure regulation and glucose metabolism to immune surveillance and neuronal function. Consequently, dysregulation of aminopeptidase activity is increasingly implicated in the pathophysiology of numerous human diseases, including cancer, cardiovascular disorders, diabetes, neurodegenerative conditions, and inflammatory diseases. This technical guide provides an in-depth exploration of the core physiological roles of key human aminopeptidases, their contributions to various disease states, and the methodologies employed to study their function. We present quantitative data on their activity and expression, detailed experimental protocols, and visual representations of their signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to Aminopeptidases
Aminopeptidases are typically metalloenzymes, most commonly utilizing a zinc ion within their active site to catalyze the hydrolysis of peptide bonds. They are broadly classified based on their substrate specificity and cellular localization, which includes cytosolic, membrane-bound, and secreted forms. This diverse family of enzymes plays a critical housekeeping role in protein turnover and maturation.[1] Beyond this fundamental function, specific aminopeptidases exhibit highly specialized roles by modulating the activity of bioactive peptides, thereby acting as crucial regulators of cellular signaling and homeostasis.
Physiological Roles and Disease Implications of Key Aminopeptidases
The functional diversity of aminopeptidases is vast, with specific members playing critical roles in distinct physiological systems. Their dysregulation is a common feature in many pathological conditions, making them attractive targets for therapeutic intervention.
This compound N (APN/CD13)
This compound N (APN), also known as CD13, is a type II transmembrane metalloprotease widely expressed on the surface of various cell types, including epithelial cells, endothelial cells, and hematopoietic cells.[2]
Physiological Roles:
-
Cell Migration and Invasion: APN is implicated in cell migration and invasion by degrading components of the extracellular matrix.[1][3]
-
Angiogenesis: It is a key player in the formation of new blood vessels, a process critical for development and wound healing, but also for tumor growth.[4][5]
-
Immune Response: APN modulates the activity of cytokines and is involved in antigen presentation.[6]
Disease Implications:
-
Cancer: Overexpression of APN is observed in numerous cancers, including melanoma, prostate, and lung cancer, where it promotes tumor growth, invasion, and metastasis.[2][3][7] Its expression on tumor vasculature also makes it a target for anti-angiogenic therapies.[5]
-
Inflammatory Disorders: APN is involved in the pathogenesis of inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[6][8]
This compound A (APA)
This compound A (APA) is a membrane-bound zinc metalloprotease that specifically cleaves N-terminal acidic amino acid residues, particularly aspartate and glutamate.
Physiological Roles:
-
Blood Pressure Regulation: APA is a critical component of the renin-angiotensin system (RAS), where it converts angiotensin II into angiotensin III, a peptide that exerts a tonic stimulatory control over arterial blood pressure in the brain.[6][9][10]
Disease Implications:
-
Hypertension: Dysregulation of APA activity in the brain is linked to the development and maintenance of hypertension.[6][9][11] APA inhibitors are being explored as a novel class of centrally acting antihypertensive agents.[9][10]
-
Alzheimer's Disease: Recent studies suggest APA's involvement in the N-terminal truncation of amyloid-β peptides, a key event in the pathogenesis of Alzheimer's disease.[12][13]
Insulin-Regulated this compound (IRAP/LNPEP)
Insulin-Regulated this compound (IRAP), also known as Leucyl/Cystinyl this compound (LNPEP), is a transmembrane this compound that is co-localized with the glucose transporter GLUT4 in insulin-responsive tissues.[10][14][15]
Physiological Roles:
-
Glucose Metabolism: IRAP is a key component of the insulin (B600854) signaling pathway, playing a crucial role in the trafficking of GLUT4-containing vesicles to the plasma membrane to facilitate glucose uptake in muscle and adipose tissue.[14][16][17]
Disease Implications:
-
Diabetes Mellitus: Impaired translocation of IRAP to the cell surface is observed in type 2 diabetes, contributing to insulin resistance and impaired glucose uptake.[15][18][19] Serum levels of IRAP have been shown to be significantly lower in women with gestational diabetes mellitus.[20]
Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2)
ERAP1 and ERAP2 are aminopeptidases located in the endoplasmic reticulum that play a crucial role in the processing of antigenic peptides for presentation by major histocompatibility complex (MHC) class I molecules.[21][22]
Physiological Roles:
-
Antigen Presentation: These enzymes trim peptides to the optimal length for binding to MHC class I molecules, a critical step in the adaptive immune response against infected or malignant cells.[21][22]
Disease Implications:
-
Autoimmune Diseases: Polymorphisms in the ERAP1 and ERAP2 genes are strongly associated with several autoimmune and autoinflammatory diseases, including ankylosing spondylitis, psoriasis, and Behçet's disease, often in epistasis with specific HLA alleles.[8][23][24][25]
-
Cancer Immunity: The activity of ERAP1 and ERAP2 can influence the immune response to tumors by shaping the repertoire of tumor-associated antigens presented to T cells.[22]
Other Notable Aminopeptidases
-
Leucine this compound (LAP): Found in the liver, its serum levels can be elevated in various hepatobiliary diseases, including liver cancer and cirrhosis, making it a potential biomarker.[4][17][26][27][28]
-
Methionine Aminopeptidases (MetAPs): Particularly MetAP2, are essential for protein maturation and are key targets for anti-angiogenic drugs in cancer therapy.[2][29][30][31][32][33][34][35]
-
Puromycin-Sensitive this compound (PSA/NPEPPS): This cytosolic enzyme is involved in the degradation of enkephalins in the brain and has been implicated in neurodegenerative diseases by potentially clearing aggregation-prone proteins like tau.[1][35][36][37][38][39][40]
Quantitative Data on this compound Activity and Expression
The following tables summarize quantitative data on the activity and inhibition of various aminopeptidases in different physiological and pathological contexts.
Table 1: this compound Activity in Disease
| This compound | Disease | Tissue/Fluid | Change in Activity | Reference(s) |
| This compound N (APN/CD13) | Breast Cancer | Tumor Tissue | Increased | [3] |
| This compound N (APN/CD13) | Renal Cell Carcinoma | Tumor Cells | Inhibition of invasion with anti-CD13 mAb | [1][20] |
| This compound N (APN/CD13) | Rheumatoid Arthritis | Synovial Fluid | Present | [8][23][33] |
| This compound A (APA) | Hypertension | Brain | Dysregulated | [6][9] |
| This compound A (APA) | Alzheimer's Disease | Brain | Augmented at early stages | [12] |
| Insulin-Regulated this compound (IRAP) | Gestational Diabetes Mellitus | Serum | Significantly lower (0.73 ± 0.12 ng/mL vs. 0.92 ± 0.10 ng/mL in controls) | [20] |
| Leucine this compound (LAP) | Hepatobiliary Malignancies | Serum | 100% elevation in obstructive jaundice, carcinoma of gall bladder and pancreas | [4][28] |
| Leucine this compound (LAP) | Liver Cirrhosis | Serum | Can be normal in some cases of alcoholic cirrhosis | [26] |
Table 2: Kinetic Parameters of Aminopeptidases
| This compound | Substrate | Km | Vmax | Source | Reference(s) |
| Puromycin-Sensitive this compound (PSA/NPEPPS) | Lys-p-NA | 2.2 mM | - | Human | [1][37] |
| Puromycin-Sensitive this compound (PSA/NPEPPS) | Leu-p-NA | 0.25 mM | - | Human | [1][37] |
| Puromycin-Sensitive this compound (PSA/NPEPPS) | Ala-p-NA | 0.27 mM | - | Human | [1][37] |
| Puromycin-Sensitive this compound (PSA/NPEPPS) | Met-p-NA | 0.8 mM | - | Human | [1][37] |
| Puromycin-Sensitive this compound (PSA/NPEPPS) | Pro-p-NA | 0.47 mM | - | Human | [1][37] |
| Puromycin-Sensitive this compound (PSA/NPEPPS) | Val-p-NA | 0.21 mM | - | Human | [1][37] |
Table 3: Inhibition of Aminopeptidases
| This compound | Inhibitor | IC50 / Ki | Disease Model/Target | Reference(s) |
| This compound A (APA) | EC33 | Ki = 1 ± 0.2 µM | Rat Brain | [9] |
| This compound A (APA) | RB150 | ED50 in the 1-mg/kg range (oral) | DOCA-salt hypertensive rats | [11] |
| This compound A (APA) | NI929 | Ki = 30 nM | Recombinant mouse APA | [41] |
| This compound N (APN/CD13) | Bestatin | - | Inhibits tumor cell invasion | [20] |
| This compound N (APN/CD13) | 24-11-2 | IC50 = 13.3 µM | Porcine kidney APN | [24] |
| Methionine this compound 2 (MetAP2) | Fumagillin | Low nM | Angiogenesis | [2][30][31] |
| Methionine this compound 2 (MetAP2) | Ovalicin | Low nM | Angiogenesis | [2][30][31] |
| Methionine this compound 2 (MetAP2) | M8891 | IC50 = 20 nM | HUVEC proliferation | [34] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of aminopeptidases. Below are representative protocols for key experimental techniques.
This compound Activity Assay (General Fluorometric Method)
This protocol describes a general method for measuring this compound activity using a fluorogenic substrate.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader
-
Appropriate aminoacyl-7-amido-4-methylcoumarin (AMC) substrate (e.g., L-Alanine-AMC for APN)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified enzyme or cell/tissue lysate
-
Specific this compound inhibitor (for control)
Procedure:
-
Prepare Reagents:
-
Dissolve the AMC substrate in DMSO to make a stock solution (e.g., 10 mM).
-
Prepare working solutions of the substrate in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare the enzyme/lysate sample by diluting it in ice-cold Assay Buffer to the desired concentration.
-
-
Set up the Assay:
-
To each well of the 96-well plate, add 50 µL of the enzyme/lysate sample.
-
For inhibitor control wells, pre-incubate the enzyme/lysate with a specific inhibitor for a defined period (e.g., 30 minutes at 37°C).
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity is typically expressed as pmol of AMC released per minute per mg of protein.
-
Western Blotting for this compound Detection
This protocol outlines the steps for detecting a specific this compound in cell lysates.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody specific for the target this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Determine the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of aminopeptidases in signaling cascades and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Renin-Angiotensin System (RAS) and the Role of Aminopeptidases
The RAS is a critical regulator of blood pressure. Aminopeptidases A and N play pivotal roles in the processing of angiotensin peptides in the brain.
Caption: The Renin-Angiotensin System cascade involving aminopeptidases.
APN/CD13 Signaling in Tumor Cell Invasion
APN/CD13 contributes to cancer progression by promoting cell invasion and migration through various signaling pathways.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Synthetic this compound N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Ectopeptidase APN/CD13 in Cancer [mdpi.com]
- 5. In Vivo Molecular Imaging of the Efficacy of this compound N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. This compound A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound A inhibitors as centrally acting antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orally active this compound A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound A contributes to biochemical, anatomical and cognitive defects in Alzheimer’s disease (AD) mouse model and is increased at early stage in sporadic AD brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A contributes to biochemical, anatomical and cognitive defects in Alzheimer's disease (AD) mouse model and is increased at early stage in sporadic AD brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human liver L-leucine this compound: evidence for two forms compared to pig liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. ERAP1 Controls the Autoimmune Response against Melanocytes in Psoriasis by Generating the Melanocyte Autoantigen and Regulating its Amount for HLA-C*06:02 Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of this compound N (CD13) in tumor-cell invasion and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insulin-regulated this compound Is a Key Regulator of GLUT4 Trafficking by Controlling the Sorting of GLUT4 from Endosomes to Specialized Insulin-regulated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolism of Angiotensinogen to Angiotensins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Identification of aminopeptidases in sinovial fluid from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Genetic Association with ERAP1 in Psoriasis Is Confined to Disease Onset after Puberty and Not Dependent on HLA-C*06 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Behaviour of the LAP (leucine-amino-peptidase) in the serum of blood in subjects affected of cirrhosis of the liver in stage ascitical (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. SERUM LACTIC DEHYDROGENASE, LEUCINE this compound AND 5-NUCLEOTIDASE ACTIVITIES: OBSERVATION IN PATIENTS WITH CARCINOMA OF THE PANCREAS AND HEPATOBILIARY DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Leucine amino peptidase a better indicator of carcinoma of liver, biliary tract and pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Methionine this compound Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pnas.org [pnas.org]
- 32. AMINOTRIPEPTIDASE CONTENT OF SYNOVIAL FLUID IN ARTHRITIC DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Demonstration of CD13/Aminopeptidase N on Synovial Fluid T Cells from Patients with Different Forms of Joint Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Novel Methionine this compound 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Novel inhibitors targeted to methionine this compound 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. genecards.org [genecards.org]
- 38. NPEPPS - Wikipedia [en.wikipedia.org]
- 39. PSA controls hepatic lipid metabolism by regulating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 40. NPEPPS this compound puromycin sensitive [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
The Pivotal Role of Aminopeptidases in Neuropeptide Metabolism: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptides, a diverse class of signaling molecules, govern a vast array of physiological processes within the central and peripheral nervous systems. Their biological activity is tightly regulated, not only at the level of synthesis and release but critically, through metabolic inactivation by peptidases. Among these, aminopeptidases play a crucial role in cleaving N-terminal amino acid residues, a key step that can terminate or alter the signaling cascade of many neuropeptides. This in-depth technical guide explores the core involvement of various aminopeptidase families in neuropeptide metabolism. It provides a comprehensive overview of key enzymes, their neuropeptide substrates, and their physiological significance. Detailed experimental methodologies, quantitative enzymatic data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction to Aminopeptidases and Neuropeptide Metabolism
Neuropeptides are essential mediators of intercellular communication, influencing processes ranging from pain perception and mood regulation to blood pressure control and feeding behavior[1]. Unlike classical neurotransmitters, neuropeptides are synthesized as larger precursor proteins that undergo a series of post-translational modifications, including proteolytic cleavage, to yield the mature, active peptide[2]. The biological actions of neuropeptides are terminated by extracellular peptidases that hydrolyze specific peptide bonds[3].
Aminopeptidases are a major class of exopeptidases that catalyze the removal of amino acids from the N-terminus of peptides and proteins[4]. This action is often the rate-limiting step in the inactivation of many neuropeptides, making aminopeptidases critical regulators of neuropeptidergic signaling[5]. The activity of these enzymes can also generate new bioactive peptides with different receptor affinities and physiological effects[6]. Consequently, aminopeptidases have emerged as significant therapeutic targets for a range of pathologies, including hypertension, pain, and neurodegenerative diseases[7][8].
This guide focuses on several key aminopeptidases and their integral roles in the metabolism of prominent neuropeptides.
Key Aminopeptidases and Their Neuropeptide Substrates
This compound A (APA; EC 3.4.11.7)
This compound A (APA), also known as glutamyl this compound, is a zinc metallopeptidase that specifically cleaves N-terminal acidic amino acid residues, particularly aspartate and glutamate[9]. Its primary role in neuropeptide metabolism is within the renin-angiotensin system (RAS), a critical hormonal cascade for blood pressure regulation[10].
Neuropeptide Substrates:
-
Angiotensin II (Ang II): APA converts Ang II to Angiotensin III (Ang III) by removing the N-terminal aspartate residue[3]. Ang III is a potent effector peptide in the brain RAS, exerting tonic stimulatory control over blood pressure[10].
-
Angiotensin I (Ang I): APA can also cleave the N-terminal aspartate from Ang I to produce Angiotensin (2-10)[2].
-
Cholecystokinin-8 (CCK-8): APA is involved in the metabolism of CCK-8, a neuropeptide implicated in satiety and anxiety.
Physiological Significance:
The central role of APA in the brain RAS has made it a key target for antihypertensive therapies. Inhibition of brain APA prevents the formation of Ang III, leading to a decrease in blood pressure[11][12].
This compound N (APN; EC 3.4.11.2)
This compound N (APN), also known as CD13, is a widely distributed zinc metallopeptidase that preferentially cleaves N-terminal neutral amino acids[13]. It plays a significant role in the degradation of various neuropeptides, particularly the enkephalins.
Neuropeptide Substrates:
-
Enkephalins: APN is a major enzyme responsible for the inactivation of enkephalins (Met-enkephalin and Leu-enkephalin), which are endogenous opioid peptides involved in pain modulation[13].
-
Angiotensin III (Ang III): APN further metabolizes Ang III to the inactive fragment Angiotensin IV[3].
-
Other Neuropeptides: APN has a broad substrate specificity and is involved in the metabolism of other neuropeptides, including substance P and neurokinin A.
Physiological Significance:
By degrading enkephalins, APN modulates pain perception. Inhibitors of APN can potentiate the analgesic effects of endogenous enkephalins[8]. In the RAS, APN's action on Ang III terminates its pressor effects[3].
Puromycin-Sensitive this compound (PSA; EC 3.4.11.14)
Puromycin-sensitive this compound (PSA), also known as cytosol alanyl this compound, is a cytosolic zinc metallopeptidase with broad substrate specificity[14][15]. It was initially identified as an enkephalin-degrading enzyme, but subsequent research has revealed its involvement in the degradation of various peptides, including those generated by the proteasome[16].
Neuropeptide Substrates:
-
Enkephalins: PSA contributes to the intracellular degradation of enkephalins[14].
-
Tau protein: PSA has been shown to directly proteolyze the tau protein, and its loss of function can exacerbate tau-induced neurodegeneration[17].
-
Polyglutamine (polyQ) tracts: PSA is the primary peptidase responsible for digesting polyQ sequences, which are associated with several neurodegenerative diseases[16].
Physiological Significance:
PSA's role in degrading aggregation-prone proteins like tau and polyQ peptides suggests its neuroprotective function. Its involvement in the cell cycle has also been reported.
Leucine (B10760876) this compound (LAP; EC 3.4.11.1)
Leucine aminopeptidases (LAPs) are enzymes that preferentially hydrolyze N-terminal leucine residues from peptides and proteins[18]. While ubiquitously expressed, their specific roles in neuropeptide metabolism in the brain are an area of ongoing research.
Neuropeptide Substrates:
The precise repertoire of neuropeptide substrates for LAPs in the brain is not fully elucidated. However, their broad specificity suggests potential involvement in the degradation of various neuropeptides with N-terminal leucine or other hydrophobic residues.
Physiological Significance:
LAPs are involved in various cellular processes, including protein turnover and stress responses. Their contribution to the regulation of neuropeptide signaling is an emerging field of study.
Dipeptidyl Peptidase IV (DPP-IV; EC 3.4.14.5)
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine peptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides[19]. It plays a crucial role in the metabolism of several neuropeptides and incretin (B1656795) hormones.
Neuropeptide Substrates:
-
Neuropeptide Y (NPY): DPP-IV cleaves the N-terminal Tyr-Pro dipeptide from NPY to generate NPY (3-36)[20]. This truncated form exhibits altered receptor selectivity, preferentially binding to the Y2 receptor subtype[20].
-
Peptide YY (PYY): Similar to NPY, DPP-IV processes PYY to PYY (3-36).
-
Substance P: DPP-IV is also involved in the degradation of Substance P.
Physiological Significance:
The processing of NPY by DPP-IV is a key example of how this compound activity can modulate neuropeptide signaling by generating receptor-specific ligands[20]. DPP-IV inhibitors, known as gliptins, are used in the treatment of type 2 diabetes for their ability to prolong the action of incretin hormones. Their effects on NPY-mediated processes, such as feeding and anxiety, are also of interest[21][22].
Quantitative Data on this compound-Neuropeptide Interactions
The following tables summarize available quantitative data on the kinetics of neuropeptide metabolism by key aminopeptidases. This information is crucial for understanding the efficiency and specificity of these interactions and for the development of targeted inhibitors.
| This compound | Neuropeptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound A (APA) | Angiotensin II | 14.67 ± 1.6 | - | - | [14] |
| Angiotensin-(1-7) | 6.07 ± 1.12 | - | - | [14] | |
| This compound N (APN) | Leu-enkephalin | ~20-50 | - | - | General Literature |
| Endopeptidase-24.11 (Neprilysin) | Neuropeptide Y | 15.4 | - | - | [20] |
| Dipeptidyl Peptidase IV (DPP-IV) | Neuropeptide Y | Comparable to other high-affinity substrates | - | - | [19] |
| Vasoactive Intestinal Peptide (VIP) | - | - | - | [19] | |
| Pituitary Adenylyl Cyclase-Activating Peptide (PACAP) | - | - | - | [19] | |
| Gastrin-Releasing Peptide (GRP) | - | - | - | [19] |
| This compound | Inhibitor | Ki (nM) | IC50 (µM) | Reference(s) |
| This compound A (APA) | EC33 | - | - | [3] |
| Firibastat (QGC001) - prodrug of EC33 | 200 (for APA) | - | [4] | |
| This compound N (APN) | Bestatin | - | Potent inhibitor | [4] |
| Amastatin | - | Potent inhibitor | [9] | |
| Puromycin-Sensitive this compound (PSA) | Puromycin | - | Inhibitor | [15] |
| Bestatin | - | Strong inhibitor | [15] | |
| Dipeptidyl Peptidase IV (DPP-IV) | Vildagliptin | - | - | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the involvement of aminopeptidases in neuropeptide metabolism.
This compound Activity Assay using a Fluorogenic Substrate
This protocol describes a general method for measuring this compound activity using a commercially available fluorogenic substrate. This assay is adaptable for various aminopeptidases by selecting the appropriate substrate.
Principle:
The assay utilizes a synthetic peptide substrate conjugated to a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage of the N-terminal amino acid by the this compound, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Materials:
-
Purified this compound or biological sample (e.g., brain tissue homogenate, cell lysate)
-
Fluorogenic this compound substrate (e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for Leucine this compound)[23]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[24]
-
Specific this compound inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the purified enzyme or biological sample in Assay Buffer.
-
Prepare a solution of the specific inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Sample wells: Enzyme/sample dilution.
-
Inhibitor control wells: Enzyme/sample dilution pre-incubated with the specific inhibitor (e.g., for 10-30 minutes at 37°C)[24].
-
Substrate blank wells: Assay Buffer only.
-
-
Adjust the volume in all wells to a final pre-substrate addition volume with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells to a final concentration typically in the low micromolar range.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 368/460 nm for AMC)[18].
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot for each well.
-
Subtract the rate of the substrate blank from all other readings.
-
The specific this compound activity is the difference between the rate in the sample wells and the inhibitor control wells.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of the free fluorophore.
-
Screening for this compound Inhibitors
This protocol outlines a high-throughput screening method to identify potential inhibitors of a specific this compound.
Principle:
The assay measures the ability of test compounds to inhibit the activity of a purified this compound using a colorimetric or fluorogenic substrate. A decrease in signal compared to the uninhibited control indicates potential inhibitory activity.
Materials:
-
Purified this compound
-
Colorimetric or fluorogenic substrate (e.g., L-Alanine-p-nitroanilide for APN)
-
Assay Buffer
-
Library of test compounds dissolved in DMSO
-
Known inhibitor (positive control)
-
96- or 384-well microplates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Assay Plate Preparation:
-
In a microplate, add a small volume of each test compound from the library to individual wells.
-
Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Enzyme Addition:
-
Add a solution of the purified this compound in Assay Buffer to all wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate for a specific time at 37°C.
-
Stop the reaction (if necessary, e.g., by adding an acid for colorimetric assays).
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_DMSO - Signal_blank))
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization, including IC50 determination.
-
Signaling Pathways and Metabolic Cascades
The metabolic activity of aminopeptidases is intricately linked to major signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate two key examples.
The Renin-Angiotensin System (RAS)
The RAS is a fundamental regulator of blood pressure and fluid homeostasis[25]. Aminopeptidases A and N are central to the processing of angiotensins in the brain and periphery.
Caption: The Renin-Angiotensin System metabolic cascade.
Enkephalin Degradation Pathway
The analgesic effects of endogenous enkephalins are terminated by the concerted action of this compound N (APN) and Neprilysin (NEP).
Caption: Metabolic inactivation of enkephalins by APN and NEP.
Therapeutic Implications and Future Directions
The critical role of aminopeptidases in regulating neuropeptide signaling has positioned them as attractive targets for drug development.
-
Hypertension: Inhibitors of brain this compound A, such as firibastat, have been investigated in clinical trials for the treatment of hypertension[11][12][26]. By preventing the formation of Angiotensin III in the brain, these inhibitors reduce blood pressure[27]. However, recent trials have yielded mixed results, highlighting the complexity of targeting the central RAS[12][28].
-
Pain Management: Dual inhibitors of this compound N and Neprilysin have been explored as a strategy to enhance endogenous enkephalin levels for pain relief[8]. This approach aims to provide analgesia with a reduced side-effect profile compared to exogenous opioids.
-
Neurodegenerative Diseases: The discovery of PSA's role in clearing pathogenic proteins like tau and polyglutamine opens new avenues for therapeutic intervention in diseases such as Alzheimer's and Huntington's disease[17].
Future Directions:
The development of highly selective and potent this compound inhibitors with favorable pharmacokinetic properties remains a key challenge and a significant opportunity. Future research will likely focus on:
-
Structure-based drug design: Elucidating the crystal structures of aminopeptidases in complex with their substrates and inhibitors will facilitate the rational design of more specific drugs[14].
-
Targeting specific enzyme isoforms: Identifying and targeting tissue- or cell-specific isoforms of aminopeptidases could lead to therapies with improved efficacy and reduced off-target effects.
-
Combination therapies: Exploring the synergistic effects of this compound inhibitors with other therapeutic agents may offer enhanced clinical benefits.
Conclusion
Aminopeptidases are indispensable regulators of neuropeptide metabolism, playing a vital role in shaping the duration and intensity of neuropeptidergic signaling. Their involvement in a wide range of physiological processes underscores their importance as therapeutic targets. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the key enzymes, their neuropeptide substrates, quantitative data, experimental methodologies, and the signaling pathways they modulate. Continued investigation into the intricate functions of aminopeptidases will undoubtedly pave the way for novel therapeutic strategies for a host of neurological and systemic disorders.
References
- 1. This compound A activity and angiotensin III effects on [Ca2+]i along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma and Kidney Angiotensin Peptides: Importance of the this compound A/Angiotensin III Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brain-specific this compound: from enkephalinase to protector against neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound A inhibitor - Wikipedia [en.wikipedia.org]
- 8. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Firibastat, the first-in-class brain this compound a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure of puromycin-sensitive this compound and polyglutamine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Structure of puromycin-sensitive this compound and polyglutamine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NPEPPS - Wikipedia [en.wikipedia.org]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Metabolism and functions of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dipeptidyl-peptidase-IV by cleaving neuropeptide Y induces lipid accumulation and PPAR-γ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identifying neuropeptide Y (NPY) as the main stress-related substrate of dipeptidyl peptidase 4 (DPP4) in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Allosteric Inhibitor Hits for Insulin-Regulated this compound Provides Insights on Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 26. Targeting Brain this compound A: A New Strategy for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. sessions.hub.heart.org [sessions.hub.heart.org]
structural biology of aminopeptidases and their active sites
An in-depth technical guide on the core , designed for researchers, scientists, and drug development professionals.
Introduction to Aminopeptidases
Aminopeptidases are a ubiquitous class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are critical for a vast array of biological processes, including protein digestion and turnover, peptide hormone regulation, antigen presentation, and cell growth.[2][3][4] They are found in virtually all organisms and are distributed across various cellular compartments, such as the cytoplasm, organelles, and as integral membrane proteins.[1][2]
Structurally and mechanistically, aminopeptidases are diverse. Many are metalloenzymes that utilize a metal ion, typically zinc, as a cofactor in their active site for catalysis.[1][2] They can exist as monomers or form complex oligomeric assemblies.[1][2] For instance, Aminopeptidase N (APN) is a dimeric membrane protein, while the M42 this compound from Thermotoga maritima forms a dodecameric, tetrahedron-shaped particle.[5][6] This guide delves into the structural architecture of these enzymes, with a particular focus on the active site, and outlines the key experimental methodologies used for their characterization.
General Structural Features of Aminopeptidases
The overall structure of an this compound typically consists of a catalytic domain, which houses the active site, and often one or more additional domains that contribute to substrate recognition, oligomerization, and regulation.[2]
-
Domains: A common structural feature, particularly in the M1 family of metalloaminopeptidases, is a bilobal or multi-domain architecture.[1][3] For example, this compound N (APN/CD13) is a type II metalloprotease with a short N-terminal cytoplasmic domain, a single transmembrane helix, and a large extracellular ectodomain that contains the catalytic machinery.[2][3][4]
-
Oligomerization: Aminopeptidases exhibit various quaternary structures. While some function as monomers, many form homodimers or more complex oligomers.[1][7] This self-association can be crucial for function, as seen in acylpeptide hydrolase where a toroid-shaped tetrameric structure is essential for substrate selection.[8][9]
-
Conformational States: Many aminopeptidases undergo significant conformational changes upon substrate or inhibitor binding. A common mechanism involves a transition from an "open" to a "closed" conformation, which encloses the substrate within the active site, shielding it from the solvent and positioning it for catalysis.[10]
The this compound Active Site: A Closer Look
The active site is the heart of the this compound, where the chemistry of peptide bond cleavage occurs. Its structure dictates the enzyme's substrate specificity and catalytic mechanism.
The Catalytic Center and Metal Dependence
A large number of aminopeptidases are zinc metalloenzymes.[1][2] The active site contains one or two zinc ions coordinated by specific amino acid residues. These metal ions play both structural and catalytic roles.[11]
-
Mono-zinc Center: In enzymes like APN, a single zinc ion is coordinated by a highly conserved consensus sequence, such as the HELAH motif.[3]
-
Di-zinc Center: In other families, like the M42 aminopeptidases, the active site is dinuclear, containing two metal ions that work in concert.[5][11] One metal ion typically activates a water molecule for nucleophilic attack on the scissile peptide bond, while the other helps to stabilize the resulting tetrahedral intermediate.[11]
Key Catalytic Residues
Beyond the metal-coordinating residues, other amino acids are essential for catalysis. A conserved glutamate (B1630785) residue often acts as the general base, deprotonating the metal-bound water molecule to initiate hydrolysis.[5] In some cases, a catalytic triad (B1167595), such as the Ser-His-Asp triad found in a novel archaeal this compound, is responsible for catalysis.[12] A strictly conserved aspartate residue in M42 aminopeptidases has been shown to have a critical structural role, helping to stabilize a loop in the active site and correctly position the catalytic base.[5]
Substrate Recognition and the S1 Pocket
Substrate specificity is largely determined by the S1 binding pocket, which accommodates the side chain of the N-terminal amino acid of the substrate. The size, shape, and chemical nature of this pocket dictate which amino acids can be cleaved. For APN, the S1 pocket is large and hydrophobic, allowing it to accommodate a wide range of substrates.[13] In other aminopeptidases, a "triple-sieve" mechanism has been proposed, where catalysis only occurs if a substrate passes three filters: length selectivity (fitting into a binding hole), residue specificity (recognized by the S1 pocket), and correct positioning in the active site.[10]
Quantitative Data Summary
Quantitative data from structural and kinetic studies are crucial for understanding enzyme function and for designing specific inhibitors.
Table 1: Structural Resolution Data for Select Aminopeptidases
| Enzyme | Family | Organism | Method | Resolution (Å) | PDB ID (Example) | Reference |
|---|---|---|---|---|---|---|
| TET2 this compound | M42 | T. thermophilus | Cryo-EM & NMR | 4.1 | Not Specified | [14] |
| TmPep1050 (Asp62Ala) | M42 | T. maritima | X-ray | 1.5 | Not Specified | [5] |
| This compound N (hAPN) | M1 | H. sapiens | X-ray | 2.15 (AngIV complex) | 4FYQ | [6] |
| ERAP2 | M1 | H. sapiens | X-ray | 3.3 | Not Specified | [15] |
| Acylpeptide Hydrolase | S9 | Mammalian | Cryo-EM | Not Specified | Not Specified |[8][9] |
Table 2: Representative Kinetic Parameters of Aminopeptidases
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|
| This compound N (general) | Aminoacyl-fluorophore | 0.25 - 500* | Not Specified | Not Specified | [13] |
| Dipeptidyl Peptidase 4 (DPP-4) | Not Specified | Not Specified | Not Specified | Not Specified | [16] |
| General Enzyme Kinetics | Generic Substrate | Varies | Varies | Varies | [17][18] |
*Note: This range represents the substrate concentrations used for kcat/Km determination, not a specific Km value.
Experimental Protocols and Methodologies
The structural and functional characterization of aminopeptidases relies on a suite of biophysical and biochemical techniques.
Structural Determination Workflow
The three-dimensional structure of aminopeptidases is primarily determined by X-ray crystallography and cryo-electron microscopy (cryo-EM).[14][19]
Caption: Workflow for X-ray crystallography and cryo-EM.
Protocol: X-ray Crystallography of an this compound [6][15][19]
-
Protein Expression and Purification: The target this compound is overexpressed (e.g., in E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is concentrated and mixed with a precipitant solution in crystallization screens (e.g., hanging-drop vapor diffusion) to form well-ordered crystals. For inhibitor studies, the protein is co-crystallized with or soaked in a solution containing the inhibitor (e.g., bestatin, amastatin).[6][15]
-
Cryoprotection and Data Collection: Crystals are transferred to a cryoprotectant solution (e.g., well solution with 25% glycerol) and flash-cooled in liquid nitrogen.[6] X-ray diffraction data are collected at a synchrotron beamline.
-
Data Processing and Structure Solution: Diffraction images are processed to determine space group and unit-cell parameters. The structure is solved using molecular replacement, using a known homologous structure as a search model.
-
Model Building and Refinement: An atomic model is built into the electron density map and refined to produce the final, high-resolution structure.
Protocol: Cryo-Electron Microscopy [14]
-
Sample Preparation: A small volume of the purified protein solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of images ("micrographs") are collected.
-
Image Processing: Individual protein particle images are automatically picked from the micrographs. These particles undergo several rounds of 2D and 3D classification to sort them into structurally homogeneous groups.
-
3D Reconstruction and Refinement: A high-resolution 3D map is reconstructed from the final set of particles. An atomic model is then built into the cryo-EM density map and refined.
This compound Catalytic Mechanism
The following diagram illustrates the general catalytic cycle for a zinc-dependent this compound.
Caption: Catalytic cycle of a typical zinc this compound.
Enzyme Kinetics Assay
Enzyme kinetic assays are essential for measuring catalytic activity and determining key parameters like Km (Michaelis constant) and Vmax (maximum velocity).[17][18]
Caption: Experimental workflow for enzyme kinetics.
Protocol: General this compound Activity Assay [13][19]
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).[13] Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide or an ACC-coupled substrate).[13][19] Prepare serial dilutions of the substrate.
-
Reaction Setup: In a 96-well plate, add the assay buffer and varying concentrations of the substrate to different wells.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 75°C for thermophilic enzymes).[13][19]
-
Initiate Reaction: Add a fixed, small concentration of the purified this compound to each well to start the reaction.
-
Monitor Reaction: Immediately place the plate in a plate reader and monitor the increase in absorbance or fluorescence over time in kinetic mode.[13]
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the reaction progress curve for each substrate concentration. Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.[18][20] For inhibitor studies, perform the assay at a fixed substrate concentration (ideally at or below Km) with varying inhibitor concentrations to determine the IC₅₀.[20]
References
- 1. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Structure and Main Functions of this compound N: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. M42 this compound catalytic site: the structural and functional role of a strictly conserved aspartate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The X-ray Crystal Structure of Human this compound N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure of acylpeptide hydrolase reveals substrate selection by multimerization and a multi-state serine-protease triad - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated NMR and cryo-EM atomic-resolution structure determination of a half-megadalton enzyme complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 16. A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 18. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Throughput Fluorometric Assay for Aminopeptidase Activity
For Research Use Only.
Introduction
Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes play crucial roles in various physiological processes, including protein digestion, cell proliferation, apoptosis, and are implicated in pathological conditions such as cancer and drug-induced liver injury.[1] Consequently, the detection and quantification of aminopeptidase activity are of significant interest to researchers in basic science and drug development for identifying novel therapeutic inhibitors.[2][3] This application note describes a sensitive and continuous fluorometric assay for determining this compound activity in various biological samples, including cell lysates and tissue homogenates.[4][5]
Principle of the Assay
The assay utilizes a non-fluorescent substrate, typically an amino acid conjugated to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or a rhodamine derivative.[1][6] In the presence of an this compound, the enzyme cleaves the N-terminal amino acid, releasing the free fluorophore. The liberated fluorophore can be detected by measuring the increase in fluorescence intensity over time. The rate of this increase is directly proportional to the this compound activity in the sample. A standard curve is generated using a known concentration of the free fluorophore to quantify the enzymatic activity.[5][7]
A diagram illustrating the principle of the fluorescent this compound activity assay is provided below.
Caption: Principle of the fluorescent this compound assay.
Materials and Reagents
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission filters appropriate for the chosen fluorophore (e.g., Ex/Em = 368/460 nm for AMC)[4][5]
-
This compound Assay Buffer (e.g., Tris-HCl, pH 8.0)[8]
-
Fluorogenic Substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)[6][9]
-
Purified this compound (for positive control)
-
Fluorophore Standard (e.g., 7-Amino-4-methylcoumarin)
-
Cell/Tissue Lysate Samples
-
This compound Inhibitor (e.g., Bestatin, for negative control)[1]
-
Deionized Water
-
DMSO (for dissolving substrate and standard)
Assay Protocol
This protocol provides a general procedure. Optimization of incubation times, and concentrations of substrate and sample may be required for specific experimental conditions.
Reagent Preparation
-
This compound Assay Buffer: Prepare the buffer and warm to room temperature before use.[4]
-
Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) in DMSO to prepare a stock solution.[5] Store at -20°C, protected from light.[6]
-
Fluorophore Standard Stock Solution: Dissolve the fluorophore standard (e.g., AMC) in DMSO to create a stock solution.[5] Store at -20°C.
-
Positive Control: If using a purified enzyme, dilute it in Assay Buffer to a working concentration.[4]
-
Sample Preparation:
-
Cell Lysate: Homogenize 1-2.5 million cells in ice-cold Assay Buffer.[7] Centrifuge at 10,000 x g for 15 minutes at 4°C.[4][5] Collect the supernatant for the assay.
-
Tissue Homogenate: Homogenize 10-25 mg of tissue in ice-cold Assay Buffer.[4][7] Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[4][5]
-
Standard Curve Preparation
-
Dilute the Fluorophore Standard stock solution with Assay Buffer to a working concentration (e.g., 0.05 mM AMC).[5]
-
Add increasing volumes of the diluted standard to wells of the 96-well plate to generate a standard curve (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well).[5]
-
Adjust the final volume of each well to 100 µL with Assay Buffer.[5]
Assay Procedure
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the this compound activity assay.
-
In the 96-well plate, add your samples (e.g., 5-50 µL of cell or tissue lysate) to the appropriate wells.[4][5]
-
For the positive control, add a known amount of purified this compound.[4]
-
For the negative control (to measure non-specific hydrolysis), you can use a sample with a specific this compound inhibitor.
-
For the background control, use Assay Buffer instead of a sample.
-
Adjust the volume of all sample, positive, and negative control wells to 90 µL with Assay Buffer.[4]
-
Pre-incubate the plate at 37°C for 10 minutes.[7]
-
Prepare the Substrate Mix by diluting the substrate stock solution in Assay Buffer.[5]
-
Start the reaction by adding 10 µL of the Substrate Mix to each well (except for the standard curve wells), bringing the final volume to 100 µL.[5]
-
Immediately measure the fluorescence in a microplate reader in kinetic mode for 45-60 minutes at 37°C.[5][7] The excitation and emission wavelengths will depend on the fluorophore used (e.g., Ex/Em = 368/460 nm for AMC).[4][5]
Data Analysis
-
Standard Curve: Subtract the fluorescence reading of the 0 nmol standard from all other standard readings. Plot the fluorescence values against the amount of standard (in nmol) to generate a standard curve.[5] Determine the equation of the line (y = mx + c).
-
Enzyme Activity:
-
Choose two time points in the linear range of the reaction for each sample.
-
Calculate the change in fluorescence (ΔF) between these two time points.
-
Subtract the fluorescence of the background control from the sample readings.[5]
-
Use the standard curve equation to convert the ΔF values to the amount of substrate hydrolyzed (B, in nmol).
-
Calculate the this compound activity using the following formula:
Activity (nmol/min/mL or U/L) = (B / (Δt * V))
Where:
-
B is the amount of substrate hydrolyzed (nmol)
-
Δt is the reaction time (min)
-
V is the volume of the sample added to the well (mL)
-
-
Quantitative Data Summary
The sensitivity and substrate specificity of fluorescent this compound assays can vary depending on the enzyme source and the specific substrate used. Below is a summary of representative quantitative data.
| Parameter | Value | Enzyme/Substrate | Reference |
| Assay Sensitivity | < 0.1 mU | Leucine this compound | [4] |
| Assay Sensitivity | 100 µU | This compound N | [7] |
| Km | 3.54 µM | Rat Intestine this compound P with Lys(N(epsilon)-2-aminobenzoyl)-Pro-Pro-4-nitroanilide | [10] |
| Kcat/Km | 1,142,000 M⁻¹ s⁻¹ | Rat Intestine this compound P with Lys(N(epsilon)-2-aminobenzoyl)-Pro-Pro-4-nitroanilide | [10] |
| Inhibitor Ki | 20.8 µM | Pro-Pro-4-nitroanilide (product inhibition) on Rat this compound P | [10] |
Troubleshooting
-
High Background Fluorescence:
-
Ensure the substrate has not degraded. Protect it from light and repeated freeze-thaw cycles.[7]
-
Check for autofluorescence in the sample or buffer components.
-
-
Low Signal:
-
Increase the amount of sample or the incubation time.
-
Ensure the assay buffer pH is optimal for the enzyme.
-
-
Non-linear Reaction Rate:
-
The substrate may be depleted. Use a lower enzyme concentration or a shorter reaction time.
-
Product inhibition may be occurring.[10] Analyze the initial reaction rates.
-
By following this detailed protocol, researchers can accurately and efficiently measure this compound activity, facilitating studies on enzyme function and the discovery of novel inhibitors.
References
- 1. Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine this compound [mdpi.com]
- 2. Development of an effective fluorescence probe for discovery of this compound inhibitors to suppress biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Universal Assay for this compound Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Leucine this compound (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 6. goldbio.com [goldbio.com]
- 7. abcam.cn [abcam.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]
- 10. A continuous fluorimetric assay for this compound P detailed analysis of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromogenic Aminopeptidase Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[1] These enzymes play crucial roles in various physiological processes, including protein maturation, signal transduction, and cellular regulation.[1] Consequently, they are significant targets for drug discovery and development in areas such as oncology, immunology, and infectious diseases.[2]
This document provides a detailed protocol for the kinetic analysis of aminopeptidases using chromogenic substrates. The principle of this assay is based on the enzymatic cleavage of a synthetic substrate, which releases a chromogenic molecule. The rate of color development is directly proportional to the enzyme activity and can be monitored spectrophotometrically to determine key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). A commonly used substrate is L-leucine-p-nitroanilide, which upon hydrolysis by an aminopeptidase, releases p-nitroaniline, a yellow-colored product with a maximum absorbance at 405 nm.[3][4][5]
Key Concepts and Principles
The kinetic analysis of enzyme activity is fundamental to understanding enzyme-substrate interactions and the efficacy of potential inhibitors. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).
Michaelis-Menten Equation:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
V₀: The initial rate of the reaction.
-
Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.[6] It is directly proportional to the enzyme concentration.[6]
-
Kₘ: The substrate concentration at which the reaction velocity is half of Vₘₐₓ.[6] It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[6]
By measuring the initial reaction rates at various substrate concentrations, Kₘ and Vₘₐₓ can be determined using graphical methods such as the Lineweaver-Burk plot.[7][8]
Experimental Workflow
The general workflow for an this compound kinetic assay using a chromogenic substrate involves preparation of reagents, execution of the enzymatic reaction, measurement of product formation, and subsequent data analysis to determine kinetic parameters.
Signaling Pathway Context
Aminopeptidases are involved in numerous signaling pathways by modulating the activity of peptide hormones and neuropeptides. For instance, this compound N (CD13) is known to inactivate enkephalins, which are endogenous opioid peptides involved in pain modulation.
Detailed Experimental Protocol
This protocol is a general guideline for determining the kinetic parameters of an this compound using L-leucine-p-nitroanilide as the chromogenic substrate.
Materials and Reagents:
-
Purified this compound
-
L-leucine-p-nitroanilide (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]
-
Dimethyl sulfoxide (B87167) (DMSO) or Methanol (B129727) for dissolving the substrate[3][6]
-
96-well, clear, flat-bottom microplates[6]
-
Microplate spectrophotometer capable of reading absorbance at 405 nm and maintaining a constant temperature[4][6]
-
Calibrated single and multichannel pipettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal value for the enzyme of interest at the desired reaction temperature.
-
Substrate Stock Solution: Dissolve L-leucine-p-nitroanilide in 100% DMSO or methanol to create a high-concentration stock solution (e.g., 50 mM).[3][6] Ensure it is fully dissolved. Store protected from light.
-
Substrate Working Solutions: Prepare a series of substrate dilutions in Assay Buffer from the stock solution to achieve a range of final concentrations for the assay (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).
-
Enzyme Working Solution: Dilute the purified this compound in cold Assay Buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the measurement period. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
Set the microplate reader to the desired assay temperature (e.g., 25°C or 37°C).[3]
-
In a 96-well plate, add the appropriate volume of each substrate working solution to triplicate wells.
-
Include a "blank" or "no enzyme" control for each substrate concentration containing only the substrate and assay buffer.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes to ensure thermal equilibrium.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the enzyme working solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
For each substrate concentration, subtract the rate of the blank (no enzyme control) from the rate of the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate is typically expressed as ΔA₄₀₅/min.
-
Convert the rate from ΔA₄₀₅/min to moles of product formed per minute using the molar extinction coefficient of p-nitroaniline (ε = 10,600 M⁻¹cm⁻¹ at pH 8.0, though this can vary slightly with conditions). The path length for a 96-well plate needs to be determined or a standard curve of p-nitroaniline should be generated.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
To determine Kₘ and Vₘₐₓ, transform the data using a linearization method such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]).[7][8]
-
Data Presentation
The quantitative data from the kinetic analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Summary of this compound Kinetic Parameters
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µmol/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/µmol) |
| 0.1 | Calculated Value | 10.0 | Calculated Value |
| 0.2 | Calculated Value | 5.0 | Calculated Value |
| 0.5 | Calculated Value | 2.0 | Calculated Value |
| 1.0 | Calculated Value | 1.0 | Calculated Value |
| 2.0 | Calculated Value | 0.5 | Calculated Value |
| 5.0 | Calculated Value | 0.2 | Calculated Value |
Note: The "Calculated Value" fields should be populated with experimental data.
Derived Kinetic Constants:
-
Kₘ: Determined from the x-intercept (-1/Kₘ) of the Lineweaver-Burk plot.
-
Vₘₐₓ: Determined from the y-intercept (1/Vₘₐₓ) of the Lineweaver-Burk plot.
Troubleshooting
-
Non-linear initial rates: This could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure the rate over a shorter time period.
-
High background absorbance: This may be caused by spontaneous hydrolysis of the substrate. Prepare fresh substrate solutions and run appropriate blank controls.
-
Low signal-to-noise ratio: Increase the enzyme concentration or allow the reaction to proceed for a longer duration (while ensuring linearity).
-
Precipitation of substrate: Some chromogenic substrates have limited solubility in aqueous buffers.[9] Ensure the substrate is fully dissolved in the organic solvent before diluting in the assay buffer and that the final concentration of the organic solvent does not inhibit the enzyme.
Conclusion
The use of chromogenic substrates provides a robust, sensitive, and continuous method for the kinetic analysis of aminopeptidases. This application note and protocol offer a comprehensive guide for researchers to design and execute these assays, analyze the resulting data, and derive critical kinetic parameters. Accurate determination of Kₘ and Vₘₐₓ is essential for understanding enzyme function and for the development of novel therapeutic agents targeting this important class of enzymes.
References
- 1. scbt.com [scbt.com]
- 2. A Universal Assay for this compound Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Leucine this compound (LAP) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 8. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Yield Purification of Recombinant Aminopeptidases from Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recombinant aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are critical tools in biotechnology and pharmaceutical development. Escherichia coli remains a primary host for the production of these enzymes due to its rapid growth, high expression levels, and well-understood genetics.[1][2] However, achieving high purity and activity of the target aminopeptidase from the complex mixture of host cell proteins presents a significant challenge. This document provides a comprehensive guide to the methods and protocols for the successful purification of recombinant aminopeptidases from E. coli, focusing on common chromatography techniques and robust quality control assays.
General Purification Workflow
The purification process for a recombinant protein expressed in E. coli is a multi-step procedure designed to isolate the target protein from host cell contaminants like proteins, nucleic acids, and lipids.[3][4] The typical workflow involves cell lysis to release the intracellular contents, clarification to remove cell debris, followed by a series of chromatographic steps to separate the target protein based on its specific physicochemical properties.
Caption: General workflow for recombinant this compound purification.
Experimental Protocols
Protocol 1: Cell Lysis and Lysate Clarification
The initial step in purification is the efficient disruption of E. coli cells to release the soluble recombinant this compound.[5] Sonication is a common and effective mechanical lysis method.
Materials:
-
E. coli cell paste
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM Imidazole, 0.1 mM EDTA.[6]
-
Lysozyme (B549824) (10 mg/mL solution)
-
DNase I (5 mg/mL solution)
-
Protease Inhibitor Cocktail (EDTA-free)
-
Sonicator with a probe
-
High-speed refrigerated centrifuge
Procedure:
-
Thaw the frozen E. coli cell paste on ice.
-
Resuspend the cell paste in ice-cold Lysis Buffer at a ratio of approximately 3 mL of buffer per gram of cell paste.[7]
-
Add lysozyme to a final concentration of 0.5-1.0 mg/mL and incubate on ice for 30 minutes with gentle rocking.[6]
-
Add DNase I and MgCl₂ to final concentrations of ~5 µg/mL and 5 mM, respectively, to reduce the viscosity caused by released DNA.[6] Add a protease inhibitor cocktail according to the manufacturer's instructions.
-
Place the suspension in a beaker on ice and sonicate. Use multiple short bursts (e.g., 3 cycles of 1-3 minutes) to prevent overheating, which can denature the protein.[6]
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[5][6]
-
Carefully decant the supernatant, which is the clarified lysate containing the soluble recombinant protein, into a new pre-chilled tube. This is the starting material for chromatographic purification.[6]
Protocol 2: Multi-Step Chromatographic Purification
A combination of different chromatography techniques is often required to achieve high purity.[3][8] A common strategy involves an initial capture step using Affinity Chromatography (AC), followed by intermediate purification with Ion-Exchange Chromatography (IEX), and a final polishing step with Size-Exclusion Chromatography (SEC).
Caption: A typical multi-step chromatography purification strategy.
A. Affinity Chromatography (AC) using Ni-NTA (for His-tagged proteins)
Immobilized metal affinity chromatography (IMAC) is a powerful first step for purifying recombinant proteins engineered with a polyhistidine tag (His-tag).[9][10]
-
Principle: Histidine residues in the His-tag bind with high affinity to immobilized nickel (Ni²⁺) ions on the chromatography resin.[9]
-
Procedure:
-
Equilibration: Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.
-
Sample Loading: Load the clarified lysate onto the column. Collect the flow-through fraction.
-
Wash: Wash the column with 10-20 CV of Wash Buffer (Lysis Buffer containing a slightly higher concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with 5-10 CV of Elution Buffer (Lysis Buffer containing a high concentration of imidazole, e.g., 250-500 mM). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
B. Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[11][12] It is an excellent intermediate step to remove remaining contaminants. For example, E. coli this compound N (PepN) has been successfully purified using anion-exchange chromatography with a Q-Sepharose resin.[13]
-
Principle: At a specific pH, proteins will have a net positive or negative charge. Anion exchangers (e.g., Q-Sepharose) have a positive charge and bind negatively charged proteins. Cation exchangers have a negative charge and bind positively charged proteins.[14] Elution is achieved by increasing the salt concentration or changing the pH.[11][15]
-
Procedure (Anion Exchange):
-
Buffer Exchange: The sample from the AC step must be buffer-exchanged into a low-salt IEX starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Equilibration: Equilibrate the anion-exchange column (e.g., Q-Sepharose) with the starting buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Wash: Wash the column with the starting buffer until the A280 reading returns to baseline.
-
Elution: Apply a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer) to elute the bound proteins. The this compound will elute at a specific salt concentration depending on its charge. Collect fractions throughout the gradient.
-
C. Size-Exclusion Chromatography (SEC) / Gel Filtration
SEC is typically the final "polishing" step, separating proteins based on their size (hydrodynamic radius).[4][16][17] It is effective for removing aggregates or any remaining smaller protein contaminants.
-
Principle: The chromatography column is packed with porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules enter the pores, increasing their path length and causing them to elute later.[4][18]
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephacryl S-200, Superdex 75) with the final desired buffer (e.g., a formulation or storage buffer like PBS) for at least 2 CV.
-
Sample Loading: Concentrate the IEX fractions containing the this compound and load a small volume (typically <5% of the column volume) onto the column for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The this compound should elute as a distinct peak. Collect fractions and analyze for purity and activity.
-
Protocol 3: this compound Activity Assay
Enzyme activity must be monitored throughout the purification process to assess recovery and specific activity. A common method uses a chromogenic substrate like L-leucine p-nitroanilide.[19]
Materials:
-
Tricine Buffer (e.g., 200 mM, pH 8.0)[19]
-
Substrate: L-leucine p-nitroanilide (stock solution in methanol (B129727) or DMSO)[19]
-
Purified enzyme fractions
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction cocktail. For a 1 mL final volume, this may consist of Tricine buffer, the substrate solution, and deionized water. A final substrate concentration of around 0.2-1.0 mM is common.[19]
-
Add a small volume of the enzyme solution (e.g., 10-50 µL) to the reaction cocktail to initiate the reaction.[19]
-
Immediately mix and monitor the increase in absorbance at 405 nm over time (e.g., for 5 minutes). This measures the release of p-nitroaniline.[19]
-
Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the curve.
-
One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.[19][20]
Data Presentation: Purification Summary
Tracking key metrics at each stage is crucial for optimizing a purification protocol. The following table summarizes representative data from published purification schemes for different recombinant aminopeptidases.
| This compound | Host | Purification Steps | Specific Activity (U/mg) | Purification Fold | Yield (%) | Reference |
| Leucyl-Aminopeptidase | E. coli | Ammonium Sulphate Precipitation, Gel Filtration, IEX, HIC | Not Reported | ~93 | ~16 | [8] |
| This compound N (PepN) | E. coli | Q-Sepharose Chromatography | Not Reported | Not Reported | >17 mg/L culture | [13] |
| Methionine this compound | E. coli | Anion Exchange Chromatography | 1.64 | Not Reported | Not Reported | [1] |
Conclusion
The purification of recombinant aminopeptidases from E. coli is a systematic process that relies on exploiting the unique biochemical properties of the target enzyme. A multi-step strategy, typically combining affinity, ion-exchange, and size-exclusion chromatography, is often necessary to achieve the high degree of purity required for research and pharmaceutical applications. Each step must be carefully optimized, and success should be monitored through activity assays and protein quantification to maximize both yield and biological function of the final product.
References
- 1. Biochemical and in silico evaluation of recombinant E. coli this compound and in vitro processed human interferon α-2b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein purification – Protein Expression and Purification Core Facility [embl.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Protocols · Benchling [benchling.com]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Over-expression, purification, and characterization of this compound N from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 17. goldbio.com [goldbio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application of Aminopeptidase Inhibitors in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of proteolytic enzymes that play a crucial role in various physiological processes by cleaving amino acids from the N-terminus of proteins and peptides. In the context of cancer, several aminopeptidases are overexpressed and contribute to tumor growth, invasion, metastasis, and angiogenesis. This has led to the development of aminopeptidase inhibitors as a promising class of anti-cancer agents. These inhibitors disrupt essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis, and can also modulate the tumor microenvironment and enhance anti-tumor immunity.
This document provides detailed application notes on the use of this compound inhibitors in cancer research, summarizes key quantitative data, and offers comprehensive protocols for relevant experimental procedures.
Key Aminopeptidases in Cancer and Their Inhibitors
Several aminopeptidases have been identified as key targets in cancer therapy:
-
This compound N (APN/CD13): A zinc-dependent metalloprotease frequently overexpressed in various cancers, including leukemia, lung, prostate, and breast cancer. It is involved in angiogenesis, tumor cell invasion, and metastasis.[1][2][3]
-
Leucine (B10760876) this compound 3 (LAP3): Implicated in the progression and metastasis of several cancers, including breast cancer, by promoting cell migration and invasion.[4][5]
-
Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2): These enzymes are crucial for trimming antigenic peptides before their presentation by MHC class I molecules. Inhibition of ERAPs can alter the landscape of presented antigens on cancer cells, thereby enhancing their recognition and destruction by the immune system.[6][7][8][9][10]
-
Glutamyl this compound (ENPEP): Associated with tumorigenesis in several cancers and may serve as a predictor of immune checkpoint inhibitor efficacy.
Prominent this compound inhibitors investigated in cancer research include:
-
Bestatin (B1682670) (Ubenimex): A natural, broad-spectrum this compound inhibitor that has been used clinically for the treatment of acute myeloid leukemia (AML) and other cancers.[11][12][13]
-
Tosedostat (CHR-2797): A potent, orally bioavailable this compound inhibitor that has shown efficacy in clinical trials for AML and myelodysplastic syndromes (MDS).[14][15][16]
Mechanism of Action of this compound Inhibitors in Cancer
The anti-cancer effects of this compound inhibitors are multi-faceted and depend on the specific this compound being targeted.
Induction of Amino Acid Deprivation and Apoptosis (APN/CD13 and others)
Inhibition of aminopeptidases like APN/CD13 disrupts the intracellular amino acid pool, leading to a state of amino acid deprivation. This triggers a cellular stress response that can selectively induce apoptosis in cancer cells, which have a high demand for amino acids to sustain their rapid proliferation.
Inhibition of Angiogenesis and Metastasis (APN/CD13, LAP3)
APN/CD13 is expressed on the surface of endothelial cells in newly forming blood vessels within tumors. Its inhibition can impair the migration and tube formation of these cells, thereby blocking angiogenesis and cutting off the tumor's blood supply.[1][3][17] Similarly, LAP3 inhibition has been shown to reduce the expression of proteins involved in cell migration and invasion, such as fascin (B1174746) and matrix metalloproteinases (MMPs), thereby hindering metastasis.[4][5][18]
Enhancement of Anti-Tumor Immunity (ERAP1/ERAP2)
ERAP1 and ERAP2 play a critical role in the final trimming of peptides for presentation by MHC class I molecules on the cell surface. By inhibiting these enzymes, the repertoire of peptides presented to the immune system is altered. This can lead to the presentation of novel tumor-associated antigens (neoantigens) that can be recognized by cytotoxic T lymphocytes (CTLs), leading to tumor cell destruction.[6][7][8][9][10]
Quantitative Data
In Vitro Inhibitory Activity of this compound Inhibitors
| Inhibitor | Target this compound | Cancer Cell Line | IC50 Value | Reference |
| Bestatin | Leucyl this compound | - | Ki = 1 nM | [19] |
| This compound B | - | Ki = 1 µM | [19] | |
| Tosedostat | This compound N | U-937 (Histiocytic lymphoma) | 10 nM | [18] |
| HL-60 (Promyelocytic leukemia) | 30 nM | [18] | ||
| KG-1 (Acute myelogenous leukemia) | 15 nM | [18] | ||
| GDM-1 (Myelomonocytic leukemia) | 15 nM | [18] |
Clinical Trial Data for this compound Inhibitors
| Inhibitor | Cancer Type | Phase | Key Findings | Reference |
| Bestatin | Acute Nonlymphocytic Leukemia (ANLL) | Randomized Controlled Trial | Prolonged remission duration and survival, especially in elderly patients. | [12][13] |
| Tosedostat | Acute Myeloid Leukemia (AML) / Myelodysplastic Syndrome (MDS) | Phase I/II | Overall response rate of 27% in elderly and/or relapsing patients. | [15] |
| AML / High-Risk MDS (in combination with cytarabine (B982) or decitabine) | Phase II | Complete remission/CR with incomplete count recovery (CR/CRi) rate of 53%. Median overall survival of 11.5 months. | [16] | |
| Elderly AML (in combination with standard chemotherapy) | Phase II | Did not improve outcome and was associated with increased infection-related deaths. | [16] | |
| Relapsed/Refractory AML | Phase II | Overall response rate of 21%. | [14] |
Experimental Protocols
Experimental Workflow Overview
A typical preclinical evaluation of an this compound inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Protocol 1: Fluorometric this compound N (APN/CD13) Activity Assay
This protocol is adapted from commercially available kits and allows for the rapid measurement of APN activity.[20][21]
Materials:
-
APN Assay Buffer
-
APN Substrate (e.g., L-Alanine-7-amido-4-trifluoromethylcoumarin)
-
APN Inhibitor (for specificity control, e.g., Bestatin)
-
APN Positive Control
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 380/500 nm)
-
Cell or tissue lysates
Procedure:
-
Sample Preparation:
-
Homogenize tissue (e.g., 25 mg) or cells (e.g., 2.5 x 10^6) in 250 µL of ice-cold APN Assay Buffer.[20]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) for the assay.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Sample Wells: 2-20 µL of lysate.
-
Inhibitor Control Wells: 2-20 µL of lysate and APN inhibitor to a final concentration that inhibits APN activity.
-
Positive Control Well: APN Positive Control.
-
Blank Well: APN Assay Buffer.
-
-
Adjust the volume of all wells to 80 µL with APN Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[20]
-
-
Reaction Initiation and Measurement:
-
Prepare a Substrate Mix by diluting the APN Substrate in APN Assay Buffer according to the manufacturer's instructions.
-
Add 20 µL of the Substrate Mix to each well to start the reaction.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes (Ex/Em = 380/500 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the Blank from all other readings.
-
APN activity = (Rate of Sample - Rate of Inhibitor Control).
-
Protocol 2: MTT Cell Viability Assay
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic effects of this compound inhibitors.[22][23][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor (e.g., Bestatin, Tosedostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound inhibitor in a subcutaneous xenograft mouse model.[26][27][28][29][30]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Human cancer cell line
-
Sterile PBS
-
Matrigel (optional)
-
This compound inhibitor
-
Vehicle for inhibitor administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Inhibitor Administration:
-
Prepare the this compound inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the inhibitor to the treatment group according to the desired dosing schedule and concentration.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Measurement:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive distress.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to evaluate the efficacy of the inhibitor.
-
Conclusion
This compound inhibitors represent a versatile and promising class of anti-cancer agents with diverse mechanisms of action. By targeting key enzymes involved in cancer cell survival, proliferation, angiogenesis, and immune evasion, these inhibitors offer multiple avenues for therapeutic intervention. The detailed protocols and quantitative data provided in these application notes are intended to facilitate further research and development in this exciting field, ultimately contributing to the advancement of novel cancer therapies.
References
- 1. This compound N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Synthetic this compound N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine this compound 3 promotes migration and invasion of breast cancer cells through upregulation of fascin and matrix metalloproteinases-2/9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the proliferation, migration, and invasion of human breast cancer cells by leucine this compound 3 inhibitors derived from natural marine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. File:Fig.1 Scheme of ERAP1 role in antigen processing and presentation..pdf - Wikimedia Commons [commons.wikimedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clinical trials of bestatin for leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized controlled study of chemoimmunotherapy with bestatin of acute nonlymphocytic leukemia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of ubenimex (Bestatin): clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vimentin plays an important role in the promotion of breast cancer cell migration and invasion by leucine this compound 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. abcam.cn [abcam.cn]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. protocols.io [protocols.io]
- 26. benchchem.com [benchchem.com]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Aminopeptidases in Protein Sequencing and Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the amino acid sequence of proteins is a cornerstone of proteomics and is critical for understanding protein function, structure, and for the development of biotherapeutics. Two primary methods for N-terminal sequencing are the classic Edman degradation and enzymatic approaches utilizing aminopeptidases, often coupled with mass spectrometry. These application notes provide a detailed overview and comparison of these techniques, along with experimental protocols to guide researchers in their application.
Aminopeptidases are exopeptidases that catalyze the sequential removal of amino acids from the N-terminus of a protein or peptide.[1] This property makes them valuable tools for protein sequencing, offering an alternative and complementary approach to the chemical method of Edman degradation.
I. Method Comparison: Aminopeptidase Sequencing vs. Edman Degradation
Both Edman degradation and this compound-based methods provide N-terminal sequence information, but they differ significantly in their principles, throughput, and applications.
| Feature | Edman Degradation | This compound-Based Sequencing (with Mass Spectrometry) |
| Principle | Stepwise chemical cleavage of the N-terminal amino acid.[2][3][4][5] | Enzymatic cleavage of N-terminal amino acids.[1] |
| Sample Requirement | High purity, single protein sample; ~10-100 pmol.[5] | Can analyze complex mixtures; nanogram to microgram amounts. |
| Throughput | Low; one sample at a time, with each cycle taking approximately an hour.[5] | High-throughput, suitable for large-scale proteomic studies.[] |
| Read Length | Typically up to 30-50 amino acids.[2][5] | Variable, can provide extensive sequence coverage. |
| N-terminal Blockage | Ineffective if the N-terminus is chemically modified (e.g., acetylation).[5][] | Can sometimes be used with blocked N-termini, depending on the nature of the blockage and the enzyme used. |
| PTM Analysis | Limited to identifying the absence of an expected amino acid. | Can simultaneously detect and characterize post-translational modifications (PTMs).[] |
| Data Analysis | Direct identification of PTH-amino acids by HPLC. | Requires mass spectrometry and database searching or de novo sequencing algorithms.[3] |
| Accuracy | High accuracy for direct sequencing of small, well-defined peptides.[5] | High accuracy, especially with high-resolution mass spectrometers. |
II. Quantitative Data: this compound Specificity and Kinetics
The efficiency of this compound-based sequencing is highly dependent on the enzyme's substrate specificity and kinetic parameters. The catalytic efficiency (kcat/Km) is a key measure of how efficiently an enzyme can process a substrate.[7]
Table 1: Kinetic Parameters of Selected Aminopeptidases for Different Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Human this compound N | Ala-ACC | 10 ± 1 | 10.3 ± 0.2 | 1.0 x 10⁶ | [8] |
| hPhe-ACC | 3.0 ± 0.4 | 1.10 ± 0.03 | 3.7 x 10⁵ | [8] | |
| Nle-ACC | 4.1 ± 0.6 | 2.1 ± 0.1 | 5.1 x 10⁵ | [8] | |
| Pig this compound N | Ala-ACC | 12 ± 1 | 13.0 ± 0.3 | 1.1 x 10⁶ | [8] |
| hPhe-ACC | 4.2 ± 0.5 | 1.25 ± 0.04 | 3.0 x 10⁵ | [8] | |
| Nle-ACC | 4.2 ± 0.5 | 2.5 ± 0.1 | 6.0 x 10⁵ | [8] | |
| Rat this compound N | Ala-ACC | 11 ± 1 | 11.2 ± 0.2 | 1.0 x 10⁶ | [8] |
| hPhe-ACC | 3.5 ± 0.4 | 1.15 ± 0.03 | 3.3 x 10⁵ | [8] | |
| Nle-ACC | 4.0 ± 0.5 | 2.3 ± 0.1 | 5.8 x 10⁵ | [8] | |
| Dipeptidyl-peptidase 7 (DPP7) | His-Ala-Arg-MCA | 170 ± 20 | 1.4 ± 0.1 | 8.2 x 10³ | [9] |
| His-Ala-Ser-MCA | 150 ± 20 | 0.83 ± 0.04 | 5.5 x 10³ | [9] |
ACC: 7-amino-4-carbamoylmethylcoumarin; hPhe: homophenylalanine; Nle: norleucine; MCA: 4-methylcoumaryl-7-amide. Data is illustrative and specific values can vary based on experimental conditions.
III. Experimental Protocols
A. Protocol for N-terminal Sequencing using this compound and LC-MS/MS
This protocol describes a general workflow for N-terminal sequencing of a purified protein using a broad-specificity this compound followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
1. Materials:
-
Purified protein sample (10-50 µg)
-
This compound (e.g., from Aeromonas proteolytica)
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: 5% Trifluoroacetic acid (TFA)
-
LC-MS grade water and acetonitrile
-
C18 spin tips for desalting
2. Procedure:
-
Protein Preparation: Ensure the protein sample is in a compatible buffer (e.g., Tris-HCl or ammonium (B1175870) bicarbonate) and free of interfering substances like detergents or high salt concentrations. If necessary, perform a buffer exchange.
-
Enzymatic Digestion:
-
In a microcentrifuge tube, add the protein sample to the Digestion Buffer to a final volume of 50 µL.
-
Add the this compound at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction at 37°C.
-
To generate a time-course of digestion and deduce the sequence, aliquots of the reaction mixture (e.g., 10 µL) are taken at different time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching:
-
Immediately stop the reaction in each aliquot by adding 1 µL of the Quenching Solution (5% TFA).
-
-
Sample Cleanup:
-
Desalt the quenched aliquots using C18 spin tips according to the manufacturer's protocol. Elute the peptides in 50% acetonitrile/0.1% TFA.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The liquid chromatography step separates the peptides generated at different time points.
-
The mass spectrometer will acquire MS1 spectra to determine the mass of the peptides and MS2 spectra to fragment the peptides and obtain sequence information.
-
-
Data Analysis:
-
Identify the nested set of peptides that differ by a single N-terminal amino acid across the different time points.
-
The sequence can be reconstructed by ordering the peptides from longest to shortest and identifying the amino acid difference between successive peptides.
-
B. Protocol for Edman Degradation
This protocol outlines the key steps of Edman degradation for N-terminal sequencing of a purified protein.[10] Automated sequencers are typically used for this process.
1. Materials:
-
Purified protein or peptide sample (10-100 pmol) immobilized on a PVDF membrane or in solution.
-
Phenylisothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Reagents for HPLC analysis of PTH-amino acids.
2. Procedure (Automated Sequencer):
-
Coupling: The protein sample is treated with PITC under alkaline conditions to derivatize the N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-protein.[4]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the peptide chain using anhydrous TFA. This step forms an anilinothiazolinone (ATZ)-amino acid derivative.[4]
-
Extraction: The ATZ-amino acid is extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.[4]
IV. Visualizations
Caption: Workflow of the Edman degradation cycle for N-terminal protein sequencing.
Caption: Workflow for N-terminal sequencing using this compound digestion and LC-MS/MS.
V. Conclusion
Both Edman degradation and this compound-based sequencing are powerful techniques for determining the N-terminal sequence of proteins. Edman degradation offers high accuracy for purified, short peptides and is a well-established method.[5] In contrast, this compound sequencing, particularly when coupled with mass spectrometry, provides high-throughput capabilities, the ability to analyze complex mixtures, and the potential to characterize N-terminal modifications.[] The choice of method depends on the specific research question, sample purity, and available instrumentation. In many cases, these two techniques can be used in a complementary fashion to provide a comprehensive understanding of a protein's N-terminus.[2]
References
- 1. scbt.com [scbt.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 5. rapidnovor.com [rapidnovor.com]
- 7. aklectures.com [aklectures.com]
- 8. This compound Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols: Elucidating Aminopeptidase Active Sites via Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes play critical roles in various physiological processes, including protein digestion, cell growth, and immune responses.[1] Their involvement in pathological conditions such as cancer, hypertension, and infectious diseases has made them attractive targets for drug development.[3][4][5] Understanding the structure-function relationship of the aminopeptidase active site is paramount for the rational design of specific and potent inhibitors.
Site-directed mutagenesis is a powerful molecular biology technique that allows for the precise substitution of specific amino acids within a protein.[6][7][8][9][10] By systematically replacing residues hypothesized to be involved in substrate binding and catalysis, researchers can elucidate their specific roles. This information is invaluable for mapping the active site, understanding the catalytic mechanism, and ultimately designing novel therapeutics.[6]
These application notes provide detailed protocols for utilizing site-directed mutagenesis to study the active site residues of aminopeptidases. The workflow encompasses mutagenesis, protein expression and purification, and comprehensive kinetic and structural analyses of the resulting enzyme variants.
I. The this compound Active Site: A Primer
Aminopeptidases are broadly classified based on their catalytic mechanism, with metallo-aminopeptidases being a prominent family.[1] The active site of these enzymes typically contains one or two metal ions, most commonly zinc, which are essential for catalysis.[2][11] These metal ions are coordinated by specific amino acid residues, often histidines and glutamates, within a conserved motif.[1][7] The catalytic mechanism generally involves the activation of a water molecule by the metal ion, which then acts as a nucleophile to attack the scissile peptide bond of the substrate.[11]
Key residues within the active site are responsible for:
-
Metal Ion Coordination: Directly binding to the catalytic metal ion(s).
-
Substrate Binding (S1 subsite): Interacting with the side chain of the N-terminal amino acid of the substrate, thus determining substrate specificity.
-
Transition-State Stabilization: Stabilizing the tetrahedral intermediate formed during catalysis.
-
General Acid/Base Catalysis: Donating or accepting protons to facilitate peptide bond cleavage.
II. Experimental Workflow for Studying this compound Active Sites
The overall process for investigating the role of specific active site residues in aminopeptidases using site-directed mutagenesis is outlined below.
Caption: Experimental workflow for site-directed mutagenesis of aminopeptidases.
III. Detailed Experimental Protocols
A. Protocol 1: Site-Directed Mutagenesis using QuikChange PCR
This protocol is adapted from the QuikChange II XL Site-Directed Mutagenesis Kit.[1][12]
1. Mutagenic Primer Design:
-
Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥ 78°C.
-
The desired mutation should be located in the middle of the primer, with 10-15 bases of correct sequence on both sides.[12]
-
Both forward and reverse primers must contain the mutation and anneal to the same sequence on opposite strands of the plasmid.
-
Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.
2. PCR Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5x Phusion HF Buffer | 10 µL | 1x |
| 10 mM dNTPs | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 1.25 µL | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.25 µM |
| Template DNA (10-50 ng/µL) | 1 µL | 10-50 ng |
| Nuclease-free water | to 49.5 µL | - |
| Phusion DNA Polymerase | 0.5 µL | 1.0 unit |
3. PCR Cycling Conditions:
| Segment | Cycles | Temperature | Time |
| Initial Denaturation | 1 | 98°C | 1 minute |
| Denaturation | 18 | 98°C | 30 seconds |
| Annealing | 60-65°C | 50 seconds | |
| Extension | 72°C | 30 sec/kb of plasmid | |
| Final Extension | 1 | 72°C | 10 minutes |
| Hold | 1 | 4°C | Indefinite |
4. DpnI Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.
-
Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.[13]
-
Heat inactivate DpnI at 80°C for 20 minutes.
5. Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue or DH5α) with 1-2 µL of the DpnI-treated DNA.
-
Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.
6. Verification:
-
Isolate plasmid DNA from several colonies.
-
Sequence the entire gene to confirm the desired mutation and ensure no secondary mutations were introduced.
B. Protocol 2: Recombinant this compound Expression and Purification
This protocol describes the expression and purification of a His-tagged this compound.
1. Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the verified mutant plasmid.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture volume with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
3. Affinity Chromatography:
-
Equilibrate a Ni-NTA or other suitable metal affinity resin column with lysis buffer.[14]
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
4. (Optional) Further Purification and Buffer Exchange:
-
Pool the fractions containing the pure protein.
-
If necessary, perform a further purification step such as size-exclusion chromatography to remove aggregates and achieve higher purity.[15][16]
-
Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol).
5. Concentration and Purity Assessment:
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Assess the purity by SDS-PAGE, aiming for >95% purity.
C. Protocol 3: Enzyme Kinetic Analysis
This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and kcat) using a continuous fluorometric assay.
1. Reagents and Materials:
-
Purified wild-type and mutant this compound of known concentration.
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Prepare a series of substrate dilutions in assay buffer at 2x the final desired concentrations.
-
Pipette 50 µL of each 2x substrate dilution into the wells of the 96-well plate.
-
Prepare a 2x enzyme solution in assay buffer.
-
Initiate the reaction by adding 50 µL of the 2x enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time (e.g., every 30-60 seconds for 15-30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 365 nm, Em: 445 nm for AMC).[17]
3. Data Analysis:
-
Convert the relative fluorescence units (RFU) to the concentration of product formed using a standard curve of the free fluorophore.
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the progress curve (product concentration vs. time).
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[9][18]
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
IV. Data Presentation: Impact of Active Site Mutations on this compound Kinetics
The following table summarizes hypothetical, yet representative, data from site-directed mutagenesis studies on a generic metallothis compound.
| Enzyme Variant | Role of Residue | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Change in kcat/Km |
| Wild-Type | - | 100 | 50 | 5.0 x 105 | 1.0 |
| E352A | General Base/Acid | 120 | 0.1 | 8.3 x 102 | 0.0017 |
| H388A | Metal Coordination | 5000 | 0.5 | 1.0 x 102 | 0.0002 |
| Y421F | Substrate Binding (S1) | 850 | 45 | 5.3 x 104 | 0.11 |
| D392N | Transition-State Stabilization | 1500 | 5 | 3.3 x 103 | 0.0066 |
Note: This data is illustrative. Actual values will vary depending on the specific enzyme, substrate, and mutations.
V. Structural and Computational Analysis
To complement kinetic data, structural and computational analyses can provide atomic-level insights into the effects of mutations.
-
X-ray Crystallography: Determining the crystal structure of a mutant enzyme can reveal changes in the active site geometry, altered side-chain interactions, and conformational changes that explain the observed kinetic effects.[8][19][20][21]
-
Computational Modeling: Molecular dynamics (MD) simulations can be used to predict the impact of mutations on protein stability, flexibility, and substrate binding.[10][22][23][24] These methods can help rationalize experimental results and guide the design of future mutations.
Caption: Logical flow from experimental data to drug design applications.
VI. Application in Drug Development
A thorough understanding of the this compound active site, gained through site-directed mutagenesis, is crucial for the rational design of potent and specific inhibitors.[3][5][6][25]
-
Identifying Key Interactions: By knowing which residues are critical for substrate binding, medicinal chemists can design small molecules that mimic these interactions to achieve high affinity.
-
Exploiting Specificity: Understanding the residues that define the S1 subsite allows for the design of inhibitors that are selective for a particular this compound, thereby reducing off-target effects.
-
Targeting the Catalytic Mechanism: Knowledge of the catalytic residues enables the design of mechanism-based or transition-state analog inhibitors that bind tightly to the active site.
Conclusion
Site-directed mutagenesis is an indispensable tool for dissecting the roles of individual amino acid residues in the active site of aminopeptidases. When combined with rigorous kinetic and structural analyses, this approach provides a detailed map of the enzyme's functional landscape. The insights gained are not only fundamental to our understanding of enzyme catalysis but also provide a solid foundation for the development of novel therapeutics targeting this important class of enzymes.
References
- 1. gladstone.org [gladstone.org]
- 2. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug targeting of aminopeptidases: importance of deploying a right metal cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and structural analysis of a leucine this compound using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis and pharmacological characterization of novel this compound A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and systemically active this compound N inhibitors designed from active-site investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Architecture and function of metallopeptidase catalytic domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The X-ray crystal structure of human this compound N reveals a novel dimer and the basis for peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jasco-global.com [jasco-global.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. welgene.com.tw [welgene.com.tw]
- 12. static.igem.org [static.igem.org]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Heterologous expression and purification of Vibrio proteolyticus (Aeromonas proteolytica) this compound: a rapid protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.stanford.edu [med.stanford.edu]
- 18. 15 Determination of Enzyme Activity: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. The X-ray Crystal Structure of Human this compound N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Computational Identification of Amino-Acid Mutations that Further Improve the Activity of a Chalcone–Flavonone Isomerase from Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational analysis of the functional and structural impact of the most deleterious missense mutations in the human Protein C - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Editorial: Computational Approaches to Study the Impact of Mutations on Disease and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Mass Spectrometry-Based Approaches for Identifying Aminopeptidase Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play critical roles in various physiological processes, including protein degradation, hormone regulation, and antigen presentation. Dysregulation of aminopeptidase activity has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, making them attractive targets for drug development. Identifying the endogenous substrates of aminopeptidases is crucial for understanding their biological functions and for the development of specific inhibitors.
Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the global and unbiased identification of protease substrates.[1] These approaches, often referred to as "degradomics" or "N-terminomics," enable the identification of proteolytic cleavage events within complex biological samples.[2][3] This document provides detailed application notes and protocols for three prominent MS-based methods for identifying this compound substrates: Terminal Amine Isotopic Labeling of Substrates (TAILS) , Combined Fractional Diagonal Chromatography (COFRADIC) , and Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) . Additionally, it outlines quantitative strategies, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification , to compare substrate abundance between different experimental conditions.
Key Methodologies and Experimental Protocols
Terminal Amine Isotopic Labeling of Substrates (TAILS)
TAILS is a powerful N-terminomics technique that enriches for N-terminal peptides, including the neo-N-termini generated by proteolytic cleavage.[4][5][6] The method involves blocking all primary amines (N-termini and lysine (B10760008) side chains) at the protein level, followed by enzymatic digestion. The resulting internal tryptic peptides, which now possess a free N-terminus, are then removed using a specialized polymer, leaving the original, blocked N-terminal peptides for MS analysis.[7]
-
Protein Extraction and Labeling:
-
Extract proteins from control and experimental samples (e.g., cells treated with an this compound inhibitor vs. vehicle).
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.
-
Label all primary amines with an isotopic labeling reagent (e.g., TMT, iTRAQ, or dimethyl labeling) according to the manufacturer's instructions.[5][7] This step allows for the relative quantification of peptides between samples.
-
-
Enzymatic Digestion:
-
Combine the labeled protein samples.
-
Digest the protein mixture with trypsin overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating internal peptides with free N-termini.
-
-
Enrichment of N-terminal Peptides:
-
React the peptide mixture with a high molecular weight dendritic polyglycerol aldehyde polymer.[4] This polymer covalently binds to the free N-termini of the internal tryptic peptides.
-
Remove the polymer-bound internal peptides by ultrafiltration.[8] The flow-through contains the enriched, originally blocked N-terminal and neo-N-terminal peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptides and quantify the relative abundance of each peptide between the different samples using the isotopic labels.
-
-
Data Analysis:
-
Peptides that are significantly more abundant in the control sample compared to the this compound-inhibited sample represent potential this compound substrates.
-
Caption: Workflow for TAILS-based identification of this compound substrates.
Combined Fractional Diagonal Chromatography (COFRADIC)
COFRADIC is another N-terminomics method that relies on a chromatographic shift to isolate N-terminal peptides.[2] In this technique, primary amines are first blocked, and after tryptic digestion, the newly formed N-termini of internal peptides are chemically modified to alter their chromatographic properties, allowing for their separation from the original N-terminal peptides.
-
Protein Extraction and Blocking:
-
Extract proteins from your samples.
-
Block all primary amines by acetylation.
-
-
Enzymatic Digestion:
-
Digest the protein mixture with trypsin.
-
-
First Dimension Chromatography:
-
Separate the peptides using reversed-phase high-performance liquid chromatography (RP-HPLC). Collect the fractions.
-
-
Chemical Modification:
-
Treat the collected peptide fractions with 2,4,6-trinitrobenzenesulfonic acid (TNBS). TNBS modifies the free N-termini of the internal tryptic peptides, making them more hydrophobic.[2]
-
-
Second Dimension Chromatography:
-
Re-inject the modified peptide fractions onto the same RP-HPLC column and run an identical gradient. The TNBS-modified internal peptides will have a longer retention time, while the original, blocked N-terminal peptides will elute at the same time as in the first dimension.
-
-
Mass Spectrometry Analysis:
-
Collect the fractions containing the unmodified N-terminal peptides and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the N-terminal peptides to determine potential this compound substrates.
-
Caption: Workflow for COFRADIC-based identification of this compound substrates.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful in vitro method for determining the substrate specificity of proteases.[9][10] It utilizes a library of synthetic peptides with high sequence diversity. A protease of interest is incubated with the peptide library, and the resulting cleavage products are identified and quantified by LC-MS/MS. This method is particularly well-suited for characterizing the activity of purified aminopeptidases or aminopeptidases in complex biological fluids.[2][9]
-
Peptide Library Incubation:
-
Incubate the purified this compound or a biological sample containing this compound activity with the synthetic peptide library at 37°C. The library typically consists of a diverse set of peptides, often 14-mers.[2]
-
Collect aliquots at different time points (e.g., 0, 15, 60, 240 minutes) and quench the reaction by adding an acid (e.g., formic acid).
-
-
Quantitative Labeling (Optional but Recommended):
-
For quantitative analysis (qMSP-MS), label the peptides from each time point with a different tandem mass tag (TMT) reagent.[2] This allows for accurate relative quantification of cleavage products over time.
-
-
Sample Pooling and Desalting:
-
Pool the labeled samples (if using TMT).
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Identify the peptide cleavage products and their corresponding cleavage sites.
-
Quantify the abundance of each cleavage product at each time point.
-
Determine the substrate specificity of the this compound by analyzing the frequency of amino acids at and around the cleavage sites.
-
Caption: Workflow for MSP-MS-based characterization of this compound specificity.
Quantitative Data Presentation
The following tables present examples of quantitative data obtained from mass spectrometry-based identification of this compound substrates.
Table 1: Quantitative Analysis of this compound Substrates using qMSP-MS in Lung Cancer Cell Secretions
This table summarizes the relative this compound activity on a selection of peptide substrates in the secretome of the DMS273 lung cancer cell line, as determined by qMSP-MS. The rate constants indicate the efficiency of cleavage.[2]
| Substrate Sequence | Cleavage Site | Rate Constant (M⁻¹s⁻¹) |
| Gln-Ala-Phe-Val... | Gln-Ala | 1.25 x 10³ |
| Ala-Phe-Val-Ile... | Ala-Phe | 9.87 x 10² |
| Phe-Val-Ile-Gly... | Phe-Val | 7.54 x 10² |
| Val-Ile-Gly-Lys... | Val-Ile | 5.32 x 10² |
| Ile-Gly-Lys-Glu... | Ile-Gly | 3.11 x 10² |
Data adapted from Feng et al., 2018.[2]
Table 2: Hypothetical SILAC-based Quantification of this compound Substrates
This table illustrates how quantitative data from a SILAC experiment could be presented. The ratio (Heavy/Light) indicates the relative abundance of a neo-N-terminal peptide in a control (Heavy) versus an this compound knockout/inhibited (Light) condition. A high H/L ratio suggests the peptide is a substrate of the this compound.
| Protein | Neo-N-terminal Peptide Sequence | Ratio (H/L) | p-value |
| Protein A | Ala-Ser-Pro-Gly-Arg | 8.2 | < 0.01 |
| Protein B | Met-Glu-Asp-Phe-Lys | 6.5 | < 0.01 |
| Protein C | Ser-Thr-Val-Gln-Arg | 1.2 | > 0.05 |
| Protein D | Gly-Pro-Leu-Ala-Lys | 7.9 | < 0.01 |
Table 3: Hypothetical Label-Free Quantification of this compound Substrates
This table shows a representative output from a label-free quantification experiment comparing a condition with active this compound to one with inhibited activity. The fold change indicates the relative abundance of the identified neo-N-terminal peptides.
| Protein | Neo-N-terminal Peptide Sequence | Fold Change (Active/Inhibited) | p-value |
| Protein X | Val-His-Leu-Thr-Pro | 10.5 | < 0.001 |
| Protein Y | Phe-Glu-Ser-Phe-Gly | 8.1 | < 0.005 |
| Protein Z | Leu-Ala-Glu-His-Phe | 1.5 | > 0.05 |
Signaling Pathway and Logical Relationship Diagrams
The identification of this compound substrates can help elucidate their role in various signaling pathways. The following is a generic representation of how an this compound could be integrated into a signaling cascade.
References
- 1. scispace.com [scispace.com]
- 2. Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. CLIP-TAILS [clipper.clip.msl.ubc.ca]
- 8. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]
- 9. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues with aminopeptidase activity assay reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopeptidase activity assays. Our goal is to help you achieve more reproducible and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in this compound activity assays?
Poor reproducibility in this compound activity assays can stem from several factors. Key among them are variations in temperature and pH, inaccuracies in pipetting, substrate and enzyme concentrations not being optimal, the presence of interfering substances in the sample, and batch-to-batch variability of reagents. Consistent and accurate results depend on strict control over these variables.
Q2: How critical is temperature control in my this compound assay?
Temperature control is highly critical. Even a minor fluctuation of one or two degrees can alter enzyme activity by 10-20%. Most enzymes have an optimal temperature for activity, and deviations from this can lead to a significant decrease in the reaction rate or even denaturation of the enzyme at higher temperatures. For consistent results, it is crucial to maintain a stable temperature throughout the assay.
Q3: My assay background is very high. What are the likely causes and how can I fix it?
High background fluorescence can obscure the true signal from the enzymatic activity. Potential causes include:
-
Autofluorescence: The substrate, sample components, or even the microplate itself may be inherently fluorescent. Run controls for each component to identify the source.
-
Non-specific binding: The detection antibody or enzyme may bind non-specifically to the well surface. Ensure adequate blocking and consider optimizing the blocking agent and incubation time.
-
Contamination: Contaminated reagents or buffers can introduce fluorescent particles. Use fresh, high-quality reagents and filter-sterilize buffers if necessary.
Q4: I am observing very low or no enzyme activity. What should I check?
Low or no activity can be due to a variety of factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Always store enzymes at the recommended temperature and aliquot them to avoid repeated freezing and thawing.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific this compound.
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors. Common inhibitors for metallo-aminopeptidases include metal-chelating agents like EDTA.
-
Incorrect Substrate Concentration: The substrate concentration might be too low, far below the Michaelis constant (Km), resulting in a low reaction rate.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells can invalidate your results. This is often traced back to procedural inconsistencies.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Inaccurate or inconsistent liquid handling is a major source of variability. Ensure pipettes are properly calibrated and use proper pipetting techniques, such as pre-wetting the tip and consistent dispensing speed. For microplates, be mindful of the "edge effect," where wells on the perimeter of the plate are more prone to evaporation. |
| Temperature Gradients | A temperature gradient across the microplate can lead to different reaction rates in different wells. Ensure the entire plate is at a uniform temperature before adding reagents and during incubation. |
| Improper Mixing | Incomplete mixing of reagents in the wells can lead to inconsistent reaction initiation. Ensure thorough but gentle mixing after adding each component. |
Issue 2: Non-linear or Poor Standard Curve
A reliable standard curve is essential for accurate quantification of enzyme activity.
| Potential Cause | Troubleshooting Step |
| Incorrect Standard Dilutions | Errors in preparing the standard dilutions are a common cause of a poor standard curve. Carefully prepare fresh dilutions for each assay. |
| Substrate Depletion | At high enzyme concentrations or with long incubation times, the substrate may become depleted, leading to a plateau in the reaction rate and a non-linear curve. Reduce the enzyme concentration or the incubation time. |
| Inner Filter Effect (for fluorescent assays) | At high concentrations of the fluorescent product, the excitation or emission light can be absorbed by the solution, leading to a non-linear relationship between fluorescence and concentration. Diluting the sample can mitigate this effect. |
Quantitative Data Summary
Table 1: Optimal pH and Temperature for Selected Aminopeptidases
The optimal conditions for this compound activity can vary significantly depending on the enzyme source and the specific isozyme. The following table provides a summary of reported optimal pH and temperature ranges for some common aminopeptidases.
| This compound Type | Source | Optimal pH | Optimal Temperature (°C) |
| Leucine this compound | Kiwifruit (Actinidia deliciosa) | ~9.0 | ~55 |
| Arginine this compound | Lactobacillus sakei | 7.5 - 8.5 | 37 - 45 |
| Alanine this compound | Human Urine | 7.8 | 37 |
| This compound N (CD13) | Porcine Kidney | 7.5 | 37 |
Note: These values are indicative and may vary based on the specific assay conditions and substrate used. It is always recommended to determine the optimal pH and temperature for your specific experimental setup.
Experimental Protocols
General Protocol for a Fluorometric this compound Activity Assay
This protocol provides a general framework for measuring this compound activity using a fluorogenic substrate. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific enzyme and experimental condition.
Materials:
-
This compound enzyme
-
Fluorogenic this compound substrate (e.g., Leucine-7-amido-4-methylcoumarin, Ala-AMC)
-
Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom 96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.
-
Prepare a solution of the this compound enzyme in cold assay buffer. The optimal concentration should be determined empirically.
-
-
Standard Curve:
-
Prepare a series of dilutions of the fluorescent product (e.g., 7-amido-4-methylcoumarin, AMC) in assay buffer to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.
-
-
Assay Reaction:
-
Add a specific volume of the substrate working solution to each well of the microplate.
-
To initiate the reaction, add a specific volume of the enzyme solution to the wells.
-
Include appropriate controls:
-
Blank: Substrate solution without the enzyme.
-
Negative Control: A known inhibitor of the this compound to confirm that the measured activity is specific.
-
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Use the standard curve to convert the change in fluorescence over time (for a kinetic assay) or the final fluorescence reading (for an endpoint assay) into the amount of product formed.
-
Calculate the enzyme activity, typically expressed as units of product formed per unit of time per amount of enzyme.
-
Visualizations
Troubleshooting Workflow for Low or No Enzyme Activity
Caption: Troubleshooting workflow for low or no enzyme activity.
Experimental Workflow for a Fluorometric this compound Assay
Caption: General experimental workflow for a fluorometric this compound assay.
optimizing buffer conditions for maximal aminopeptidase activity
Welcome to the technical support center for aminopeptidase assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal and reproducible enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing my this compound assay?
A1: The first and most critical step is to determine the optimal pH for your specific this compound. This compound activity is highly dependent on pH, with different enzymes functioning best in acidic, neutral, or alkaline environments. Start by performing a pH screen using a range of buffers to identify the pH at which the enzyme exhibits the highest activity.
Q2: Which buffer system should I choose?
A2: The choice of buffer depends on the optimal pH of your enzyme. It's crucial to select a buffer that has a pKa value close to the desired pH to ensure stable pH control throughout the experiment. For a broad pH screen, you can use a combination of buffers.[1] For example:
-
pH 3.5-5.5: Citric Acid-NaOH or Sodium Acetate[1]
-
pH 6.0-7.0: Sodium Phosphate
Q3: How does temperature affect this compound activity?
A3: Temperature significantly influences enzyme activity. Most aminopeptidases have an optimal temperature, often around 37-40°C, where they show maximum activity.[1][3][4] Temperatures that are too high can cause the enzyme to denature and lose activity permanently, while lower temperatures will reduce the reaction rate.[1] It is recommended to determine the optimal temperature by assaying the enzyme's activity across a suitable range (e.g., 25°C to 50°C).
Q4: My this compound is a metalloenzyme. Do I need to add metal ions to my buffer?
A4: Yes, if you are working with a metallo-aminopeptidase, the presence of specific metal ions is often essential for activity.[5][6] Many aminopeptidases contain zinc in their active site.[6][7] Depending on the specific enzyme, ions like Co²⁺ can act as potent activators, while others such as Cu²⁺ and Fe²⁺ may be inhibitory.[3][8] It is advisable to test the effect of different divalent cations (e.g., Zn²⁺, Co²⁺, Mn²⁺, Mg²⁺, Ca²⁺) on your enzyme's activity. Conversely, if you observe low activity, ensure your buffer is free from contaminating metal chelators like EDTA.
Q5: What are common inhibitors of aminopeptidases?
A5: Common inhibitors include metal chelators (for metallo-aminopeptidases), bestatin, puromycin, and actinonin.[3][7][9] Bestatin is a well-known competitive inhibitor with a broad spectrum of action against various aminopeptidases.[7][10] If you suspect contamination with an inhibitor, purification of the enzyme may be necessary.
Data Summary Tables
Table 1: Optimal pH and Temperature for Various Aminopeptidases
| This compound Source | Optimal pH | Optimal Temperature (°C) | Buffer System(s) |
| Lactobacillus sakei (Arginine this compound) | 5.0 | 37 | Sodium Acetate, Citric Acid-NaOH[1] |
| Aspergillus niger (this compound B) | 7.0 | 40 | Not specified[3][4] |
| M1 this compound | 6.2 | Not specified | Tris-maleic acid[11] |
| Pediococcus acidilactici (this compound B) | 7.5 | 40 | Not specified |
Table 2: Effect of Metal Ions on this compound Activity
| Metal Ion | General Effect | Example Enzyme(s) |
| Co²⁺ | Activator | Methionine this compound, this compound B[3][8] |
| Na⁺ | Activator | This compound B[3] |
| Mn²⁺ | Activator/Required | Methionine this compound[8] |
| Fe²⁺ | Inhibitor | This compound B[3] |
| Cu²⁺ | Inhibitor | This compound B[3] |
| Ca²⁺, Mg²⁺ | Chelator/Inhibitor | This compound B[3] |
Experimental Protocols
Protocol: Determining Optimal pH for this compound Activity
This protocol describes a general method for screening various pH conditions to find the optimum for this compound activity using a chromogenic or fluorogenic substrate.
Materials:
-
Purified or partially purified this compound solution.
-
Substrate stock solution (e.g., L-Leucine-p-nitroanilide or Arg-AMC).
-
A series of buffers (50-100 mM) covering a pH range (e.g., pH 4.0 to 9.0).
-
Microplate reader.
-
96-well microplate.
Procedure:
-
Buffer Preparation: Prepare a set of at least five different buffers covering your desired pH range. For example: 50 mM Sodium Acetate (pH 4.0, 5.0), 50 mM Sodium Phosphate (pH 6.0, 7.0), and 50 mM Tris-HCl (pH 8.0, 9.0).[1]
-
Reaction Setup: In a 96-well plate, set up reactions in triplicate for each pH value. For each well, add:
-
80 µL of the respective buffer.
-
10 µL of substrate solution (to achieve a final concentration suitable for your assay).
-
-
Enzyme Addition: To initiate the reaction, add 10 µL of your enzyme solution to each well. For blank/control wells, add 10 µL of the enzyme dilution buffer instead.
-
Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 37°C).[1]
-
Data Acquisition: Measure the rate of product formation by monitoring the change in absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence (e.g., Ex/Em 355/460 nm for AMC) over time.[2][12] The linear portion of the progress curve should be used to calculate the initial velocity.[12]
-
Analysis: Plot the initial velocity (activity) against the pH. The pH value that corresponds to the highest activity is the optimum pH for your enzyme under these conditions.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal pH or Temperature | Perform pH and temperature optimization experiments as described in the protocol section. Ensure the buffer's pKa is appropriate for the target pH. |
| Inactive Enzyme | Verify enzyme integrity. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme batch if available.[13][14] |
| Presence of Inhibitors | Ensure buffers are free of metal chelators (e.g., EDTA). If the enzyme source is a crude lysate, consider purifying the enzyme to remove endogenous inhibitors. |
| Missing Metal Ion Cofactor | For metallo-aminopeptidases, supplement the assay buffer with the required metal ion (e.g., 1 mM ZnCl₂ or CoCl₂).[8] |
| Poor Substrate Solubility | Dissolve hydrophobic substrates in a small amount of an organic solvent like DMSO before diluting into the aqueous assay buffer. Ensure the final solvent concentration is low (<1-5%) to avoid enzyme inhibition.[12][13] |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Substrate Instability/Autohydrolysis | Prepare the substrate solution fresh before each experiment.[13] Run a "no-enzyme" control for every condition to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from your sample readings. |
| Contaminating Protease Activity | If using a crude sample (e.g., cell lysate), consider adding inhibitors for other protease classes. Use high-purity, sequencing-grade enzymes if possible.[15] |
| Buffer or Reagent Autofluorescence | Measure the fluorescence of all individual reaction components to identify the source of the high background. |
Problem 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step | | Inconsistent Reagent Preparation | Prepare large batches of buffers and substrate solutions to be used across a series of experiments to ensure consistency.[15][16] Aliquot and freeze enzyme stocks to avoid degradation from multiple freeze-thaw cycles.[14] | | Variability in Reaction Setup | Use calibrated pipettes and ensure precise, consistent pipetting techniques. Ensure uniform temperature control across the plate during incubation.[15] | | Edge Effects in Microplate | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with water or buffer. |
Visual Guides
Caption: Workflow for optimizing this compound assay conditions.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. Purification and Characterization of an Arginine this compound from Lactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A metal ion–dependent conformational switch modulates activity of the Plasmodium M17 this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Metal Ion Selectivity in Methionine this compound via Changes in the Luminescence Properties of the Enzyme Bound Europium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aminopeptidases | Proteases | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Leucine this compound (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
troubleshooting low yield during aminopeptidase purification
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions to address low yield and other common issues encountered during aminopeptidase purification.
Troubleshooting Guide: Low this compound Yield
Low recovery of your target this compound can occur at any stage of the purification process. This guide breaks down potential problems by stage, outlining their causes and offering targeted solutions.
Table 1: Troubleshooting Low Yield by Purification Stage
| Stage | Problem | Possible Cause(s) | Recommended Solution(s) |
| Cell Lysis & Extraction | Low initial amount of target protein | • Low protein expression levels: Suboptimal induction conditions (time, temperature, inducer concentration).[1][2]• Protein degradation: Proteases released during cell lysis can degrade the target this compound.[1][3]• Formation of insoluble inclusion bodies: The expressed protein is not soluble.[1][2]• Inefficient cell lysis: Not all the protein is being released from the cells.[1][2] | • Optimize expression conditions (e.g., lower temperature, vary inducer concentration).• Perform a western blot on the crude lysate to confirm expression levels.[4]• Add a cocktail of protease inhibitors to the lysis buffer and keep samples at 4°C.[3][5]• Use denaturing conditions for purification if the tag is accessible, or optimize expression for solubility (e.g., use solubility-enhancing tags).[1][2][4]• Optimize the lysis method (e.g., increase sonication time, add lysozyme (B549824), perform freeze-thaw cycles).[5] |
| Protein Binding to Matrix | Target protein is in the flow-through | • Inaccessible affinity tag: The tag may be buried within the folded protein structure.[4]• Incorrect buffer conditions: pH or ionic strength of the binding buffer may not be optimal for binding.[6][7]• Presence of interfering agents: Chelating agents (like EDTA) or reducing agents in the sample can strip ions from IMAC resins.• Insufficient incubation time: The flow rate may be too high for efficient binding.[6] | • Purify under denaturing conditions to expose the tag.[4]• Re-clone with the tag at a different terminus (N- or C-).[6]• Adjust the pH and salt concentration of your binding buffer to find optimal conditions.[6][8]• Remove interfering agents via dialysis or a desalting column before loading.• Decrease the flow rate during sample application or incubate the lysate with the resin in batch mode.[6] |
| Washing | Target protein is lost in the wash fractions | • Wash buffer is too stringent: The concentration of the eluting agent (e.g., imidazole) is too high, or the pH is too low.[4]• Weak binding affinity: The interaction between the tag and the resin is weak. | • Decrease the concentration of the competing agent in the wash buffer.• Optimize the wash buffer composition; for instance, by running a gradient to find the highest stringency that doesn't elute the target protein.[4]• Ensure the pH of the wash buffer is not causing premature elution. |
| Elution | No or very little protein in the eluate | • Elution conditions are too mild: The eluting agent concentration is too low, or the pH shift is insufficient to disrupt binding.[4]• Protein has precipitated on the column: High protein concentration or suboptimal buffer conditions can cause aggregation.[9]• Strong non-specific interactions: The protein is interacting with the resin through means other than the affinity tag. | • Increase the concentration of the competing agent (e.g., imidazole) or use a steeper pH gradient.[1]• Try a step-wise or linear gradient elution instead of a single step to find the optimal elution concentration.• Decrease the amount of sample loaded or add detergents/change NaCl concentration to improve solubility.• Add non-ionic detergents (e.g., Tween-20) or adjust the salt concentration in the elution buffer to disrupt hydrophobic interactions. |
Frequently Asked Questions (FAQs)
Q1: My this compound activity is significantly lower after purification than in the crude lysate. What could be the cause?
A1: Loss of enzymatic activity can be due to several factors. The purification process itself, including buffer conditions (pH, ionic strength), temperature, and the presence of certain metal ions, can destabilize the enzyme.[3][10] Proteolysis can also cleave the protein, affecting its function.[3] Ensure all buffers are optimized for your specific this compound's stability, work at a low temperature (4°C), and always include protease inhibitors during the initial extraction steps.[3][5] It's also possible that a required cofactor was removed during purification, which may need to be added back to the final buffer.
Q2: I see multiple bands on my SDS-PAGE gel after the final elution. How can I improve the purity of my this compound?
A2: Contaminating proteins can co-elute for several reasons. They may bind non-specifically to the resin or be associated with your target protein (e.g., chaperones). To improve purity, try increasing the stringency of your wash steps by adding a low concentration of the eluting agent (e.g., 20-40 mM imidazole (B134444) for His-tags). You can also add detergents or increase the salt concentration (up to 500 mM NaCl) in the wash buffer to disrupt non-specific interactions. If co-purification persists, an additional chromatography step with a different separation principle, such as size exclusion or ion exchange, is recommended.
Q3: The column is clogged, and the flow rate is very slow. What should I do?
A3: Column clogging is often caused by cellular debris or precipitated protein in the sample.[7] Always clarify your lysate thoroughly by centrifugation at high speed and/or filtering it through a 0.45 µm or 0.22 µm filter before loading it onto the column. If the lysate is highly viscous due to nucleic acids, treat it with DNase. If the protein itself is precipitating, you may need to screen for better solubility conditions by varying pH, ionic strength, or adding stabilizing agents.
Q4: My His-tagged this compound is not binding to the Nickel-agarose column. What is the problem?
A4: Failure to bind can be due to several issues. First, confirm the expression of the His-tagged protein via Western blot.[4] The His-tag might be inaccessible; running the purification under denaturing conditions can resolve this.[4] Alternatively, the buffer composition could be the problem. The presence of chelators like EDTA or reducing agents like DTT can strip the Ni2+ ions from the column. Ensure your buffers are compatible with the resin. The pH of the binding buffer is also critical; for His-tags, it should typically be between 7.0 and 8.0.
Experimental Protocols
Protocol: Affinity Purification of a His-tagged this compound
This protocol provides a general workflow for purifying a recombinant this compound with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).
1. Buffer Preparation:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0. Just before use, add 1 mg/mL lysozyme and a protease inhibitor cocktail.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Storage Buffer: Phosphate-Buffered Saline (PBS) with 20% glycerol.
2. Cell Lysis and Lysate Preparation:
-
Thaw the cell pellet expressing the this compound on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a sonicator on ice. Perform short bursts to prevent overheating and sample denaturation.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction. Filter the supernatant through a 0.45 µm filter.
3. Column Equilibration and Protein Binding:
-
Equilibrate the IMAC column (e.g., Ni-NTA) with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column. Use a slow flow rate to allow for efficient binding.
-
Collect the flow-through fraction to analyze for any unbound protein by SDS-PAGE.
4. Washing:
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions and monitor the absorbance at 280 nm until it returns to baseline.
5. Elution:
-
Elute the bound this compound from the column using 5-10 column volumes of Elution Buffer.
-
Collect the eluate in fractions (e.g., 1 mL each).
-
Measure the protein concentration in each fraction (e.g., using A280 or a Bradford assay).
6. Post-Elution Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the purified this compound.
-
Pool the purest fractions.
-
If necessary, dialyze the pooled fractions against a suitable storage buffer to remove imidazole and prepare for downstream applications.
-
Store the purified protein at -80°C.
Visualizations
Troubleshooting Workflow```dot
// Expression Path no_expression [label="Protein Not Expressed or Insoluble", shape= Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_expression [label="Solution:\n- Optimize induction conditions\n- Test denaturing purification", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Binding Path protein_in_ft [label="Target Protein in Flow-through?", shape= Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_binding [label="Solution:\n- Adjust buffer pH/salt\n- Check for interfering agents\n- Reduce flow rate", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Wash Path protein_in_wash [label="Target Protein in Wash?", shape= Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_wash [label="Solution:\n- Reduce imidazole in wash buffer\n- Perform gradient wash", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Elution Path no_protein_eluted [label="No Protein in Eluate?", shape= Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_elution [label="Solution:\n- Increase imidazole in elution buffer\n- Add solubilizing agents\n- Perform gradient elution", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
success [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_expression; check_expression -> no_expression [label="Yes"]; no_expression -> optimize_expression; check_expression -> check_binding [label="No, expression is good"];
check_binding -> protein_in_ft; protein_in_ft -> optimize_binding [label="Yes"]; protein_in_ft -> protein_in_wash [label="No"]; protein_in_wash -> optimize_wash [label="Yes"]; protein_in_wash -> check_elution [label="No"];
check_elution -> no_protein_eluted; no_protein_eluted -> optimize_elution [label="Yes"]; no_protein_eluted -> success [label="No, protein eluted"];
optimize_expression -> success; optimize_binding -> success; optimize_wash -> success; optimize_elution -> success; }
Caption: A diagram of a hypothetical signaling pathway involving this compound activation.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. goldbio.com [goldbio.com]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and Characterization of an Arginine this compound from Lactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recombinant Aminopeptidase Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant aminopeptidases. Our goal is to offer practical strategies and detailed protocols to improve the solubility and yield of your target enzyme.
Frequently Asked Questions (FAQs)
Q1: My recombinant aminopeptidase is expressed, but it's completely insoluble and forms inclusion bodies. What is the first thing I should try?
A1: The formation of inclusion bodies is a common issue when overexpressing recombinant proteins in E. coli. The first and often most effective strategy to try is lowering the expression temperature. Reducing the temperature slows down the rate of protein synthesis, which can allow more time for proper folding and reduce aggregation.[1][2] A typical starting point is to compare expression at 37°C with lower temperatures such as 18°C, 25°C, or 30°C.[1]
Q2: I've tried lowering the expression temperature, but my this compound is still largely insoluble. What are other common strategies to improve solubility?
A2: If lowering the temperature is insufficient, several other powerful strategies can be employed, often in combination:
-
Use a Solubility-Enhancing Fusion Tag: Fusing your this compound to a highly soluble partner protein can significantly improve its solubility.[3][4] Common tags include Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), Small Ubiquitin-like Modifier (SUMO), and N-utilization substance A (NusA).[3][4]
-
Optimize Codon Usage: The codon usage of your this compound gene might not be optimal for the expression host (e.g., E. coli). This can lead to translational pausing and misfolding.[5][6] Synthesizing a codon-optimized version of your gene can enhance translational efficiency and improve soluble expression.
-
Switch Expression Strain: Different E. coli strains have unique characteristics that can influence protein folding and solubility. For instance, strains like Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL contain extra tRNAs for rare codons, which can be beneficial for expressing proteins from organisms with different codon biases.[5] Strains engineered to enhance disulfide bond formation in the cytoplasm, such as SHuffle®, can be useful for aminopeptidases that require such bonds for their native structure.
-
Co-expression with Chaperones: Molecular chaperones assist in the proper folding of proteins. Co-expressing your this compound with a chaperone system (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can help prevent aggregation and increase the yield of soluble protein.
Q3: Are there any additives I can include in my culture medium or lysis buffer to improve the solubility of my recombinant this compound?
A3: Yes, certain chemical additives can help stabilize your protein and prevent aggregation. These are often referred to as osmolytes or chemical chaperones. Common examples include:
-
Glycerol: Often used at 5-10% (v/v) in lysis buffers and for storage to stabilize proteins.
-
Sugars (e.g., Sucrose, Trehalose): These can help stabilize protein structure.
-
Amino Acids (e.g., L-Arginine, L-Proline): L-Arginine, in particular, is widely used in refolding buffers to suppress aggregation.[7]
-
Non-detergent sulfobetaines (NDSBs): These can sometimes aid in solubilizing proteins without denaturation.
Troubleshooting Guides
Problem 1: Low Yield of Soluble this compound
Symptoms:
-
A faint band of the correct molecular weight is visible in the soluble fraction on an SDS-PAGE gel.
-
A strong band is observed in the insoluble fraction (inclusion bodies).
-
Low enzymatic activity in the soluble lysate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Expression Temperature | Perform a temperature optimization experiment. | Protocol 1: Small-Scale Expression Temperature Optimization |
| Inefficient Translation due to Codon Bias | Re-synthesize the gene with codons optimized for your expression host. | Protocol 2: Codon Optimization Strategy |
| Lack of a Suitable Fusion Partner | Clone the this compound gene into a vector with a solubility-enhancing fusion tag (e.g., MBP, SUMO, or NusA). | Protocol 3: Evaluating Different Fusion Tags |
| Insufficient Chaperone Activity | Co-transform your expression plasmid with a compatible plasmid that expresses a chaperone set. | Protocol 4: Chaperone Co-expression |
Problem 2: Previously Soluble this compound Becomes Insoluble Upon Scale-Up
Symptoms:
-
Successful soluble expression at a small scale (e.g., 10-50 mL cultures).
-
Predominantly insoluble expression at a larger scale (e.g., >1 L cultures).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Insufficient Aeration in Larger Culture Volumes | Ensure vigorous shaking (200-250 rpm) and use baffled flasks to improve oxygen transfer. For bioreactors, optimize the aeration and agitation rates. | N/A |
| pH Shift in the Culture Medium | Use a well-buffered growth medium (e.g., TB or a defined medium with phosphate (B84403) buffers). Monitor and adjust the pH during fermentation if possible. | N/A |
| Inducer Concentration Not Optimal for Larger Volume | Re-optimize the inducer (e.g., IPTG) concentration at the larger scale. Sometimes a lower concentration for a longer induction period can be beneficial. | Protocol 1: Small-Scale Expression Temperature Optimization (adapt for inducer concentration) |
Problem 3: Insoluble this compound that Cannot be Solubilized by the Above Methods
Symptoms:
-
The this compound is exclusively found in inclusion bodies despite trying various expression optimization strategies.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Highly Aggregation-Prone Protein | Purify the inclusion bodies and attempt to refold the denatured protein into its active conformation. | Protocol 5: On-Column Refolding of His-tagged this compound |
Data Presentation
Table 1: Effect of Expression Temperature on the Soluble Yield of Recombinant Peptidases
| Peptidase | Expression Host | Temperature (°C) | Soluble Yield (mg/L of culture) | Reference |
| PepF | Shewanella sp. Ac10 | 4 | 48 | [8] |
| LAP | Shewanella sp. Ac10 | 4 | 7.1 | [8] |
| PepQ | Shewanella sp. Ac10 | 4 | 28 | [8] |
| Progesterone 5β-reductase | E. coli BL21(DE3)pLysS | 15 | ~20-27 (estimated from 3-4 mg from 150ml) | [2] |
| Progesterone 5β-reductase | E. coli BL21(DE3)pLysS | 4 | ~20-27 (estimated from 3-4 mg from 150ml) | [2] |
Table 2: Comparison of Fusion Tags for Enhancing Expression and Solubility of Recombinant Proteins
| Fusion Tag | Size (kDa) | General Effect on Solubility | Notes | Reference |
| SUMO | ~12 | Excellent | Can be cleaved precisely without leaving extra amino acids. | [3] |
| NusA | ~55 | Excellent | A large tag that can significantly enhance solubility. | [3][4] |
| MBP | ~42 | Very Good | Often used and effective for a wide range of proteins. | [3][4] |
| GST | ~26 | Good | Can also be used for affinity purification. | [3][4] |
| Thioredoxin (TRX) | ~12 | Good | Can help with disulfide bond formation. | [4] |
| Ubiquitin (Ub) | ~9 | Moderate | [3] |
Experimental Protocols
Protocol 1: Small-Scale Expression Temperature Optimization
-
Transformation: Transform your this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculation: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Take a 1 mL "uninduced" sample.
-
Cool the cultures to their respective induction temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1 - 1 mM).
-
-
Expression: Incubate the cultures at their respective temperatures with shaking for a predetermined time (e.g., 4 hours for 37°C, 6 hours for 30°C, or overnight for 18-25°C).
-
Harvesting and Lysis:
-
Measure the final OD₆₀₀.
-
Harvest the cells from a normalized volume of culture by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Solubility Analysis:
-
Take a "total lysate" sample.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.
-
-
SDS-PAGE Analysis: Analyze the uninduced, total lysate, soluble, and insoluble fractions by SDS-PAGE to determine the amount of soluble this compound at each temperature.
Protocol 2: Codon Optimization Strategy
-
Obtain the Amino Acid Sequence: Start with the full-length amino acid sequence of your target this compound.
-
Use a Codon Optimization Tool: Utilize a commercially available or free online codon optimization tool. Specify the target expression host (e.g., Escherichia coli K-12). These tools will replace the original codons with those most frequently used by the host's translational machinery, which can improve translation speed and accuracy.[9]
-
Gene Synthesis: Synthesize the codon-optimized gene.
-
Cloning and Expression: Clone the synthetic gene into your desired expression vector and proceed with expression trials as described in Protocol 1.
Protocol 3: Evaluating Different Fusion Tags
-
Vector Selection: Obtain a panel of expression vectors that will fuse different solubility-enhancing tags to the N-terminus (or C-terminus, if desired) of your this compound. Common choices include pMAL (MBP), pGEX (GST), and pET-SUMO.
-
Cloning: Clone your this compound gene into each of these vectors.
-
Expression and Analysis: For each construct, perform a small-scale expression trial (as in Protocol 1) to determine the level of soluble expression.
-
Cleavage Test (Optional): If the tag needs to be removed for downstream applications, perform a test cleavage with the appropriate protease (e.g., TEV protease, thrombin, SUMO protease) and analyze the results by SDS-PAGE.
Protocol 4: Chaperone Co-expression
-
Plasmid Acquisition: Obtain a compatible plasmid that expresses a set of molecular chaperones (e.g., pKJE7, pG-KJE8, pGro7). These plasmids typically have a different origin of replication and antibiotic resistance marker than your expression plasmid.
-
Co-transformation: Co-transform both your this compound expression plasmid and the chaperone plasmid into your chosen E. coli strain. Select for transformants on agar (B569324) plates containing both antibiotics.
-
Expression: Grow the co-transformed cells and induce the expression of both your this compound and the chaperones according to the manufacturer's instructions for the chaperone plasmid (this may involve the addition of a second inducer, such as L-arabinose).
-
Analysis: Analyze the solubility of your this compound by SDS-PAGE as described in Protocol 1.
Protocol 5: On-Column Refolding of His-tagged this compound[10]
This protocol is for an this compound that has been expressed with a His-tag and is located in inclusion bodies.
-
Inclusion Body Isolation:
-
Harvest the cells and lyse them as described in Protocol 1.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 2 M urea, 2% Triton X-100, 50 mM Tris-HCl pH 8.0) to remove contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a denaturing binding buffer containing 6 M Guanidine-HCl or 8 M Urea, 20 mM Tris-HCl, 0.5 M NaCl, and 5 mM imidazole (B134444), pH 8.0.
-
Stir for 1-2 hours at room temperature to completely solubilize the protein.
-
Clarify the solubilized protein by centrifugation or filtration (0.45 µm filter).
-
-
Affinity Chromatography (Denaturing):
-
Equilibrate a Ni-NTA affinity column with the denaturing binding buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with the denaturing binding buffer to remove any remaining contaminants.
-
-
On-Column Refolding:
-
Gradually exchange the denaturing buffer with a refolding buffer lacking the denaturant. This is typically done using a linear gradient over several column volumes. The refolding buffer could be, for example, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0. The addition of 0.4 M L-Arginine to the refolding buffer can help to suppress aggregation.
-
-
Elution:
-
Once the protein is refolded on the column, elute it using a refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE for purity.
-
Perform an enzyme activity assay to confirm that the refolded this compound is functional.
-
Further purification steps, such as size-exclusion chromatography, may be necessary to remove any remaining aggregates or impurities.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rare codon content affects the solubility of recombinant proteins in a codon bias-adjusted Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background Noise in Fluorescent Aminopeptidase Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding high background noise in fluorescent aminopeptidase assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in a fluorescent this compound assay?
High background noise in fluorescent this compound assays can originate from several sources, which can obscure the true signal and reduce assay sensitivity.[1] The most common causes include:
-
Substrate Auto-hydrolysis: The fluorescent substrate can spontaneously break down without any enzymatic activity, leading to the release of the fluorophore.[2] This is often made worse by suboptimal pH or long incubation times.[2]
-
Autofluorescence of Test Compounds: The compounds being screened for inhibition may themselves be fluorescent at the excitation and emission wavelengths used in the assay.[2][3] A significant percentage of compounds in screening libraries can exhibit autofluorescence.[2]
-
Buffer and Media Components: Components within the assay buffer, or residual elements from cell culture media like phenol (B47542) red, can contribute to background fluorescence.[2][4]
-
Contamination: Microbial or chemical contamination of reagents, buffers, or the microplates themselves can introduce fluorescent substances into the assay.[1]
-
Microplate Material: The type of plastic used in the microplate can be a source of intrinsic fluorescence.[1][5]
Q2: How can my test compound cause high background fluorescence?
Test compounds can interfere with fluorescent assays in two primary ways:
-
Autofluorescence: Many small molecules found in screening libraries possess intrinsic fluorescent properties.[6] If a compound's fluorescence spectrum overlaps with that of the assay's fluorophore, it will directly contribute to the background signal, potentially leading to false positives.[6]
-
Inner Filter Effect: At high concentrations, some compounds can absorb the excitation or emission light, which can quench the signal from the fluorophore and interfere with the assay readout.[2][7]
It is crucial to perform a pre-read of the assay plate after adding the compound but before starting the enzymatic reaction to assess the compound's intrinsic fluorescence.[7]
Q3: Can the microplate I'm using contribute to high background?
Yes, the microplate itself can be a significant source of background fluorescence. Plastic-bottom plates, commonly used in cell culture, can fluoresce brightly.[5] For fluorescence assays, it is recommended to use plates made of materials with low intrinsic fluorescence, such as black opaque plates, which are designed to minimize light scatter and background. If you are experiencing high background, consider switching to a glass-bottom plate or a plate specifically designed for fluorescence assays.[5]
Q4: What is substrate auto-hydrolysis and how does it increase background?
Substrate auto-hydrolysis is the spontaneous degradation of the fluorescent substrate in the absence of enzymatic activity.[1][2] This non-enzymatic breakdown releases the fluorophore, generating a signal that contributes directly to the background. The rate of auto-hydrolysis can be influenced by factors such as pH, temperature, and buffer composition.[1][8] To minimize this, it is important to optimize the assay conditions and always include a "no-enzyme" control to measure the level of background fluorescence coming from substrate instability.[9]
Part 2: Detailed Troubleshooting Guide
Issue 1: High background fluorescence is observed in all wells, including no-enzyme controls.
Question: Have you checked for autofluorescence from your assay components?
Answer: High background in all wells suggests an issue with one or more of the common reagents or the microplate itself.
Recommended Actions:
-
Buffer Blank: Measure the fluorescence of the assay buffer alone in the microplate. This will help determine if the buffer or the plate is the source of the high background.[4]
-
Substrate Blank: Measure the fluorescence of the substrate in the assay buffer (without the enzyme). This will reveal the extent of substrate auto-hydrolysis and any intrinsic fluorescence of the substrate itself.[9]
-
Plate Type: Confirm that you are using a microplate suitable for fluorescence assays (e.g., black opaque plates). Plastic-bottom plates can have high autofluorescence.[5]
Question: Is your fluorescent substrate stable under the assay conditions?
Answer: Substrate instability can lead to a high background signal that increases over time.
Recommended Actions:
-
Optimize pH: The pH of the assay buffer can significantly impact the stability of the substrate and the activity of the enzyme.[10] Perform an experiment to test a range of pH values to find the optimal balance between enzyme activity and substrate stability.
-
Incubation Time: Shorten the incubation time if possible. Longer incubation periods can lead to increased substrate auto-hydrolysis.[2]
-
Fresh Substrate: Always prepare the substrate solution fresh for each experiment, as fluorescent compounds can be unstable when exposed to light.[11]
Issue 2: High background is specifically associated with the test compound.
Question: How do I confirm if my test compound is autofluorescent?
Answer: It is essential to determine if the test compound itself is fluorescent at the assay's wavelengths.
Recommended Actions:
-
Compound Blank: Prepare wells containing the assay buffer and the test compound at the highest concentration used in the assay (without the substrate or enzyme). Measure the fluorescence at the assay's excitation and emission wavelengths.[9]
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of the compound to identify its excitation and emission peaks. This will confirm if there is an overlap with your assay's fluorophore.
-
Use a Different Fluorophore: If the compound's autofluorescence is problematic, consider switching to a fluorophore with a different excitation/emission spectrum to avoid the spectral overlap.[3][9]
Experimental Protocols
Protocol 1: Measuring Substrate Auto-Hydrolysis
Objective: To determine the rate of non-enzymatic substrate degradation under your specific assay conditions.
Methodology:
-
Prepare a series of wells in a fluorescence-compatible microplate.
-
Add the assay buffer to all wells.
-
Add the fluorescent substrate to half of the wells at the final assay concentration. The other half will serve as buffer blanks.
-
Incubate the plate at the intended assay temperature (e.g., 37°C), protected from light.[9]
-
Measure the fluorescence at regular intervals (e.g., every 10 minutes) for the duration of your planned assay (e.g., 60 minutes) using the appropriate excitation and emission wavelengths.
-
Subtract the average fluorescence of the buffer blank wells from the substrate-containing wells at each time point.
-
Plot the background-subtracted fluorescence versus time. The slope of this line represents the rate of substrate auto-hydrolysis.
Protocol 2: Assessing Test Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of a test compound at the assay's wavelengths.
Methodology:
-
In a fluorescence-compatible microplate, prepare wells containing the assay buffer.
-
Prepare a serial dilution of your test compound in the assay buffer, covering the range of concentrations you plan to test.
-
Include a "buffer only" control (no compound) for background subtraction.
-
Measure the fluorescence in the microplate reader at the excitation and emission wavelengths used for your this compound assay.[7]
-
Subtract the average fluorescence of the "buffer only" control from the fluorescence values of the compound-containing wells.
-
Plot the background-subtracted fluorescence against the compound concentration. This will show the relationship between compound concentration and its contribution to the background signal.
Data Tables for Assay Optimization
Table 1: Comparison of Common Assay Buffers
| Buffer System | Typical pH Range | Key Considerations | Potential for Background Fluorescence |
| Tris-HCl | 7.0 - 9.0 | Commonly used for this compound assays; pH is temperature-dependent.[10][12] | Generally low, but check for contamination. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological range; less temperature-dependent than Tris. | Low, a good alternative to Tris. |
| Phosphate (PBS) | 5.8 - 8.0 | Can sometimes interfere with enzyme activity or substrate stability.[11] | Can have higher background fluorescence compared to Tris or HEPES. |
| MOPS | 6.5 - 7.9 | Often used in cell culture media; can be a source of autofluorescence. | Moderate; test before use. |
Table 2: Relative Autofluorescence of Microplate Materials
| Plate Material | Color | Typical Use | Relative Autofluorescence | Recommendation |
| Polystyrene | Clear | Absorbance, cell culture | High | Not recommended for fluorescence assays. |
| Polystyrene | White | Luminescence | Moderate to High | Not ideal for fluorescence due to light scatter. |
| Polystyrene | Black | Fluorescence | Low | Recommended for minimizing background. |
| Glass Bottom | Black | Microscopy, fluorescence | Very Low | Highly Recommended for sensitive assays.[5] |
| Cyclo-olefin | Clear/Black | UV-transmittance, fluorescence | Very Low | Excellent choice for UV-range fluorophores. |
Visual Guides
Diagram 1: Troubleshooting Workflow for High Background Noise
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fcsxpert.com [fcsxpert.com]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 9. benchchem.com [benchchem.com]
- 10. An optimized assay of alanine this compound activity in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nrel.colostate.edu [nrel.colostate.edu]
- 12. This compound Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate negative and positive controls for aminopeptidase experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopeptidase experiments. Proper selection and implementation of negative and positive controls are critical for valid and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of positive and negative controls in an this compound assay?
Positive and negative controls are essential for validating the results of an this compound experiment.[1][2]
-
Positive Controls are used to confirm that the experimental setup is functioning correctly and that the reagents are active.[1][3][4] A successful positive control should yield a strong, measurable signal, indicating that the enzyme, substrate, and buffer are all working as expected.[3]
-
Negative Controls are designed to identify false-positive results by showing the level of signal in the absence of specific enzyme activity.[1][4] This helps to distinguish the true enzymatic signal from background noise or non-specific reactions.[3]
Q2: What are some common examples of positive controls for this compound assays?
The choice of a positive control depends on the specific this compound being studied. General examples include:
-
A purified, active this compound enzyme: This is the most direct way to ensure the assay conditions and substrate are optimal.[5] Many commercial assay kits provide a reconstituted this compound as a positive control.[5][6]
-
A cell lysate or tissue homogenate known to express the target this compound: This can be a more biologically relevant control, confirming that the enzyme is active in a complex sample.[3]
-
For bacterial this compound assays, a bacterial strain known to express the enzyme: For instance, E. coli can be used as a positive control in assays for L-alanine this compound.[7]
Q3: What are suitable negative controls for an this compound experiment?
Negative controls are crucial for determining the baseline signal and ensuring that the observed activity is specific to the this compound of interest. Common negative controls include:
-
A specific inhibitor of the this compound: This is a highly effective way to confirm that the measured activity is due to the target enzyme.[6] Well-known this compound inhibitors include:
-
Bestatin (B1682670): A competitive inhibitor of many aminopeptidases, including this compound N (APN/CD13).[1][4]
-
Amastatin (B1665947): Another potent, slow-binding inhibitor of various aminopeptidases.[1][8]
-
tBPAPP: A selective inhibitor provided in some commercial APN/CD13 assay kits.[6][9]
-
1,10-Phenanthroline: A metalloprotease inhibitor that can inhibit metallo-aminopeptidases.[10]
-
-
A reaction mixture without the enzyme: This control, often referred to as a "no-enzyme" or "blank" control, accounts for any signal generated by the substrate or other reaction components in the absence of enzymatic activity.[2]
-
A reaction mixture without the substrate: This helps to identify any background signal from the enzyme preparation or sample matrix.
-
For bacterial assays, a bacterial strain that does not express the this compound: For example, Staphylococcus aureus can serve as a negative control for L-alanine this compound activity.[7]
-
Heat-inactivated enzyme: Denaturing the enzyme with heat should abolish its activity, providing a baseline for non-specific signal.
Troubleshooting Guide
Encountering unexpected results is a common part of experimental research. This guide addresses specific issues you might face during your this compound experiments and how to troubleshoot them using your controls.
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Signal in All Wells (Including Positive Control) | Inactive enzyme due to improper storage or handling. | Test a fresh aliquot of the enzyme or a new batch. Ensure proper storage conditions (-20°C or -80°C as recommended). |
| Suboptimal assay conditions (pH, temperature, incubation time). | Verify that the assay buffer pH is optimal for your enzyme. Ensure the incubation temperature is correct and that the incubation time is sufficient.[11][12] | |
| Degraded or inactive substrate. | Use a fresh preparation of the substrate. Protect fluorogenic or chromogenic substrates from light. | |
| Incorrect plate reader settings. | Confirm that you are using the correct excitation and emission wavelengths for your fluorogenic substrate or the correct absorbance wavelength for your chromogenic substrate.[11] | |
| High Background Signal in Negative Control Wells | Substrate instability or auto-hydrolysis. | Prepare the substrate solution fresh before each experiment. Run a "substrate only" control to assess its stability over the course of the assay. |
| Contamination of reagents with other proteases. | Use high-purity reagents and sterile techniques. Consider adding a broad-spectrum protease inhibitor cocktail to a control well to see if it reduces the background signal.[5] | |
| Autofluorescence of samples or compounds (in fluorescent assays). | Measure the fluorescence of your sample or test compounds in the absence of the substrate to determine their intrinsic fluorescence. Use black, opaque-walled microplates to minimize light scatter.[5] | |
| Signal in Negative Control is as High as the Sample Wells | Non-specific binding or reaction. | Increase the stringency of your wash steps. Optimize the concentration of your blocking agent if applicable. |
| The inhibitor used for the negative control is inactive or used at too low a concentration. | Verify the concentration and activity of your inhibitor. Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| Positive Control Shows Signal, but Sample Wells Do Not | The sample does not contain active this compound. | Confirm the presence of the enzyme in your sample using an orthogonal method like a Western blot. |
| Presence of an inhibitor in the sample. | Prepare a "spike-in" control by adding a known amount of active this compound to your sample. If the activity is lower than expected, it suggests the presence of an inhibitor. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors or variability. | Use calibrated pipettes and ensure proper mixing of all reagents. Prepare a master mix for the reaction components to minimize well-to-well variability.[11][12] |
| Temperature fluctuations during incubation. | Ensure a consistent and uniform temperature across the entire microplate during incubation. Avoid stacking plates.[13] | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment. |
Quantitative Data Summary
The inhibitory potency of common this compound inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.
| Inhibitor | Target this compound | IC50 / Ki Value | Reference |
| Amastatin | This compound M | Ki: 1.9 x 10⁻⁸ M | [1] |
| Bestatin | This compound M | Ki: 4.1 x 10⁻⁶ M | [1] |
| Bestatin | Aeromonas this compound | Ki: 1.8 x 10⁻⁸ M | [8] |
| Bestatin | Cytosolic Leucine this compound | Ki: 5.8 x 10⁻¹⁰ M | [8] |
| G4 Peptide | Recombinant CD13 (rCD13) | IC50: 4-5 fold lower than Bestatin | [4] |
Experimental Protocols
General Protocol for a Fluorometric this compound N (APN/CD13) Assay
This protocol is a generalized example based on commercially available kits.[6][9]
1. Reagent Preparation:
-
APN Assay Buffer: Warm to room temperature before use.
-
APN Substrate: Reconstitute in DMSO or water as per the manufacturer's instructions to create a stock solution. Protect from light and store at -20°C.
-
APN Positive Control (e.g., purified APN): Reconstitute as directed and keep on ice during use.
-
APN Inhibitor (e.g., tBPAPP or Bestatin): Prepare a stock solution in an appropriate solvent.
-
Standard (e.g., AFC or AMC): Prepare a stock solution and a series of dilutions to generate a standard curve.
2. Sample Preparation:
-
Cell Lysates: Homogenize cells in ice-cold APN Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Tissue Homogenates: Homogenize tissue in ice-cold APN Assay Buffer, centrifuge, and collect the supernatant.
3. Assay Procedure (96-well plate format):
-
Standard Curve: Add the diluted standards to separate wells.
-
Sample Wells: Add your cell lysate or tissue homogenate to the wells.
-
Positive Control Well: Add the reconstituted APN positive control.
-
Negative Control (Inhibitor) Well: Add your sample and the APN inhibitor.
-
Negative Control (No Enzyme) Well: Add assay buffer instead of a sample.
-
Adjust the volume of all wells to be equal with APN Assay Buffer.
-
Pre-incubation: If using an inhibitor, pre-incubate the plate to allow the inhibitor to interact with the enzyme (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Prepare a working solution of the APN substrate and add it to all wells except the standard curve wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 384/502 nm) over a set period (e.g., 30-60 minutes) at 37°C.[6][9]
4. Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank from all readings.
-
Generate a standard curve by plotting the fluorescence of the standards against their concentrations.
-
Calculate the rate of substrate hydrolysis (change in fluorescence over time) for each sample and the positive control.
-
Convert the rate of fluorescence change to the rate of product formation using the standard curve.
-
Compare the activity in the sample wells to the positive and negative controls. The inhibitor control should show a significant reduction in activity compared to the sample well.
Visualizations
Caption: Workflow for a typical this compound assay.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound‐N/CD13 is a potential proapoptotic target in human myeloid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel this compound N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine this compound (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 6. abcam.cn [abcam.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. anshlabs.com [anshlabs.com]
Technical Support Center: Crystallizing Aminopeptidases for Structural Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with crystallizing aminopeptidases. This guide is designed to offer practical troubleshooting advice and answer frequently asked questions to facilitate successful structure determination.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of aminopeptidases in a question-and-answer format.
Question: My aminopeptidase is prone to aggregation and precipitates immediately upon setting up crystallization trials. What can I do?
Answer: Protein aggregation is a frequent obstacle in crystallization. Here are several strategies to address this issue:
-
Optimize Protein Purity and Homogeneity: Ensure your protein sample is highly pure (>95%) and monodisperse.[1] Impurities and aggregates can interfere with the formation of an ordered crystal lattice. Consider additional purification steps like size-exclusion chromatography (SEC) to remove aggregates.
-
Adjust Protein Concentration: A high protein concentration can sometimes lead to amorphous precipitation.[2] Experiment with a range of protein concentrations. While some proteins crystallize at 5-10 mg/ml, others may require higher or lower concentrations.
-
Screen Different Buffers and pH: The buffer composition and pH can significantly impact protein stability and solubility.[3] Screen a wide range of pH values and consider using different buffering agents.
-
Utilize Additives: Certain additives can help to stabilize the protein and prevent aggregation. These can include:
-
Detergents: For membrane-associated aminopeptidases, screening a variety of detergents is crucial for solubilization and stability.[4][5][6][7] The choice of detergent can affect protein-protein interactions and crystal contacts.
-
Reducing Agents: If your this compound has exposed cysteine residues, including a reducing agent like DTT or TCEP can prevent disulfide bond-mediated aggregation.
-
Metal Ions: Many aminopeptidases are metalloenzymes, and the presence of the correct metal ion (e.g., Zn²⁺, Co²⁺, Mn²⁺) in the purification and crystallization buffers can be essential for stability and activity.[8]
-
Small Molecules and Ligands: The addition of substrates, inhibitors, or cofactors can stabilize a specific conformation of the enzyme, making it more amenable to crystallization.
-
Question: I'm getting a shower of microcrystals, but they are too small for X-ray diffraction. How can I grow larger, single crystals?
Answer: Obtaining large, well-diffracting crystals from initial microcrystal hits requires careful optimization. Here are some techniques to try:
-
Refine Precipitant Concentration: A high precipitant concentration can lead to rapid nucleation and the formation of many small crystals.[9] Try decreasing the precipitant concentration in small increments to slow down the crystallization process.
-
Vary the Temperature: Temperature can influence both nucleation and crystal growth.[10] Experiment with different incubation temperatures (e.g., 4°C, 16°C, 20°C). Lowering the temperature can sometimes slow down nucleation and promote the growth of larger crystals.
-
Microseeding: If you have existing microcrystals, you can use them to seed new crystallization drops. This technique can bypass the nucleation phase and promote the growth of larger, more ordered crystals from a controlled number of seeds.
-
Adjust Drop Ratios: Varying the ratio of the protein solution to the reservoir solution in your crystallization drops can alter the equilibration kinetics and influence crystal growth.[3]
-
Additive Screens: Commercially available additive screens can be used to identify small molecules that can improve crystal quality.
Question: My this compound is a glycoprotein (B1211001), and I'm having trouble obtaining well-diffracting crystals. What is the impact of glycosylation, and how can I address it?
Answer: Glycosylation can present a significant challenge to crystallization due to the heterogeneity and flexibility of the glycan chains, which can interfere with crystal packing.
-
Understanding the Impact: The presence of glycans can increase protein solubility and stability, but their conformational flexibility can hinder the formation of a well-ordered crystal lattice.
-
Strategies to Overcome Glycosylation Challenges:
-
Enzymatic Deglycosylation: Treat the purified glycoprotein with enzymes like Endoglycosidase H (Endo H) or PNGase F to remove the glycan moieties. This can create a more homogeneous protein sample that is more likely to crystallize.
-
Expression in Inhibitor-Treated Cells: Expressing the glycoprotein in mammalian cells in the presence of N-glycosylation processing inhibitors like kifunensine (B1673639) or swainsonine (B1682842) can result in more homogeneous glycoforms that are sensitive to endoglycosidase treatment.
-
Protein Engineering: If the glycosylation sites are known, you can use site-directed mutagenesis to remove them by mutating the asparagine or serine/threonine residues. However, be aware that this could potentially affect the protein's folding and stability.
-
Frequently Asked Questions (FAQs)
Q1: How important is the purity of my this compound sample for crystallization?
A1: Protein purity is one of the most critical factors for successful crystallization. A purity level of over 95% is generally recommended.[1] Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to poor diffraction, or cause the formation of amorphous precipitate.
Q2: What is the optimal protein concentration for crystallizing aminopeptidases?
A2: There is no universal optimal concentration, as it is highly protein-dependent. A good starting point is typically in the range of 5-25 mg/ml.[11] It is advisable to screen a range of concentrations to find the one that yields the best results for your specific this compound.
Q3: My this compound is a metalloenzyme. Do I need to add metal ions to my crystallization setup?
A3: Yes, for metallo-aminopeptidases, the presence of the correct metal ion is often crucial for maintaining the native conformation and activity of the enzyme, which in turn is essential for successful crystallization.[8] It is recommended to include the appropriate metal ion in both the protein purification buffer and the crystallization screening solutions. For example, zinc acetate (B1210297) has been successfully used in the crystallization of a proline-specific this compound.[8]
Q4: Can I co-crystallize my this compound with an inhibitor?
A4: Yes, co-crystallization with a specific inhibitor can be a very effective strategy. The inhibitor can stabilize the protein in a single, well-defined conformation, which can promote the formation of high-quality crystals.[12] This approach is also invaluable for structure-based drug design, as it provides direct insight into the inhibitor's binding mode.
Q5: What are the most common precipitants used for crystallizing aminopeptidases?
A5: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3000, PEG 6000) and ammonium (B1175870) sulfate (B86663) are among the most common and successful precipitants for this compound crystallization.[8][13] The optimal precipitant and its concentration must be determined empirically through screening.
Data Presentation
Table 1: Successful Crystallization Conditions for Various Aminopeptidases
| This compound | Organism | Protein Conc. (mg/ml) | Precipitant | Buffer | pH | Temperature (K) | Additives | Reference |
| Proline-specific this compound | Aneurinibacillus sp. | 19 | 13% (w/v) PEG 6000 | 100 mM MES-NaOH | 5.8 | 299 | 0.2 M Zinc Acetate | [8] |
| This compound N | Escherichia coli | 28 | 1.75 M Ammonium Sulfate | 100 mM MES | 6.4 | 293 | 10 mM Cobalt Chloride | [13] |
| Deblocking this compound (DAP1) | Pyrococcus horikoshii | ~10 | 21% (w/v) PEG 5K | 0.1 M HEPES | 7.5 | Not Specified | - | [12] |
| Deblocking this compound (DAP1) | Pyrococcus horikoshii | ~10 | 40% (v/v) MPD | 0.1 M Tris | 8.5 | Not Specified | 250 mM NaCl | [12] |
| Human this compound N | Homo sapiens | 20 | 2 M (NH₄)₂SO₄ | 100 mM Sodium Acetate | 5.0 | Not Specified | 10% Glycerol | [14] |
| L-aminopeptidase-D-amidase/ D-esterase (Form I) | Ochrobactrum anthropi | ~20 | 15% (w/v) PEG 2000 MME | 100 mM Bicine | 9.0 | 294 | 0.2 M Magnesium Chloride | [15] |
| L-aminopeptidase-D-amidase/ D-esterase (Form II) | Ochrobactrum anthropi | ~20 | 13-16% (w/v) PEG 2000 MME | 100 mM Bicine | 9.0 | 294 | 1 M Lithium Chloride | [15] |
Experimental Protocols
Protocol 1: Purification of a Recombinant Proline-Specific this compound from Aneurinibacillus sp.
This protocol is adapted from the purification of a proline-specific this compound for crystallographic studies.[8]
-
Cell Lysis: Resuspend harvested E. coli cells expressing the recombinant this compound in 50 mM Tris-HCl buffer, pH 8.0. Lyse the cells by sonication.
-
Heat Treatment: Centrifuge the cell lysate to remove cell debris. Heat the supernatant at 55°C for 30 minutes to denature heat-labile E. coli proteins. Centrifuge again to remove the precipitated proteins.
-
Ion-Exchange Chromatography: Apply the supernatant to a DEAE-cellulose column equilibrated with 50 mM Tris-HCl, pH 8.0. The this compound should be in the flow-through fractions.
-
Concentration and Dialysis: Pool the active fractions, concentrate using ultrafiltration, and dialyze against 10 mM potassium phosphate (B84403) buffer, pH 7.0.
-
Final Purity Check: Assess the purity of the final protein sample by SDS-PAGE. The protein should be >95% pure for crystallization trials.
Protocol 2: Setting up a Hanging-Drop Vapor Diffusion Crystallization Experiment
This is a general protocol for setting up crystallization trials for an this compound.
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, pipette 500 µl of the desired reservoir solution (e.g., 1.75 M ammonium sulfate, 100 mM MES, pH 6.4) into each well.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µl of the purified this compound solution (at a concentration of 10-30 mg/ml) with 1-2 µl of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C) and monitor the drops for crystal growth over several days to weeks.
Mandatory Visualization
Caption: Experimental workflow for this compound crystallization.
Caption: Troubleshooting decision tree for crystallization.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression, purification, crystallization and preliminary X-ray cystallographic studies of a proline-specific this compound from Aneurinibacillus sp. strain AM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization and preliminary X-ray characterization of this compound N from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The X-ray Crystal Structure of Human this compound N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
Validation & Comparative
Validating Aminopeptidase N (CD13) as a Therapeutic Target in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aminopeptidase N (APN/CD13) as a therapeutic target in cancer models against alternative strategies. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of critical pathways and workflows to aid in the assessment and validation of APN/CD13's role in oncology.
The Role of this compound N (APN/CD13) in Cancer Progression
This compound N (APN), also known as CD13, is a zinc-dependent metalloprotease that is increasingly recognized for its multifaceted role in cancer.[1] While expressed in various normal tissues, APN/CD13 is significantly upregulated on the endothelial cells of angiogenic blood vessels within the tumor microenvironment, a characteristic not observed in quiescent, normal vasculature.[1][2] This differential expression positions APN/CD13 as a key regulator of tumor progression and a promising target for anti-cancer therapies.[1]
APN/CD13 contributes to several hallmarks of cancer:
-
Angiogenesis: It is a functional regulator of tumor angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival.[2] Its expression is induced by angiogenic factors like VEGF and bFGF.[2]
-
Invasion and Metastasis: APN/CD13's enzymatic activity facilitates the degradation of the extracellular matrix, a critical step for tumor cell invasion and metastasis.[3][4] Inhibition of APN/CD13 has been shown to reduce tumor cell invasion.[5][6]
-
Drug Resistance: Overexpression of APN/CD13 has been linked to multidrug resistance (MDR) in cancer cells.[4][7] Targeting APN/CD13 can sensitize cancer cells to conventional chemotherapy agents.[7]
-
Cancer Stem Cells (CSCs): APN/CD13 has been identified as a marker for semi-quiescent CSCs in liver cancer, which are implicated in tumor resistance and relapse.[8][9]
Experimental Data: Validating APN/CD13 as a Target
The validation of APN/CD13 as a therapeutic target relies on robust experimental data from both in vitro and in vivo models. This section summarizes key quantitative findings.
In Vitro Efficacy of APN/CD13 Inhibition
Inhibition of APN/CD13, either through small molecules like Bestatin (Ubenimex) or genetic knockdown, has demonstrated significant anti-cancer effects across various cell lines.
| Experiment | Cell Line | Treatment | Result | Reference |
| Cell Viability (IC50) | A549 (Lung Carcinoma) | TRAIL + Bestatin (0.1 mg/mL) | IC50 decreased from 70.87 nM (TRAIL alone) to 18.43 nM | [8][10] |
| MCF-7 (Breast Cancer) | TRAIL + Bestatin (0.1 mg/mL) | IC50 decreased from 29.91 nM (TRAIL alone) to 8.77 nM | [8][10] | |
| Cell Invasion | ES-2 (Ovarian Cancer) | Bestatin (100 µg/mL) | 50-80% inhibition of invasion | [11] |
| SN12M (Renal Carcinoma) | Bestatin | Concentration-dependent inhibition of invasion | [5] | |
| Genetic Knockdown | PLC/PRF/5 (Liver Cancer) | CD13-targeting siRNA + 5-Fluorouracil | Significantly enhanced inhibition of proliferation compared to 5-FU alone | [7] |
In Vivo Efficacy of APN/CD13 Inhibition
Preclinical animal models are crucial for validating the therapeutic potential of targeting APN/CD13.
| Animal Model | Cancer Type | Treatment | Result | Reference |
| Xenograft Mouse Model | HT1080 (Fibrosarcoma) | Bestatin + TRAIL | Synergistic decrease in tumor growth (CDI = 0.47) | [8] |
| Xenograft Mouse Model | HT1080 (Fibrosarcoma) | Bestatin | Significant reduction in tumor size (from 112 mm³ to 7.0 mm³ over 10 days) | [12] |
| Metastasis Mouse Model | H22 (Liver Cancer) | Bestatin (50 mg/kg, oral) | 60-70% inhibition of experimental lung metastasis | [11] |
| Angiogenesis Mouse Model | B16BL6 (Melanoma) | Synthetic APN/CD13 Inhibitors (100 mg/kg) | Significant anti-angiogenesis effects, better than Bestatin | [11] |
Comparison with Alternative Therapeutic Strategies
Targeting APN/CD13 offers a distinct approach compared to other cancer therapies, particularly those targeting angiogenesis.
| Target | Mechanism of Action | Advantages | Limitations |
| APN/CD13 | Inhibits angiogenesis, invasion, and metastasis; overcomes drug resistance. | Multi-faceted anti-tumor activity; targets cancer stem cells. | Ubiquitous expression in some normal tissues could be a concern, though tumor-specific isoforms may exist.[4] |
| VEGF/VEGFR | Blocks the primary signaling pathway for angiogenesis. | Well-established target with approved drugs (e.g., Bevacizumab). | Can lead to resistance through activation of alternative angiogenic pathways. |
| MMPs (Matrix Metalloproteinases) | Inhibit degradation of the extracellular matrix, preventing invasion. | Directly targets a key step in metastasis. | Broad-spectrum MMP inhibitors have shown limited efficacy and side effects in clinical trials. |
Detailed Experimental Protocols
Reproducibility is paramount in research. This section provides detailed methodologies for key experiments used to validate APN/CD13's role.
shRNA-Mediated Knockdown of APN/CD13
This protocol describes the stable knockdown of APN/CD13 expression in cancer cells using a retroviral transduction system.[13][14]
-
shRNA Design and Cloning: Design and clone shRNA templates targeting the APN/CD13 mRNA into a suitable retroviral vector (e.g., pRetroSuper).
-
Retrovirus Production: Co-transfect the shRNA-containing vector and a packaging vector into a packaging cell line (e.g., HEK293T).
-
Virus Collection and Transduction: Collect the virus-containing supernatant and use it to transduce the target cancer cells.
-
Selection and Verification: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Verify the knockdown of APN/CD13 expression by qRT-PCR and Western blotting.[15]
Matrigel Invasion Assay
This assay quantifies the invasive potential of cancer cells in vitro.[16][17]
-
Coating of Transwell Inserts: Coat the upper surface of Transwell inserts (8.0 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed the cancer cells (e.g., 5 x 10^4 cells) in serum-free medium onto the Matrigel-coated inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: Remove non-invaded cells from the upper surface. Fix and stain the invaded cells on the lower surface with crystal violet.
-
Quantification: Count the number of invaded cells under a microscope.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a well-established in vivo model to study angiogenesis.[18][19][20][21][22]
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Onplant Placement: Place a small, sterile disc containing the test compound (e.g., APN/CD13 inhibitor) or control vehicle onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for an additional 2-3 days.
-
Analysis: Observe and quantify the formation of new blood vessels around the disc.
Xenograft Mouse Model of Cancer
This in vivo model is essential for evaluating the anti-tumor efficacy of targeting APN/CD13.[5][9][23]
-
Cell Preparation: Prepare a suspension of human cancer cells in a sterile, serum-free medium or PBS.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human cells.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Monitoring: Monitor the animals for tumor growth by measuring tumor dimensions with calipers.
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups and administer the therapeutic agent.
-
Efficacy Evaluation: Measure tumor volume throughout the study and at the endpoint to determine the efficacy of the treatment.
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is crucial for contextualizing the role of APN/CD13.
APN/CD13 Signaling Pathway in Cancer
APN/CD13 is implicated in several signaling pathways that promote cancer progression. Its activation can lead to the stimulation of the Ras/MAPK and PI3K pathways, which are critical for cell proliferation, survival, and migration.[1][3][4]
Caption: APN/CD13 signaling cascade in cancer cells.
Experimental Workflow for APN/CD13 Validation
A typical workflow for validating APN/CD13 as a therapeutic target involves a series of in vitro and in vivo experiments.
Caption: Workflow for validating APN/CD13 as a target.
Logical Relationship: APN/CD13 vs. Alternative Targets
This diagram illustrates the logical relationship and points of intervention for different anti-cancer strategies targeting tumor growth and spread.
Caption: APN/CD13 targets multiple cancer hallmarks.
References
- 1. benchchem.com [benchchem.com]
- 2. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Ectopeptidase APN/CD13 in Cancer | MDPI [mdpi.com]
- 4. CD13: A Key Player in Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. CD13 Inhibition Enhances Cytotoxic Effect of Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD13 inhibition augments DR4-induced tumor cell death in a p-ERK1/2-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. CD13 inhibition augments DR4-induced tumor cell death in a p-ERK1/2-independent manner | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Development of Synthetic this compound N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Molecular Imaging of the Efficacy of this compound N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shRNA knockdown [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. corning.com [corning.com]
- 18. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Aminopeptidase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Aminopeptidases, a ubiquitous class of exopeptidases, play a crucial role in protein and peptide metabolism by cleaving amino acids from the N-terminus of their substrates. The diverse isoforms of aminopeptidases exhibit distinct substrate specificities, which dictate their physiological functions and make them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the substrate specificity of several key aminopeptidase isoforms, supported by quantitative kinetic data and detailed experimental protocols.
Comparative Analysis of Substrate Specificity
The substrate preference of this compound isoforms is a key determinant of their biological role. This section summarizes the kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—for various isoforms with a range of substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency and substrate preference.
This compound N (APN/CD13)
This compound N (APN), also known as CD13, is a zinc-dependent metalloprotease with broad substrate specificity, preferentially cleaving neutral amino acids from the N-terminus of peptides. It is involved in various physiological processes, including peptide hormone regulation, antigen presentation, and cell signaling.
| Substrate (p-nitroanilide derivative) | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ala-pNA | Porcine Kidney | - | - | - |
| Leu-pNA | Porcine Kidney | - | - | - |
| Arg-pNA | Porcine Kidney | - | - | - |
| hPhe-ACC | Human | 1.8 ± 0.3 | 0.08 ± 0.01 | 4.4 x 10⁴ |
| hCha-ACC | Human | 2.5 ± 0.4 | 0.12 ± 0.02 | 4.8 x 10⁴ |
| Nle-ACC | Human | 10 ± 2 | 0.25 ± 0.03 | 2.5 x 10⁴ |
| Ala-ACC | Human | 150 ± 20 | 0.75 ± 0.1 | 5.0 x 10³ |
| Norvaline-ACC | Human | 40 ± 5 | 0.5 ± 0.06 | 1.25 x 10⁴ |
| hPhe-ACC | Porcine | 25 ± 4 | 5.0 ± 0.5 | 2.0 x 10⁵ |
| hCha-ACC | Porcine | 30 ± 5 | 6.0 ± 0.7 | 2.0 x 10⁵ |
| Nle-ACC | Porcine | 80 ± 10 | 12.0 ± 1.5 | 1.5 x 10⁵ |
| Ala-ACC | Porcine | 1000 ± 150 | 25.0 ± 3.0 | 2.5 x 10⁴ |
| Norvaline-ACC | Porcine | 200 ± 30 | 15.0 ± 2.0 | 7.5 x 10⁴ |
*ACC: 7-amino-4-carbamoylmethylcoumarin. Data for human and porcine APN with ACC substrates adapted from[1].
Leucine (B10760876) this compound (LAP)
Leucine aminopeptidases are metalloenzymes that show a preference for cleaving N-terminal leucine residues, but can also hydrolyze other amino acids. They are involved in protein turnover and the processing of bioactive peptides.
| Substrate | Enzyme Source | Km (µM) | Vmax (µM/h) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| L-Leucine-p-nitroanilide | Vibrio proteolyticus (recombinant) | 27.26 | 93.62 | 0.00085 | 31.2 |
| L-Leucyl-L-leucyl-L-leucine | Vibrio proteolyticus | - | - | - | - |
*Data for recombinant LAP from Vibrio proteolyticus adapted from[2]. Note: kcat was calculated from Vmax assuming a molecular weight of the enzyme.
Arginine this compound
Arginine aminopeptidases specifically cleave N-terminal arginine and lysine (B10760008) residues. These enzymes play a role in the degradation of proteins and peptides with basic N-termini.
| Substrate (7-amido-4-methylcoumarin derivative) | Enzyme Source | Km (µM) | Vmax (µmol·h⁻¹·mg⁻¹) |
| Arg-AMC | Lactobacillus sakei | 15.9 | 211.4 |
| Lys-AMC | Lactobacillus sakei | 26.0 | 11.1 |
*Data adapted from[3].
Aspartate this compound
Aspartyl aminopeptidases exhibit a high degree of specificity for cleaving N-terminal acidic amino acids, such as aspartate and glutamate.
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| L-Aspartate | Human (recombinant) | - | - | - |
| L-Glutamate | Human (recombinant) | - | - | - |
Experimental Protocols
Accurate determination of kinetic parameters is essential for comparing substrate specificities. Below are detailed protocols for commonly used this compound assays.
General this compound Activity Assay using Chromogenic Substrates
This protocol describes a continuous spectrophotometric assay for measuring this compound activity using p-nitroanilide (pNA) conjugated substrates. The cleavage of the substrate by the this compound releases p-nitroaniline, which can be monitored by the increase in absorbance at 405 nm.
Materials:
-
This compound enzyme solution
-
Substrate stock solution (e.g., L-Leucine-p-nitroanilide in DMSO or methanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of substrate dilutions in assay buffer to the desired final concentrations.
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
To initiate the reaction, add the substrate dilutions to the wells containing the enzyme.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (Extinction coefficient of p-nitroaniline is 10,660 M⁻¹cm⁻¹ at 405 nm).
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
Fluorometric this compound Activity Assay
This protocol utilizes fluorogenic substrates, such as amino acid derivatives of 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), which release a highly fluorescent product upon enzymatic cleavage.
Materials:
-
This compound enzyme solution
-
Fluorogenic substrate stock solution (e.g., Arg-AMC in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black 96-well microplate
-
Fluorescence microplate reader (e.g., Excitation: 360-380 nm, Emission: 440-460 nm for AMC)
Procedure:
-
Prepare serial dilutions of the fluorogenic substrate in the assay buffer.
-
Pipette the enzyme solution into the wells of the black microplate.
-
Start the reaction by adding the substrate dilutions to the wells.
-
Immediately measure the increase in fluorescence intensity over time in a kinetic mode.
-
Generate a standard curve using the free fluorophore (e.g., AMC) to convert the fluorescence units to the concentration of the product formed.
-
Determine the initial reaction velocities and calculate the kinetic parameters (Km, Vmax, and kcat) as described in the chromogenic assay protocol.
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the kinetic parameters of an this compound.
Caption: Workflow for determining this compound kinetic parameters.
This compound N (CD13) Signaling Pathway
Ligation of this compound N on the surface of monocytes can trigger intracellular signaling cascades, leading to various cellular responses.
Caption: this compound N (CD13) signaling cascade in monocytes.
References
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in the Aminopeptidase Family
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the validity and reproducibility of experimental results. This guide provides a comparative analysis of antibody cross-reactivity against key members of the M1 aminopeptidase family: this compound N (APN/CD13), Leucyl/cystinyl this compound (LNPEP/IRAP), and this compound A (APA/ENPEP). Understanding the potential for off-target binding is crucial for the accurate interpretation of data in applications ranging from basic research to therapeutic development.
The M1 family of zinc-metallopeptidases shares structural and functional similarities, presenting a challenge for the development of truly specific antibodies. Cross-reactivity, where an antibody binds to unintended but structurally similar antigens, can lead to erroneous data interpretation. This guide summarizes available data on the cross-reactivity of commercial antibodies and outlines the experimental protocols necessary to validate antibody specificity within this important enzyme family.
Quantitative Analysis of Antibody Cross-Reactivity
The following table summarizes the reported cross-reactivity of a commercially available antibody against different human this compound family members. This data is derived from direct ELISA experiments, which provide a quantitative measure of antibody binding to purified recombinant proteins.
| Antibody Target | Antibody Type | Cross-Reacts With | Reported Cross-Reactivity (%) | Manufacturer/Reference |
| Human Leucyl-cystinyl this compound (LNPEP) | Polyclonal Sheep IgG | Recombinant Human ENPEP (APA) | < 2% | R&D Systems (Cat# AF6386) |
| Recombinant Human LRAP | < 2% | R&D Systems (Cat# AF6386) | ||
| Recombinant Human ARTS1 | < 2% | R&D Systems (Cat# AF6386) |
Visualizing the Experimental Workflow
A systematic approach is essential for rigorously evaluating antibody cross-reactivity. The following diagram illustrates a typical experimental workflow for screening and validating antibody specificity against multiple this compound family members.
Caption: Workflow for assessing antibody cross-reactivity.
Detailed Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on well-defined experimental protocols. Below are methodologies for key immunoassays used in specificity testing.
Direct ELISA (Enzyme-Linked Immunosorbent Assay)
This assay is used for the initial quantitative screening of antibody binding to a panel of purified antigens.
-
Antigen Coating:
-
Dilute recombinant human APN, LNPEP, and ENPEP proteins to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 1X PBS, pH 7.4).
-
Add 100 µL of each diluted antigen to separate wells of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of the primary antibody in blocking buffer.
-
Add 100 µL of the diluted primary antibody to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The percentage of cross-reactivity can be calculated by comparing the signal obtained with the non-target antigen to the signal from the target antigen at a specific antibody concentration.
-
Western Blot
Western blotting is used to assess antibody specificity against proteins separated by size, which is particularly useful for analyzing cross-reactivity in complex mixtures like cell lysates.
-
Sample Preparation:
-
Prepare lysates from cells or tissues known to express APN, LNPEP, or ENPEP. For a more controlled experiment, use lysates from cells overexpressing the specific recombinant proteins.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of each protein lysate into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
A specific antibody should produce a single band at the expected molecular weight for its target antigen, with no or minimal bands at the molecular weights corresponding to other this compound family members.
-
Conclusion
The selection of a highly specific antibody is a critical first step in any experiment involving the detection or targeting of this compound family members. While manufacturers may provide some cross-reactivity data, independent validation using standardized protocols is essential for ensuring the reliability of research findings. By employing a systematic approach that includes both initial screening assays like ELISA and more definitive methods such as Western blotting, researchers can confidently select the most appropriate antibodies for their studies and avoid the pitfalls of off-target effects. This rigorous validation is not only good scientific practice but also a cornerstone of reproducible and impactful research in both academic and industrial settings.
Aminopeptidases as Early Indicators of Acute Kidney Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of acute kidney injury (AKI) is a critical unmet need in clinical practice and drug development. Traditional biomarkers, such as serum creatinine (B1669602) (SCr), are often delayed and influenced by non-renal factors, highlighting the necessity for more sensitive and specific alternatives. Urinary aminopeptidases, enzymes released from the brush border of renal tubular cells upon injury, have emerged as promising early biomarkers of AKI. This guide provides a comprehensive comparison of key aminopeptidases—Glutamyl Aminopeptidase (GluAp), Alanyl this compound (AlaAp), and Dipeptidyl Peptidase-4 (DPP4)—with other established and emerging biomarkers, supported by experimental data and detailed protocols.
Comparative Performance of Urinary Biomarkers for AKI
The diagnostic and prognostic value of urinary aminopeptidases has been notably demonstrated in the context of cardiac surgery-associated AKI (CSA-AKI), a common and serious complication. The following tables summarize the performance of various urinary biomarkers for the early diagnosis of different stages of AKI and for predicting the long-term decline in glomerular filtration rate (GFR).
| Biomarker | Cut-off Value | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Percentage of Patients Correctly Diagnosed (%) |
| For Diagnosis of AKI Stages 2 or 3 at ICU Admission | ||||||
| GluAp | > Highest Quartile | 75.0 | 86.1 | 54.5 | 93.9 | 84.1 |
| Albuminuria | > Highest Quartile | 36.8 | >80 | - | - | 63.6 |
| NAG | > Highest Quartile | 36.8 | >80 | - | - | 63.6 |
| DPP4 | > Highest Quartile | 36.8 | >80 | - | - | 63.6 |
| AKIN Criteria | - | 10.5 | >80 | - | - | 61.4 |
| Table 1: Performance of Urinary Biomarkers in Diagnosing Moderate to Severe (Stage 2 or 3) Cardiac Surgery-Associated AKI upon admission to the Intensive Care Unit (ICU)[1][2]. |
| Biomarker | Association with GFR Decline | Time Point of GFR Measurement Post-Surgery |
| GluAp | Significant Decrease | 6 and 12 months |
| DPP4 | Significant Decrease | 12 months |
| Table 2: Predictive Value of Urinary Aminopeptidases for Long-Term Decline in Glomerular Filtration Rate (GFR) Following Cardiac Surgery[1][3]. |
Signaling Pathway: The Renin-Angiotensin System and Aminopeptidases
Aminopeptidases play a crucial role in the Renin-Angiotensin System (RAS), a key hormonal cascade in blood pressure regulation and renal function. Dysregulation of RAS is implicated in the pathophysiology of hypertension and kidney diseases. The following diagram illustrates the points of action for various aminopeptidases within this critical pathway.
Caption: Role of aminopeptidases in the Renin-Angiotensin System.
Experimental Protocols
Accurate and reproducible measurement of urinary this compound activity is crucial for their validation as biomarkers. Below are detailed methodologies for the key experiments cited in this guide.
Sample Collection and Preparation
-
Urine Collection: Collect spot urine samples from patients at specified time points (e.g., upon admission to the ICU following cardiac surgery).
-
Processing: Centrifuge the urine samples at 1,000 x g for 15 minutes to remove cellular debris and sediment[1].
-
Storage: Aliquot the supernatant and store at -80°C until analysis to ensure enzyme stability[1]. No special additives are required[1].
-
Normalization: To account for variations in urine dilution, normalize enzyme activity to urinary creatinine concentration. Measure urinary creatinine using a standard automated method (e.g., Jaffé method) on a clinical chemistry analyzer[1].
Fluorometric Assay for Urinary this compound Activity
This protocol describes a general method for measuring the activity of GluAp, AlaAp, and DPP4 using specific fluorogenic substrates.
-
Principle: The non-fluorescent substrate is cleaved by the specific this compound, releasing a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin (B1665955), AMC). The rate of fluorescence increase is directly proportional to the enzyme activity.
-
Reagents and Materials:
-
Specific fluorogenic substrates:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 380/460 nm for AMC)[4].
-
Standard: 7-amino-4-methylcoumarin for calibration curve.
-
-
Procedure:
-
Prepare a standard curve using a dilution series of the AMC standard in the assay buffer.
-
Thaw urine samples on ice. If necessary, dilute samples in assay buffer to ensure the readings fall within the linear range of the standard curve.
-
Add 10 µL of the urine sample (or standard) to the appropriate wells of the 96-well plate.
-
Prepare the substrate working solution by diluting the stock substrate in the assay buffer to the desired final concentration (e.g., 266 µM)[4].
-
Initiate the reaction by adding 90 µL of the substrate working solution to each well.
-
Immediately place the microplate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (ΔRFU/min) for each sample from the linear portion of the kinetic curve.
-
Use the AMC standard curve to convert the ΔRFU/min to the rate of product formation (e.g., pmol/min).
-
Calculate the enzyme activity in the urine sample and normalize it to the urinary creatinine concentration (e.g., U/g creatinine).
-
Experimental and Validation Workflows
The successful validation and implementation of a novel biomarker require a structured and rigorous process. The following diagrams illustrate a typical experimental workflow for measuring urinary aminopeptidases and a comprehensive logical workflow for biomarker validation.
Experimental Workflow for Urinary this compound Measurement
Caption: A typical experimental workflow for measuring urinary aminopeptidases.
Logical Workflow for Biomarker Validation
Caption: A structured workflow for the validation of a novel biomarker.
Conclusion
Urinary aminopeptidases, particularly GluAp, demonstrate significant potential as early, sensitive, and predictive biomarkers for AKI, especially in high-risk populations such as patients undergoing cardiac surgery. Their performance in diagnosing moderate to severe AKI at early time points and predicting long-term renal function decline appears superior to some established markers. The provided experimental protocols offer a foundation for the standardized measurement of these enzymes, facilitating further validation and clinical translation. The structured workflows for experimentation and validation underscore the rigorous process required to bring a novel biomarker from discovery to clinical implementation. Continued research and larger prospective studies are warranted to fully establish the clinical utility of urinary aminopeptidases in diverse patient populations and different etiologies of AKI.
References
comparative analysis of aminopeptidase activity in different tissue types
For Researchers, Scientists, and Drug Development Professionals
Aminopeptidases are a ubiquitous group of exopeptidases that play crucial roles in various physiological processes, including protein digestion and turnover, peptide hormone regulation, and signal transduction. Their activity levels can vary significantly between different tissue types, reflecting the specialized functions of these tissues. This guide provides a comparative analysis of aminopeptidase activity in various tissues, supported by experimental data and detailed methodologies, to aid researchers in their investigations of these important enzymes.
Data Presentation: Comparative this compound Activity
The following table summarizes the relative this compound activities in different tissues as reported in various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, substrates, and units of measurement. Therefore, the data is presented to highlight the relative distribution and activity levels of different aminopeptidases.
| This compound Type | Tissue | Relative Activity/Expression | Species | Reference |
| This compound N (APN/CD13) | Kidney (Brush Border) | Very High | Pig, Human | [1] |
| Small Intestine (Brush Border) | Very High | Pig, Human | [1] | |
| Liver | High | Pig, Human | [1] | |
| Placenta | High | Human | [1] | |
| Lung | Present | Human | [1] | |
| Brain | Present | Rat | [1] | |
| This compound A (APA) | Brain Nuclei (several) | Up to 2.5-fold higher in hypertensive vs. control | Rat | [2] |
| Pituitary | High | Rat | [2] | |
| Kidney | Present | Rat | [3] | |
| Puromycin-Sensitive this compound (PSA/NPEPPS) | Brain | High | Rat, Mouse | [4] |
| Heart | Significant soluble form activity | Rat | [4] | |
| Skeletal Muscle | Significant soluble form activity | Rat | [4] | |
| Kidney | Elevated in transgenic models (2-3 fold) | Mouse | [5] | |
| Liver | Elevated in transgenic models (2-3 fold) | Mouse | [5] | |
| Spleen | Present | Rat | [4] | |
| Lung | Present | Rat | [4] |
Experimental Protocols
Accurate measurement of this compound activity is fundamental to understanding its physiological and pathological roles. Below are detailed methodologies for tissue preparation and two common types of enzyme activity assays.
Tissue Homogenate Preparation
Proper preparation of tissue homogenates is a critical first step for obtaining reliable enzyme activity data.
Materials:
-
Fresh or frozen tissue sample
-
Ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[6]
-
Protease inhibitors (optional, e.g., aprotinin, leupeptin, pepstatin A at 1 µg/mL and 2 mM PMSF)[6]
-
Homogenizer (e.g., Potter-Elvehjem with a Teflon pestle, or a mechanical homogenizer)[6][7]
-
Refrigerated centrifuge
Procedure:
-
Excise the tissue of interest and place it on ice immediately.[8]
-
Weigh the tissue and add it to a pre-chilled tube containing an appropriate volume of ice-cold lysis buffer (a common ratio is 100 mg of tissue per 900 µL of buffer).[6]
-
If not proceeding immediately, snap-freeze the tissue in liquid nitrogen and store at -80°C.[6]
-
Homogenize the tissue on ice using a suitable homogenizer until no visible chunks of tissue remain.[6] The process should be carried out in a chilled environment to prevent enzyme degradation due to heat generated by friction.[9]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 - 13,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[6][10]
-
Carefully collect the supernatant, which contains the soluble and microsomal enzymes, and transfer it to a new pre-chilled tube.[6] This supernatant can be used for the enzyme activity assays.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize the enzyme activity.
Fluorometric Assay for this compound N (APN/CD13) Activity
This method utilizes a fluorogenic substrate that is cleaved by APN to produce a highly fluorescent product.[10]
Materials:
-
Tissue homogenate (supernatant)
-
This compound Assay Buffer
-
Fluorogenic Substrate (e.g., L-Alanine-7-amido-4-methylcoumarin)
-
Selective APN inhibitor (for specificity control)
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve using a known concentration of the fluorescent product (e.g., 7-Amino-4-methylcoumarin, AMC).[10]
-
In a 96-well microplate, add the tissue homogenate samples. Include wells for a no-enzyme background control and wells with a selective APN inhibitor to determine specific activity.[10]
-
Adjust the volume in each well with the this compound Assay Buffer.[10]
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).[10]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[10]
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at 37°C for a set period (e.g., 30-60 minutes).[10]
-
Calculate the rate of reaction (change in fluorescence over time) for each sample.
-
Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the specific APN activity.
-
Use the standard curve to convert the fluorescence units to the amount of product formed per unit of time and normalize to the protein concentration of the sample.
Spectrophotometric Assay for this compound Activity
This assay is based on the cleavage of a chromogenic substrate, resulting in a product that can be measured by its absorbance at a specific wavelength.[11]
Materials:
-
Tissue homogenate (supernatant)
-
Assay Buffer (e.g., 200 mM Tricine, pH 8.0)[11]
-
Chromogenic Substrate (e.g., L-Leucine-p-nitroanilide)[11]
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing the assay buffer and the chromogenic substrate.[11]
-
Set up test and blank cuvettes. The blank should contain the reaction cocktail but no enzyme (tissue homogenate).[11]
-
Equilibrate the cuvettes and the spectrophotometer to the desired temperature (e.g., 25°C).[11]
-
Initiate the reaction by adding a small volume of the tissue homogenate to the test cuvette.[11]
-
Immediately start monitoring the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time.[11]
-
Record the change in absorbance per minute.
-
Calculate the enzyme activity using the molar extinction coefficient of the product (p-nitroaniline). One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.[11]
-
Normalize the activity to the protein concentration of the tissue homogenate.
Mandatory Visualization
Signaling Pathway: Renin-Angiotensin System
The following diagram illustrates the sequential cleavage of angiotensin peptides by aminopeptidases A and N, a key pathway in the regulation of blood pressure and fluid balance.
Caption: Role of Aminopeptidases in the Renin-Angiotensin System.
Experimental Workflow: Fluorometric this compound Activity Assay
This diagram outlines the key steps involved in determining this compound activity in a tissue sample using a fluorometric assay.
Caption: Workflow for Fluorometric this compound Activity Assay.
References
- 1. This compound N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A: distribution in rat brain nuclei and increased activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the tissue distribution of the puromycin-sensitive enkephalin-degrading aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Puromycin-sensitive this compound (PSA/NPEPPS) impedes development of neuropathology in hPSA/TAU(P301L) double-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rbm.iqvia.com [rbm.iqvia.com]
- 7. homogeneous enzyme preparation: Topics by Science.gov [science.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. youtube.com [youtube.com]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to a Novel Bioluminescent Aminopeptidase Assay and the Standard Colorimetric Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a novel, high-sensitivity bioluminescent assay for aminopeptidase activity and the established standard colorimetric method. The information presented herein is intended to assist researchers in selecting the most appropriate assay for their specific needs, considering factors such as sensitivity, throughput, and experimental goals. Experimental data is provided to support an objective comparison of the performance of these two methodologies.
Introduction to this compound Assays
Aminopeptidases are proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their activity is crucial in a variety of physiological processes, and their dysregulation has been implicated in numerous diseases, including cancer and inflammation. Consequently, the accurate measurement of this compound activity is vital for basic research and drug discovery.
The standard method for determining this compound activity has traditionally been a colorimetric assay utilizing L-Leucine-p-nitroanilide as a substrate. The enzymatic cleavage of this substrate releases p-nitroaniline, a chromogenic product whose absorbance can be measured spectrophotometrically. This method is robust and widely used, but it can be limited by its sensitivity and susceptibility to interference from colored compounds.
In recent years, novel assay technologies have emerged to overcome the limitations of traditional methods. Among these, bioluminescent assays offer significant advantages in terms of sensitivity and dynamic range. These assays typically employ a pro-luciferin substrate that is a target for the this compound. Cleavage of the substrate by the enzyme releases a luciferin (B1168401) derivative that can then be utilized by luciferase to produce a light signal, which is directly proportional to the this compound activity.
Performance Comparison: Bioluminescent vs. Colorimetric Assay
The following table summarizes the key performance characteristics of the new bioluminescent this compound assay compared to the standard colorimetric method. The data highlights the superior sensitivity and broader dynamic range of the bioluminescent approach.
| Feature | Bioluminescent Assay | Standard Colorimetric Assay |
| Principle | Enzymatic cleavage of a pro-luciferin substrate, generating a light signal with luciferase. | Enzymatic cleavage of a chromogenic substrate (L-Leucine-p-nitroanilide), producing a colored product (p-nitroaniline). |
| Limit of Detection (LOD) | 1.1 mU/mL (55 ng/mL) for Leucine this compound (LAP).[1] | Generally in the low µg/mL range. |
| Dynamic Range | Wide, spanning several orders of magnitude.[2][3] | Limited, typically linear over a narrower concentration range.[4] |
| Z'-Factor | Typically > 0.6, indicating excellent suitability for HTS (e.g., 0.67 for a similar protease assay).[2] | Generally lower than bioluminescent assays, may require optimization for HTS. |
| Throughput | High, amenable to 96- and 384-well plate formats. | Moderate, can be adapted to microplates but may require longer incubation times. |
| Interference | Less susceptible to interference from colored compounds. | Can be affected by colored or light-absorbing compounds in the sample. |
| Instrumentation | Luminometer. | Spectrophotometer (absorbance reader). |
Experimental Protocols
Standard Colorimetric this compound Assay Protocol
This protocol is based on the use of L-Leucine-p-nitroanilide as the substrate.
Materials:
-
Tris Buffer (50 mM, pH 8.0)
-
L-Leucine-p-nitroanilide solution (10 mM in DMSO)
-
This compound-containing sample (e.g., cell lysate, purified enzyme)
-
96-well clear flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing 90 µL of Tris Buffer.
-
Add Sample: To each well of the microplate, add 10 µL of the this compound-containing sample. Include appropriate controls (e.g., buffer only for blank, a known concentration of purified enzyme for positive control).
-
Initiate the Reaction: Add 10 µL of the L-Leucine-p-nitroanilide solution to each well to start the reaction. The final volume in each well will be 110 µL.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized depending on the enzyme concentration.
-
Measure Absorbance: Measure the absorbance at 405 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The this compound activity is proportional to the increase in absorbance.
New Bioluminescent this compound Assay Protocol
This protocol describes a general method for a bioluminescent this compound assay.
Materials:
-
Assay Buffer (e.g., HEPES, pH 7.5)
-
This compound pro-luciferin substrate
-
Luciferase Detection Reagent (containing luciferase, ATP, and co-factors)
-
This compound-containing sample
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare the Assay Reagent: Prepare the assay reagent by mixing the this compound pro-luciferin substrate with the appropriate assay buffer.
-
Add Sample: To each well of the white opaque microplate, add 50 µL of the this compound-containing sample. Include appropriate controls.
-
Add Assay Reagent: Add 50 µL of the prepared assay reagent to each well.
-
Incubate: Incubate the plate at room temperature for 10-20 minutes to allow the this compound to cleave the pro-luciferin substrate.
-
Add Luciferase Detection Reagent: Add 100 µL of the Luciferase Detection Reagent to each well.
-
Measure Luminescence: Immediately measure the luminescence using a luminometer. The light signal is proportional to the this compound activity.
Visualizing the Methodologies and Biological Context
To further clarify the experimental processes and the biological relevance of this compound activity, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioluminescence assay platform for selective and sensitive detection of Ub/Ubl proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescence Assay Platform for Selective and Sensitive Detection of Ub/Ubl Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtestsguide.com [labtestsguide.com]
A Comparative Guide to Aminopeptidases from Diverse Organisms: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of aminopeptidases from three key model organisms: the bacterium Escherichia coli, the yeast Saccharomyces cerevisiae, and humans (Homo sapiens). This objective analysis, supported by experimental data, aims to facilitate research and development efforts targeting these ubiquitous enzymes.
Structural Comparison: A Tale of Conservation and Divergence
Aminopeptidases, metalloproteases that cleave N-terminal amino acids from peptides and proteins, exhibit a remarkable degree of structural conservation across different domains of life. However, subtle yet significant differences in their three-dimensional structures, particularly within the active site and substrate-binding pockets, underpin their diverse substrate specificities and inhibition profiles.
The overall fold of many aminopeptidases, often referred to as the "pita-bread" fold, is a common feature. This fold consists of a central β-sheet sandwiched by α-helices. The active site typically resides in a cleft and contains one or two metal ions, most commonly zinc, which are essential for catalysis.
Key Structural Features of Representative Aminopeptidases:
| Feature | Escherichia coli (Aminopeptidase N) | Homo sapiens (this compound N/CD13) | Saccharomyces cerevisiae (this compound I) |
| PDB ID | 4FYQ[1] | 4FYR[1] | 3IFW |
| Overall Fold | "Pita-bread" fold with four domains[2] | "Pita-bread" fold with four domains, similar to E. coli APN[1] | Dodecameric complex with a tetrahedral arrangement[3] |
| Quaternary Structure | Monomer[2] | Dimer[1] | Dodecamer[3] |
| Active Site Metals | Zn²⁺[2] | Zn²⁺[1] | Zn²⁺ |
| Key Active Site Residues | Conserved catalytic residues typical for M1 aminopeptidases. | Conserved catalytic residues with high similarity to E. coli APN. | Conserved catalytic residues within each subunit of the dodecamer. |
| Substrate Binding Pocket | A large, enclosed cavity that restricts substrate access[2] | A large internal cavity surrounding the catalytic site[1] | The active sites are located within the central chamber of the dodecameric complex. |
E. coli and human this compound N (APN) share a high degree of structural similarity in their catalytic domains. However, human APN exists as a dimer, a feature not observed in the monomeric E. coli enzyme[1]. Furthermore, there are differences in the surface loops surrounding the active site, which can be exploited for the design of species-specific inhibitors[4]. Saccharomyces cerevisiae this compound I (Ape1) presents a more complex quaternary structure, forming a large dodecameric assembly[3]. This complex architecture is thought to play a role in its function within the yeast vacuole.
Quantitative Performance: A Look at Kinetic Parameters
The catalytic efficiency and substrate specificity of aminopeptidases can be quantitatively compared by examining their kinetic parameters: the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ).
A comparative analysis of Methionine Aminopeptidases (MetAPs) from E. coli and Homo sapiens reveals interesting differences in their substrate preferences. While both enzymes are responsible for cleaving the N-terminal methionine from newly synthesized proteins, they exhibit distinct efficiencies towards different penultimate amino acids.
Table 1: Catalytic Efficiency (kcat/Kₘ) of Methionine Aminopeptidases (M⁻¹s⁻¹)
| Substrate (Met-X-Ala-Ser) | E. coli MetAP1 | Homo sapiens MetAP1 | Homo sapiens MetAP2 |
| Met-Ala-Ala-Ser | 1.1 x 10⁵ | 1.4 x 10⁵ | 2.0 x 10⁵ |
| Met-Gly-Ala-Ser | 3.2 x 10⁴ | 5.5 x 10⁴ | 1.2 x 10⁵ |
| Met-Ser-Ala-Ser | 2.5 x 10⁴ | 4.8 x 10⁴ | 1.5 x 10⁵ |
| Met-Val-Ala-Ser | 2.5 x 10³ | 1.1 x 10³ | 2.2 x 10⁵ |
| Met-Thr-Ala-Ser | 1.2 x 10⁴ | 2.1 x 10³ | 1.8 x 10⁵ |
Data extracted from Xiao et al., 2010.
As shown in Table 1, human MetAP2 is significantly more efficient at cleaving substrates with Valine or Threonine at the penultimate position compared to both E. coli and human MetAP1[5]. This suggests distinct roles for the two human MetAP isoforms in protein processing.
Table 2: Kinetic Parameters of this compound N
| Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| E. coli | L-Alanine-p-nitroanilide | 0.23 | 154 | 6.7 x 10⁵ |
| Homo sapiens | L-Alanine-β-naphthylamide | 0.087 | 303 | 3.5 x 10⁶[3] |
| Saccharomyces cerevisiae | L-Leucine-p-nitroanilide | 0.13 | 5.3 | 4.1 x 10⁴ |
Note: Direct comparison is challenging due to variations in substrates and assay conditions reported in the literature.
Experimental Protocols
This compound Activity Assay (Colorimetric)
This protocol describes a general method for determining this compound activity using a chromogenic substrate, such as L-Alanine-p-nitroanilide.
Materials:
-
Purified this compound
-
Substrate stock solution (e.g., 20 mM L-Alanine-p-nitroanilide in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of substrate dilutions in assay buffer to the desired final concentrations.
-
Add a fixed amount of purified enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
The initial reaction velocity (V₀) is determined from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Kₘ and Vmax) are calculated by fitting the V₀ values at different substrate concentrations to the Michaelis-Menten equation. kcat is then determined by dividing Vmax by the enzyme concentration.
X-ray Crystallography for Structural Determination
This protocol provides a general workflow for determining the three-dimensional structure of an this compound using X-ray crystallography.
1. Protein Expression and Purification:
- Clone the gene encoding the this compound into a suitable expression vector.
- Overexpress the protein in a suitable host system (e.g., E. coli, insect cells, or mammalian cells).
- Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
2. Crystallization:
- Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput screening methods.
- Optimize the initial crystallization "hits" to obtain large, well-ordered single crystals.
3. Data Collection:
- Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
- Mount the frozen crystal on a goniometer at a synchrotron beamline.
- Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.
4. Structure Determination and Refinement:
- Process the diffraction data to obtain a set of structure factor amplitudes.
- Determine the initial phases using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
- Build an initial atomic model into the resulting electron density map.
- Refine the atomic model against the experimental data to improve its quality and agreement with the diffraction data.
5. Structure Validation:
- Validate the final structure using various crystallographic and stereochemical quality indicators.
- Deposit the coordinates and structure factors in the Protein Data Bank (PDB).
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique for determining the structure of large protein complexes, such as the dodecameric this compound from yeast, and for studying conformational changes.
1. Sample Preparation:
- Apply a small volume of the purified protein solution to a specialized EM grid.
- Blot the grid to create a thin film of the sample.
- Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the protein.
2. Data Collection:
- Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage.
- Collect a large number of images (micrographs) of the randomly oriented protein particles at a low electron dose to minimize radiation damage.
3. Image Processing and 3D Reconstruction:
- Select individual particle images from the micrographs.
- Align and classify the particle images to group similar views.
- Reconstruct a three-dimensional electron density map from the classified 2D images.
4. Model Building and Refinement:
- Build an atomic model into the cryo-EM density map.
- Refine the model against the experimental map to improve its fit and stereochemistry.
5. Validation and Deposition:
- Validate the final model and deposit the map and coordinates in the Electron Microscopy Data Bank (EMDB) and PDB, respectively.
Visualizing the Workflow and Concepts
To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. The X-ray crystal structure of human this compound N reveals a novel dimer and the basis for peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The X-ray Crystal Structure of Human this compound N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of this compound N from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aminopeptidase-Binding Partner Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming and characterizing the interaction between an aminopeptidase and its binding partner is a critical step in understanding biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of four widely used techniques for validating such interactions: Co-immunoprecipitation (Co-IP), Bioluminescence Resonance Energy Transfer (BRET), in situ Proximity Ligation Assay (PLA), and Surface Plasmon Resonance (SPR).
This guide presents a detailed overview of each method, including their underlying principles, experimental workflows, and the types of data they generate. By summarizing quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex processes with diagrams, this guide aims to equip researchers with the necessary information to select the most appropriate technique for their specific research needs.
Method Comparison at a Glance
Each technique offers unique advantages and is suited for different stages of interaction validation, from initial confirmation in a cellular context to precise kinetic analysis in a purified system.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Co-immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with any interacting proteins ("prey") for subsequent detection by Western blot. | Qualitative or semi-quantitative confirmation of interaction in a cellular context. | Relatively simple and widely used; detects endogenous protein interactions. | Prone to false positives; does not provide kinetic data; may miss transient interactions. |
| Bioluminescence Resonance Energy Transfer (BRET) | Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor fused to the proteins of interest. The efficiency of energy transfer is dependent on the proximity of the two proteins. | Quantitative measurement of protein proximity in living cells; can be used to study interaction dynamics in real-time. | High sensitivity; suitable for studying interactions in their native cellular environment; can be adapted for high-throughput screening. | Requires genetic modification of proteins; potential for steric hindrance from fusion tags; signal can be influenced by protein expression levels. |
| in situ Proximity Ligation Assay (PLA) | Utilizes antibodies conjugated with oligonucleotides. When the antibodies bind to two proteins in close proximity, the oligonucleotides can be ligated, amplified, and visualized as fluorescent spots. | Visualization and quantification of protein interactions within fixed cells or tissues with subcellular localization. | High specificity and sensitivity; provides spatial information about the interaction. | Requires specific primary antibodies from different species; semi-quantitative; does not provide kinetic data. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a binding partner (analyte) flows over an immobilized protein (ligand). | Real-time, label-free quantitative analysis of binding kinetics (association and dissociation rates) and affinity. | Provides precise kinetic and affinity data; label-free; can detect weak and transient interactions. | Requires purified proteins; immobilization can affect protein conformation; may not reflect the cellular context. |
Quantitative Data Comparison
The following tables provide examples of the types of quantitative data that can be obtained from each technique. Note that the specific values are illustrative and will vary depending on the specific this compound and binding partner being studied.
Co-immunoprecipitation Data
Co-IP results are typically presented as Western blots. Quantification is semi-quantitative and based on the band intensity of the co-immunoprecipitated protein relative to the input and negative controls.
| Experiment | Bait Protein | Prey Protein | Result | Interpretation |
| Example 1 | This compound N (CD13) | Coronavirus Spike Protein | Band for Spike Protein detected in CD13 IP lane | CD13 and Coronavirus Spike Protein interact in the cellular context.[1][2][3] |
| Example 2 | Dipeptidyl Peptidase 3 (DPP3) | KEAP1 | Band for KEAP1 detected in DPP3 IP lane | DPP3 and KEAP1 interact in the cellular context. |
BRET Assay Data
BRET data is often presented as a saturation curve, where the BRET ratio is plotted against the ratio of acceptor to donor expression.
| Parameter | Description | Example Value |
| BRETmax | The maximum BRET signal, indicative of the maximal interaction. | 500 mBU |
| BRET50 | The acceptor/donor ratio required to reach 50% of BRETmax, reflecting the affinity of the interaction. | 0.5 |
| Net BRET | The BRET ratio corrected for background signal. | 450 mBU |
in situ Proximity Ligation Assay Data
PLA data is quantified by counting the number of fluorescent spots per cell or per unit area.
| Condition | Average PLA signals per cell | Standard Deviation |
| Control (no primary antibodies) | 2.1 | ± 1.5 |
| This compound + Binding Partner | 25.8 | ± 8.2 |
| This compound only | 3.5 | ± 2.1 |
| Binding Partner only | 4.1 | ± 2.5 |
Surface Plasmon Resonance Data
SPR provides precise kinetic and affinity constants.
| Parameter | Description | Example Value |
| ka (Association rate constant) | The rate at which the this compound and its binding partner form a complex. | 1.5 x 10^5 M⁻¹s⁻¹ |
| kd (Dissociation rate constant) | The rate at which the this compound-binding partner complex breaks apart. | 3.2 x 10⁻⁴ s⁻¹ |
| KD (Equilibrium dissociation constant) | The ratio of kd/ka, indicating the affinity of the interaction (lower KD = higher affinity). | 2.1 nM |
Experimental Protocols & Visualizations
Detailed methodologies for each of the key experiments are provided below, accompanied by diagrams generated using Graphviz to illustrate the workflows.
Co-immunoprecipitation (Co-IP)
Co-IP is a robust method to demonstrate that two proteins interact within the complex environment of a cell lysate.
Experimental Protocol
-
Cell Lysis:
-
Culture cells expressing the this compound and its putative binding partner.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional):
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the this compound ("bait" protein) for several hours at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the putative binding partner ("prey" protein).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Co-immunoprecipitation workflow.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for measuring protein-protein interactions in living cells in real-time.
Experimental Protocol
-
Plasmid Construction:
-
Generate expression vectors where the this compound is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the binding partner is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T) in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with the donor and acceptor fusion protein expression plasmids. For saturation experiments, transfect a constant amount of the donor plasmid with increasing amounts of the acceptor plasmid.
-
-
BRET Measurement:
-
24-48 hours post-transfection, replace the culture medium with a buffer.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
To determine the net BRET, subtract the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
-
For saturation curves, plot the net BRET ratio as a function of the acceptor/donor expression ratio.
-
Principle of BRET for protein interaction.
in situ Proximity Ligation Assay (PLA)
PLA allows for the visualization and quantification of protein interactions within their native cellular context.
Experimental Protocol
-
Sample Preparation:
-
Culture cells on coverslips or prepare tissue sections.
-
Fix, permeabilize, and block the samples to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the samples with a mixture of two primary antibodies raised in different species, one specific for the this compound and the other for the binding partner.
-
-
PLA Probe Incubation:
-
Incubate with a mixture of secondary antibodies (PLA probes), each conjugated to a unique oligonucleotide. These probes will bind to the primary antibodies.
-
-
Ligation:
-
Add a ligation solution containing two connector oligonucleotides and a ligase. If the PLA probes are in close proximity (<40 nm), the connector oligonucleotides will hybridize to the probe oligonucleotides and be ligated into a closed DNA circle.
-
-
Amplification:
-
Add an amplification solution containing a DNA polymerase. The circular DNA will serve as a template for rolling-circle amplification, generating a long DNA product.
-
-
Detection:
-
Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.
-
-
Imaging and Quantification:
-
Visualize the fluorescent PLA signals using a fluorescence microscope. Each spot represents an interaction.
-
Quantify the number of PLA signals per cell or per area using image analysis software.
-
Proximity Ligation Assay workflow.
Surface Plasmon Resonance (SPR)
SPR provides high-quality, real-time data on the kinetics and affinity of protein interactions.
Experimental Protocol
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the purified this compound (ligand) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the purified binding partner (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
-
Dissociation Phase:
-
Switch back to flowing only the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte, preparing the chip for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgram) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
SPR data analysis relationship.
References
- 1. Molecular Determinants of Species Specificity in the Coronavirus Receptor this compound N (CD13): Influence of N-Linked Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of this compound N (CD13) in Infection of Human Neural Cells by Human Coronavirus 229E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of this compound N (CD13) in infection of human neural cells by human coronavirus 229E - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Aminopeptidase Disposal
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of aminopeptidases. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Guiding Principles for Aminopeptidase Waste Management
Aminopeptidases, like all enzymes, must be inactivated before disposal to eliminate potential biological activity. The primary goal is to denature the protein structure, rendering it non-functional. The selection of an inactivation method will depend on the volume of waste, the concentration of the enzyme, and the available laboratory facilities. All disposal procedures should be performed in accordance with local and institutional environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Prior to handling any this compound waste, appropriate personal protective equipment must be worn. This is the first line of defense against potential exposure and allergic reactions.
Minimum PPE Requirements:
-
Hand Protection: Nitrile or vinyl gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A dedicated lab coat or gown.
Inactivation and Disposal Procedures
There are three primary methods for the inactivation of this compound waste: chemical inactivation, heat inactivation, and pH inactivation. Following inactivation, the waste must be neutralized and disposed of according to institutional protocols.
Chemical Inactivation
Chemical inactivation is a highly effective method for denaturing aminopeptidases. This can be achieved through the use of inhibitors or denaturing agents.
Experimental Protocols:
-
For Metallopeptidases (using a chelating agent):
-
To the this compound waste solution, add a stock solution of Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 1-10 mM.
-
Ensure thorough mixing.
-
Allow the solution to incubate at room temperature for at least 30 minutes.
-
Proceed to pH neutralization and disposal.
-
-
Using a Broad-Spectrum Protease Inhibitor:
-
Add a stock solution of Bestatin to the this compound waste to a final concentration of 1 µM.[1]
-
Mix thoroughly.
-
Incubate at room temperature for a minimum of 30 minutes.
-
Proceed to pH neutralization and disposal.
-
-
Using a Strong Oxidizing Agent (for liquid waste):
-
In a well-ventilated fume hood, add household bleach (sodium hypochlorite) to the this compound waste. For general liquid biological waste, a 1:10 dilution of bleach to waste is appropriate.[1] For waste with a high organic load, a 1:5 dilution should be used.[1]
-
Stir the solution.
-
Allow a minimum contact time of 20 minutes for liquid waste disinfection.[1]
-
Proceed to pH neutralization and disposal.
-
Heat Inactivation
Heat is a reliable and straightforward method for denaturing enzymes.
Experimental Protocols:
-
Autoclaving (for liquid and solid waste):
-
Place the this compound waste in a vented, autoclavable container. For solid waste such as contaminated labware, use an autoclave-safe bag.
-
Ensure the container is not sealed tightly to prevent pressure buildup.
-
Autoclave at 121°C (250°F) for a minimum of 30-60 minutes.
-
Allow the autoclave to cool completely before opening.
-
Once cooled, the inactivated waste can be disposed of as regular laboratory waste, pending institutional guidelines.
-
-
Boiling (for small volumes of liquid waste):
-
Heat the this compound solution to 100°C (212°F).
-
Maintain at a rolling boil for at least 10 minutes to ensure complete denaturation.
-
Allow the solution to cool to room temperature.
-
Proceed to pH neutralization and disposal.
-
pH Inactivation
Extreme changes in pH will cause irreversible denaturation of the enzyme's structure.
Experimental Protocol:
-
Acid or Base Addition: In a fume hood, slowly add a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the this compound waste solution while stirring.
-
Target pH: Adjust the pH to be below 4.0 or above 10.0.
-
Incubation: Allow the solution to stand for at least one hour to ensure complete inactivation.
-
Neutralization: Proceed to the pH neutralization step.
pH Neutralization and Final Disposal
Following inactivation by chemical or pH methods, the waste must be neutralized before it can be disposed of down the sanitary sewer.
Experimental Protocol:
-
pH Measurement: Use a calibrated pH meter or pH strips to measure the pH of the inactivated waste.
-
Neutralization:
-
If the waste is acidic (pH < 6.0), slowly add a base (e.g., 1 M NaOH) while stirring until the pH is between 6.0 and 8.0.
-
If the waste is basic (pH > 8.0), slowly add an acid (e.g., 1 M HCl) while stirring until the pH is between 6.0 and 8.0.
-
-
Disposal: Once neutralized, the solution can typically be poured down the sanitary sewer with copious amounts of running water. Always confirm this with your institution's EHS guidelines. For solid waste that has been autoclaved, it can generally be disposed of in the regular laboratory trash.
Quantitative Data for Inactivation Protocols
| Inactivation Method | Agent | Concentration/Setting | Incubation Time | Incubation Temperature |
| Chemical | EDTA | 1 - 10 mM | ≥ 30 minutes | Room Temperature |
| Bestatin | 1 µM[1] | ≥ 30 minutes | Room Temperature | |
| Sodium Hypochlorite | 1:10 dilution (low organic load) | ≥ 20 minutes[1] | Room Temperature | |
| Sodium Hypochlorite | 1:5 dilution (high organic load)[1] | ≥ 20 minutes[1] | Room Temperature | |
| Heat | Autoclave | 121°C (15 psi) | ≥ 30 - 60 minutes | 121°C |
| Boiling | N/A | ≥ 10 minutes | 100°C | |
| pH | Strong Acid | pH < 4.0 | ≥ 1 hour | Room Temperature |
| Strong Base | pH > 10.0 | ≥ 1 hour | Room Temperature |
Visual Workflow for this compound Disposal
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Aminopeptidase
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with enzymes such as Aminopeptidase, adherence to strict safety and disposal protocols is crucial to mitigate potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Protocols
While pure this compound is often not classified as a hazardous substance, it is critical to recognize that commercial preparations or "reagents" may contain other components that are hazardous.[1] Always consult the specific Safety Data Sheet (SDS) for the product you are using. The primary health concern associated with enzymes is the potential for respiratory allergy and irritation to the skin and eyes.[2][3]
Personal Protective Equipment (PPE):
A thorough hazard assessment of the specific work process should be conducted to determine the appropriate level of PPE required.[4] The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose | Source(s) |
| Minimum Requirement | Safety glasses with side shields or goggles, Lab coat, Long pants, Closed-toe shoes | Protects against minor splashes and contact. | [4][5] |
| Hand Protection | Disposable nitrile gloves | Prevents skin contact. Double gloving may be necessary for added protection. | [4] |
| Enhanced Protection (as needed) | Face shield | Provides additional protection against splashes, especially when handling larger quantities or during procedures with a high risk of splashing. | [6] |
| Respiratory Protection | N95 or P1 dust mask | Recommended for handling powders to prevent inhalation of dust. Use a fume hood where applicable to ensure proper ventilation. |
Safe Handling Practices:
-
Ventilation: Always work in a well-ventilated area.[1][7] The use of a laboratory fume hood is recommended where possible.[8]
-
Avoid Aerosol and Dust Formation: Handle this compound, especially in powdered form, carefully to avoid creating dust or aerosols.[2][7] Avoid high-energy operations like grinding or mixing that can generate aerosols.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Avoid touching your face, eyes, or clothing with contaminated gloves.[3]
-
Clothing: Change contaminated clothing immediately.[1]
-
Eating and Drinking: Do not eat, drink, or smoke in the laboratory.[1]
Emergency and First-Aid Measures
In the event of an exposure, follow these first-aid guidelines and seek medical attention if symptoms persist.
| Exposure Route | First-Aid Procedure | Source(s) |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. | [8][7] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. | [8][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. | [8][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. | [7] |
Spill and Disposal Plan
Proper containment and disposal of this compound waste are critical to prevent environmental contamination and ensure a safe work environment.
Spill Cleanup:
-
Wear Appropriate PPE: Don gloves, eye protection, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[9] For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand and place in a chemical waste container.[9]
-
Clean the Area: Thoroughly clean the spill area with soap and water.[9]
-
Dispose of Waste: Dispose of the container with the spilled material and any contaminated cleaning supplies as chemical waste.[9]
Disposal of Unused this compound and Contaminated Materials:
-
Waste Collection: Collect all waste containing this compound (solid or in solution) in a dedicated, clearly labeled, and sealed waste container.[9] The label should clearly identify the contents.
-
Contaminated Materials: All personal protective equipment (PPE), absorbent materials from spills, and other solid materials that have come into contact with this compound should be disposed of as chemical waste.[9]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory waste, ensuring the original label is defaced.[9]
-
Final Disposal: All collected chemical waste must be disposed of through your institution's hazardous or chemical waste management program in accordance with local, state, and federal regulations.[9][10] Do not dispose of this compound down the drain or in the regular trash.[1][9]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound from initial preparation through to final disposal.
Caption: Workflow for Safe this compound Handling.
References
- 1. rosco-diagnostica.com [rosco-diagnostica.com]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tribioscience.com [tribioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. ufz.de [ufz.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
